N-(2,2-dimethylpropyl)aniline hydrochloride
Description
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Properties
IUPAC Name |
N-(2,2-dimethylpropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOOFYBWQONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(2,2-dimethylpropyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathways leading to N-(2,2-dimethylpropyl)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization.
Introduction
N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, is a secondary aromatic amine characterized by the presence of a sterically demanding neopentyl group attached to the nitrogen atom. This structural feature imparts unique properties to the molecule, influencing its reactivity, selectivity in subsequent transformations, and the physicochemical properties of its derivatives. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting. Understanding the efficient synthesis of this compound is crucial for its application in the development of novel chemical entities.
Primary Synthetic Pathways: A Comparative Analysis
Two principal strategies dominate the synthesis of N-(2,2-dimethylpropyl)aniline: Nucleophilic Substitution (N-alkylation) and Reductive Amination . The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.
Pathway 1: Nucleophilic Substitution (N-Alkylation)
This classical approach involves the direct alkylation of aniline with a neopentyl halide (e.g., 2,2-dimethylpropyl chloride or bromide). The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of aniline attacks the electrophilic carbon of the neopentyl halide.
Mechanism & Rationale:
The core of this reaction is the formation of a new carbon-nitrogen bond. Aniline, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[1] A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates (e.g., K2CO3) or hydroxides (e.g., NaOH).[2]
A significant challenge in the N-alkylation of anilines is the potential for over-alkylation to form the tertiary amine, N,N-dineopentylaniline. This arises because the mono-alkylated product, N-neopentylaniline, can also act as a nucleophile. However, the significant steric hindrance imposed by the bulky neopentyl group disfavors the second alkylation, making mono-alkylation the predominant outcome under controlled conditions.
Pathway 2: Reductive Amination
Reductive amination offers a powerful and often more controlled alternative for the synthesis of secondary amines.[3] This one-pot, two-step process involves the reaction of aniline with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Mechanism & Rationale:
The initial step is the acid-catalyzed formation of a Schiff base (imine) from the condensation of aniline and pivalaldehyde. This is followed by the reduction of the C=N double bond using a suitable reducing agent. A key advantage of this method is the reduced likelihood of over-alkylation, as the imine intermediate is selectively reduced.[3] Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3). Sodium triacetoxyborohydride is often preferred due to its milder nature and tolerance of a wider range of functional groups.
Visualizing the Synthesis: Reaction Pathway Diagrams
Caption: Primary synthetic pathways to this compound.
Recommended Experimental Protocol: N-Alkylation of Aniline
This protocol details a robust and scalable procedure for the synthesis of N-(2,2-dimethylpropyl)aniline via N-alkylation, followed by its conversion to the hydrochloride salt. This method is chosen for its straightforward execution and the steric hindrance of the neopentyl group, which aids in achieving good mono-alkylation selectivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 18.6 g (17.8 mL) | 0.2 |
| 1-Bromo-2,2-dimethylpropane | 151.05 | 15.1 g (12.2 mL) | 0.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (18.6 g, 0.2 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and N,N-dimethylformamide (100 mL).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-2,2-dimethylpropane (15.1 g, 0.1 mol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 9:1 hexane/ethyl acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-dimethylpropyl)aniline as an oil.
-
-
Purification of the Free Base (Optional but Recommended): Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: gradient of 0-10% ethyl acetate in hexane) to yield the pure free base.
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified N-(2,2-dimethylpropyl)aniline in diethyl ether (100 mL).
-
While stirring, slowly add concentrated hydrochloric acid dropwise until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 50 °C to a constant weight.
-
Characterization of this compound
| Property | Value |
| Molecular Formula | C11H18ClN |
| Molecular Weight | 199.72 g/mol [2] |
| Appearance | White to off-white solid |
| CAS Number | 75351-09-6[2] |
Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3) δ (ppm): 7.41-7.27 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH2), 1.09 (s, 9H, C(CH3)3).[2]
-
13C NMR (CDCl3) δ (ppm): Aromatic carbons in the range of 113-148 ppm, quaternary carbon of the neopentyl group at approximately 35-40 ppm.[2]
-
Mass Spectrometry (ESI+): m/z 164.14 [M+H]+ (for the free base).[2]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the reaction temperature is maintained. - Use a more reactive halide (e.g., neopentyl iodide). |
| Loss of product during work-up. | - Ensure complete extraction from the aqueous phase. - Be cautious during solvent removal to avoid loss of the volatile product. | |
| Over-alkylation | Excess of alkylating agent. | - Use a stoichiometric excess of aniline. |
| High reaction temperature. | - Lower the reaction temperature, though this may require a longer reaction time. | |
| Incomplete Salt Formation | Insufficient HCl. | - Add HCl until the pH of the aqueous layer is acidic. |
| Discolored Product | Oxidation of aniline or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the free base by distillation or chromatography before salt formation. |
Conclusion
The synthesis of this compound can be reliably achieved through N-alkylation of aniline with a neopentyl halide. Careful control of stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-alkylated product and minimizing side reactions. The alternative reductive amination pathway provides a valuable option, particularly when fine control over mono-alkylation is critical. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and professionals in the field, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]
-
N-(2,2-dimethylpropyl)aniline. PubChem. [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
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An In-Depth Technical Guide to the Synthesis of N-Neopentylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-neopentylaniline hydrochloride, a sterically hindered secondary amine of interest to researchers and professionals in drug development and organic synthesis. This document details the scientific principles, experimental protocols, and characterization of the target compound. The primary synthetic route discussed is the reductive amination of aniline with pivalaldehyde, a robust and widely applicable method for C-N bond formation. A thorough analysis of the reaction mechanism, purification strategies, and hydrochloride salt formation is presented, supported by authoritative references and practical insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of Sterically Hindered Anilines
N-neopentylaniline belongs to the class of sterically hindered secondary amines, which are valuable building blocks in medicinal chemistry and materials science. The bulky neopentyl group imparts unique properties to the molecule, influencing its reactivity, selectivity in subsequent reactions, and pharmacological profile in drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often a critical attribute for pharmaceutical applications.
This guide focuses on the practical synthesis of N-neopentylaniline hydrochloride, elucidating the chemical principles that govern the chosen synthetic strategy. The primary method detailed is the one-pot reductive amination, a highly efficient process that combines the formation of an imine intermediate with its subsequent reduction.
Strategic Approach: Reductive Amination as the Method of Choice
The synthesis of N-neopentylaniline is most effectively achieved through the reductive amination of aniline and pivalaldehyde (2,2-dimethylpropanal). This method is favored over alternatives like direct N-alkylation with neopentyl halides due to its superior control over selectivity, minimizing the formation of undesired tertiary amine byproducts.[1]
The reaction proceeds in two key stages within a single reaction vessel:
-
Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pivalaldehyde. This is followed by the elimination of a water molecule to form the corresponding N-neopentylidene-aniline (an imine or Schiff base). The formation of this intermediate is a reversible reaction, and its equilibrium can be influenced by reaction conditions.
-
Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the desired secondary amine, N-neopentylaniline.
The choice of reducing agent is critical for the success of this one-pot synthesis. It must be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity.[2]
Experimental Protocol: Synthesis of N-Neopentylaniline
This section provides a detailed, step-by-step methodology for the synthesis of N-neopentylaniline via reductive amination.
Materials and Equipment:
-
Aniline
-
Pivalaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add aniline (1.0 equivalent) and anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture in an ice bath and add pivalaldehyde (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Let the reaction proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-neopentylaniline.
Purification and Characterization of N-Neopentylaniline
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield N-neopentylaniline as an oil.
Characterization of N-Neopentylaniline (Free Base):
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol [3][4] |
| Appearance | Colorless to pale yellow oil |
Note: Specific spectral data for the free base should be acquired for confirmation.
Preparation of N-Neopentylaniline Hydrochloride
The hydrochloride salt is prepared to enhance the stability and handling of the compound.
Procedure:
-
Dissolve the purified N-neopentylaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess acid or unreacted starting material.
-
Dry the product under vacuum to obtain N-neopentylaniline hydrochloride as a crystalline solid.
Data Presentation and Characterization of N-Neopentylaniline Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ClN | |
| Molecular Weight | 199.72 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Data not available in the provided search results. | |
| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are not available in the provided search results but would be expected to show signals for the aromatic protons, the -NH₂⁺- proton, the methylene protons adjacent to the nitrogen, and the tert-butyl protons. | |
| ¹³C NMR (CDCl₃) | Specific chemical shifts are not available in the provided search results but would be expected to show distinct signals for the aromatic carbons, the methylene carbon, the quaternary carbon of the neopentyl group, and the methyl carbons. |
Visualizing the Synthesis
Reaction Workflow
Caption: Overall workflow for the synthesis of N-neopentylaniline hydrochloride.
Reaction Mechanism
Caption: Mechanism of reductive amination for N-neopentylaniline synthesis.
Conclusion and Future Perspectives
This guide has outlined a reliable and efficient method for the synthesis of N-neopentylaniline hydrochloride via reductive amination. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable compound. The synthesis of sterically hindered anilines like N-neopentylaniline is of growing importance, and the methodologies described herein can be adapted for the preparation of a diverse range of analogues for various research applications. Further investigations could focus on optimizing reaction conditions for even higher yields and exploring alternative, greener solvents and reducing agents to align with the principles of sustainable chemistry.
References
-
PubChem. (n.d.). N-(2,2-dimethylpropyl)aniline. Retrieved from [Link]
- Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
-
PubChem. (n.d.). N-Pentylaniline. Retrieved from [Link]
- Delgado, M. M., Martell, A. M., Miller, M. P., Schrader, F. E., Patenaude, B., Arnista, N., & Berda, E. B. (n.d.). Synthesis of N-(2-hydroxy-3-methoxybenzyl)
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Tarasov, A. V., et al. (n.d.).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
- Tarasov, A. V., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Patent 0066325. (1982).
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
PubMed. (2019). Preparation and characterization of nano amitriptyline hydrochloride particles by spray freeze drying. Retrieved from [Link]
- Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
-
ResearchGate. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]
-
PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. | Download Table. Retrieved from [Link]
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"N-(2,2-dimethylpropyl)aniline hydrochloride chemical properties"
An in-depth technical guide to the chemical properties of N-(2,2-dimethylpropyl)aniline hydrochloride, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as N-neopentylaniline hydrochloride, is a secondary ammonium salt with significant utility in synthetic organic chemistry and medicinal research.[1] Its structure, featuring a bulky, sterically hindering neopentyl group attached to an aniline core, imparts unique chemical properties that are of interest to synthetic and medicinal chemists. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance in the field of drug discovery and development. The aniline scaffold is a cornerstone in the synthesis of numerous pharmaceuticals, and understanding the specific characteristics of its derivatives, such as this compound, is crucial for the design of novel therapeutic agents.[2][3][4]
Molecular Structure and Identification
The foundational characteristics of a chemical compound lie in its structure and identifiers. This compound is systematically named under IUPAC rules, and its identity is universally confirmed by its CAS Registry Number.[1]
Compound Identification
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Neopentylaniline hydrochloride; Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | [1] |
| CAS Number | 75351-09-6 | [1][5] |
| Molecular Formula | C₁₁H₁₈ClN | [5][6] |
| Molecular Weight | 199.72 g/mol | [5] |
| Purity (Typical) | >95% | [5][6] |
Structural Analysis
The molecule's chemical behavior is a direct consequence of its three-dimensional structure. The key feature is the neopentyl group (a 2,2-dimethylpropyl substituent), which imposes significant steric hindrance around the nitrogen atom. This bulkiness influences bond angles, torsional strain, and the accessibility of the nitrogen's lone pair of electrons (in its free base form) or the N-H proton.
Crystallographic studies on analogous N-neopentylaniline derivatives provide valuable insights:
-
Steric Repulsion : The steric repulsion between the neopentyl group and the aromatic ring can narrow the C-N-C bond angle to approximately 113.6°, a deviation from the ideal sp³ hybridization angle.[1]
-
Bond Lengths : In the parent free base, the C-N bond length is approximately 1.42 Å.[1]
-
Torsional Strain : The staggered conformation of the neopentyl group's methyl substituents creates torsional strain, with a dihedral angle of about 54.3° between the C-N-C plane and the benzene ring.[1]
Caption: Structure of this compound.
Synthesis and Purification
The preparation of this compound is typically achieved through a two-step process involving nucleophilic substitution or reductive amination to form the free base, followed by salt formation with hydrochloric acid.[1] The choice of reagents and conditions is critical for maximizing yield and purity.
Synthetic Workflow
The general workflow involves the reaction of an aniline precursor with a neopentyl halide, purification of the resulting secondary amine, and subsequent conversion to its hydrochloride salt.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nucleophilic Substitution
This protocol describes a common method for synthesizing the target compound. The causality behind using a polar aprotic solvent like DMF is to effectively solvate the cation of the base (e.g., K⁺) while leaving the carbonate anion relatively free to act as a base, promoting the nucleophilic attack of aniline. Reflux conditions provide the necessary activation energy for the reaction.
Materials:
-
Aniline
-
2,2-dimethylpropyl bromide (Neopentyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Addition of Alkyl Halide : Slowly add 2,2-dimethylpropyl bromide (1.1 eq.) to the stirring mixture.
-
Reaction : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing : Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acidic species.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-dimethylpropyl)aniline free base.
-
Salt Formation : Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a solution of HCl in diethyl ether (or concentrated HCl) dropwise with stirring until precipitation is complete.
-
Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether. For higher purity, recrystallize the hydrochloride salt from an ethanol/water mixture.[1]
-
Drying : Dry the purified crystals under vacuum to yield this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key structural information.[7]
Expected Spectral Signatures
The following table summarizes the anticipated signals in ¹H NMR and key absorption bands in IR spectroscopy for this compound.
| Technique | Signal/Peak | Interpretation |
| ¹H NMR | δ ~7.3-7.5 ppm (m, 5H) | Protons on the aromatic ring.[1] |
| δ ~9.0-10.0 ppm (br s, 2H) | Acidic proton on the positively charged nitrogen (N⁺H₂). | |
| δ ~3.0-3.2 ppm (s, 2H) | Methylene protons (-CH₂-) adjacent to the nitrogen. | |
| δ ~1.0-1.1 ppm (s, 9H) | Nine equivalent protons of the three methyl groups (-C(CH₃)₃). | |
| IR (cm⁻¹) | ~2400-2800 (broad) | N⁺-H stretching band, characteristic of a secondary amine salt. |
| ~1600, ~1500 | C=C stretching vibrations of the aromatic ring. | |
| ~750, ~690 | C-H out-of-plane bending for a monosubstituted benzene ring. |
Protocol for Spectroscopic Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample. The choice of a deuterated solvent like DMSO-d₆ is important because it can dissolve the salt and its exchangeable N-H proton signal will be clearly visible.
Equipment:
-
NMR Spectrometer (400 MHz or higher)
-
FTIR Spectrometer
-
NMR tubes, vials, pipettes
Procedure:
-
NMR Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] Ensure the sample is fully dissolved.
-
NMR Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
IR Sample Preparation : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
IR Data Acquisition : Record the IR spectrum over a wavenumber range of 4000-400 cm⁻¹.[8]
-
Data Interpretation : Correlate the observed signals and absorption bands with the expected chemical structure to confirm the compound's identity and assess its purity.[8]
Chemical Reactivity and Stability
The reactivity of this compound is centered around the aniline ring and the secondary ammonium group.
-
Oxidation : The free base form can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield corresponding nitroso or nitro derivatives.[1] The electron-donating nature of the alkylamino group activates the aromatic ring towards oxidation.
-
Reduction : The aromatic ring is generally resistant to reduction under standard conditions. The secondary amine itself is already in a reduced state.
-
Substitution : The free base can undergo further nucleophilic substitution if desired. The aromatic ring is activated towards electrophilic aromatic substitution, with the -NHR group being an ortho-, para-director.
-
Stability and Handling : As an aniline derivative, the compound may be sensitive to air and light, potentially darkening over time.[9] Due to a lack of comprehensive toxicological data, it should be handled with appropriate personal protective equipment, avoiding skin contact and inhalation.[1] It is a stable crystalline solid under standard laboratory conditions.
Applications in Research and Drug Development
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of therapeutic agents.[2][3] this compound is valuable both as a synthetic intermediate and as a compound for biological screening.
Role as a Synthetic Intermediate
The compound serves as a building block for more complex molecules.[1] The neopentyl group can be used to introduce steric bulk, which can modulate a molecule's pharmacological properties by influencing its binding to a biological target or by improving its metabolic stability. For instance, the 2-substituted aniline scaffold has been widely utilized in the development of potent anti-tumor agents, such as Mer/c-Met dual inhibitors.[10]
Applications in Biological Screening
The compound itself can be used in biological research to probe protein-ligand interactions and for enzyme inhibition studies.[1] Research has also explored its cytotoxic effects against cancer cell lines, highlighting its potential as a starting point for developing new chemotherapeutics.[1]
Caption: Role of the aniline scaffold in the development of various drug classes.
Conclusion
This compound is a valuable chemical entity characterized by the steric influence of its neopentyl group. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. While its reactivity is typical of a secondary aniline derivative, the steric bulk offers unique opportunities for fine-tuning molecular properties in synthetic and medicinal chemistry. Its role as a building block for complex molecules and its potential in biological screening, particularly in oncology, underscore its importance for researchers in drug discovery and development. Further exploration of this and related sterically hindered anilines may lead to the development of novel therapeutics with enhanced efficacy and safety profiles.
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Synthesis of c. 2-Butyl-3-chloro-N-(2,2-dimethylpropionyl)aniline - PrepChem.com. [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]
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"CAS number 75351-09-6 physicochemical data"
An in-depth technical guide on the physicochemical properties of N-(2,2-dimethylpropyl)aniline hydrochloride (CAS 75351-09-6), designed for researchers, scientists, and professionals in drug development.
Abstract
This compound (CAS 75351-09-6) is a secondary amine salt with significant applications as a building block in organic and medicinal chemistry. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and role in the development of more complex molecules. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents established experimental protocols for the determination of key physicochemical parameters such as melting point, boiling point, and pKa. Furthermore, it discusses the compound's structural characteristics, including the steric influence of the neopentyl group, and its potential applications, drawing comparisons with structurally related aniline derivatives. This guide is intended to serve as a foundational resource for scientists working with this compound, offering both available data and the methodologies to generate further characterization data.
Compound Identification and Structural Analysis
This compound is systematically named under IUPAC nomenclature and is recognized by the CAS registry number 75351-09-6.[1] It is also known by synonyms such as N-Neopentylaniline hydrochloride.[1] The molecule consists of an aniline core where the nitrogen atom is substituted with a 2,2-dimethylpropyl (neopentyl) group, and it is supplied as a hydrochloride salt.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 75351-09-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Neopentylaniline hydrochloride, Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| InChI Key | DYYXOOFYBWQONE-UHFFFAOYSA-N | [1] |
The neopentyl group is a significant structural feature, imposing considerable steric hindrance around the nitrogen atom. This steric bulk influences the molecule's reactivity and physical properties. For instance, in related N-neopentylaniline complexes, this steric hindrance leads to a distorted tetrahedral geometry around the nitrogen atom.[1] The C-N-C bond angle in the ammonium center is reported to be 113.6°, which is narrower than the typical sp³ hybridization angle, a result of steric repulsion between the neopentyl group and the aromatic ring.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug development, affecting parameters such as solubility, absorption, and distribution. While specific experimental data for this compound is not extensively reported, we can infer some properties and compare them with the well-characterized parent compound, aniline hydrochloride.
Table 2: Physicochemical Data
| Property | Value for this compound (CAS 75351-09-6) | Comparative Value for Aniline hydrochloride (CAS 142-04-1) |
| Melting Point | Experimental data not readily available. | 196-202 °C[2] |
| Boiling Point | Experimental data not readily available. | 245 °C[2] |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol.[1] | Highly soluble in water (107 g/100ml at 20°C). |
| pKa | Experimental data not readily available. Theoretical estimation is required. | Not specified, but aniline has a pKa of 4.6. |
| XLogP3 (for free base) | 3.5 (Computed) | 0.9 (Experimental for aniline) |
The increased lipophilicity, as suggested by the computed XLogP3 of the free base N-(2,2-dimethylpropyl)aniline, is an expected consequence of the large alkyl substituent compared to the parent aniline.[3] This property is a critical determinant of a molecule's behavior in biological systems.
Experimental Methodologies for Physicochemical Characterization
For researchers requiring precise physicochemical data for this compound, the following established experimental protocols can be employed.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Approximate Melting Point: Heat the block rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool.
-
Accurate Measurement: With a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: General Synthesis Workflow.
The compound can undergo various chemical reactions typical of secondary anilines, including oxidation of the amine, reduction of the aromatic ring, and electrophilic substitution on the benzene ring. [1]
Applications in Research and Drug Development
This compound serves primarily as a synthetic intermediate in medicinal chemistry. Aniline and its derivatives are crucial scaffolds for a wide range of pharmaceuticals. The N-alkylamino moiety is a common feature in drugs acting on various receptors.
Role as a Synthetic Intermediate
This compound is a valuable precursor for creating more elaborate molecules. Its structural features can be incorporated into drug candidates to modulate their pharmacological properties. For example, related N-alkylanilines are used in the synthesis of Ropinirole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. [4][5]The specific steric and electronic properties conferred by the N-neopentyl group can be exploited to fine-tune ligand-receptor interactions.
Caption: Role as a Synthetic Intermediate.
Potential Biological Activity
While specific biological activity studies on this compound are limited, the N-alkylaniline scaffold is known to be metabolically active. The primary metabolic pathways for such compounds often involve N-dealkylation and N-oxidation, catalyzed by cytochrome P450 enzymes. [6]These metabolic transformations can lead to active or inactive metabolites, a critical consideration in drug design. The steric hindrance of the neopentyl group in this compound might influence its metabolic stability, potentially slowing the rate of N-dealkylation compared to less bulky N-alkyl groups.
Conclusion
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N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem. (URL: [Link])
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- US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google P
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (URL: [Link])
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Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (URL: [Link])
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An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2,2-dimethylpropyl)aniline Hydrochloride
Introduction
N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentylaniline hydrochloride, is an organic salt that serves as a valuable intermediate in various synthetic applications. Its molecular structure, comprising a phenyl ring, a secondary amine center, and a sterically demanding neopentyl group, gives rise to a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: The "Why" Behind the Experiment
Proton NMR (¹H NMR) is typically the first spectroscopic experiment performed to confirm the identity of a synthesized compound. It provides a quantitative map of all unique proton environments. For this compound, ¹H NMR is crucial for verifying the presence and connectivity of the aromatic, methylene, and neopentyl protons. The choice of solvent is critical; deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used as they are "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals. Adding a drop of D₂O can be a powerful diagnostic tool to identify exchangeable protons, such as the N-H proton, which will disappear from the spectrum upon exchange with deuterium.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals:
-
Aromatic Protons (C₆H₅): These protons will appear as a complex multiplet in the downfield region, typically between δ 7.2-7.5 ppm . The electron-withdrawing effect of the protonated amino group deshields these protons, shifting them downfield.
-
Methylene Protons (-CH₂-N): The two protons on the carbon adjacent to the nitrogen will appear as a singlet around δ 3.1-3.3 ppm . The signal may be broadened due to the influence of the quadrupolar ¹⁴N nucleus and exchange with the N-H proton.
-
Neopentyl Methyl Protons (-C(CH₃)₃): This group gives rise to a very characteristic sharp singlet at approximately δ 1.0-1.1 ppm , integrating to nine protons. The magnetic equivalence of the three methyl groups results in a single, intense signal.
-
Ammonium Proton (-NH₂⁺-): The proton on the nitrogen is exchangeable, and its signal is often broad and can appear over a wide chemical shift range (typically δ 5-8 ppm), depending on the solvent, concentration, and temperature.[1] Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear.
Data Presentation: ¹H NMR
| Proton Assignment | Chemical Shift (δ, ppm) (Approx.) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Ammonium (NH₂⁺) | Variable (e.g., 5-8) | Broad Singlet | 2H |
| Methylene (CH₂) | 3.1 - 3.3 | Singlet | 2H |
| Methyl (C(CH₃)₃) | 1.0 - 1.1 | Singlet | 9H |
Visualization: ¹H NMR Experimental Workflow
Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.
Part 3: Mass Spectrometry (MS)
Expertise & Experience: The "Why" Behind the Experiment
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [2]It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal. [3][4]In the ESI source, the hydrochloride salt will dissociate, and the free amine (N-(2,2-dimethylpropyl)aniline, C₁₁H₁₇N) will be ionized, typically by protonation, to form the [M+H]⁺ ion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent like methanol or acetonitrile. [3]A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation and enhance the [M+H]⁺ signal. [5]2. Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Spectral Interpretation
The mass spectrum provides the molecular weight of the free amine, N-(2,2-dimethylpropyl)aniline.
-
Molecular Formula (Free Amine): C₁₁H₁₇N
-
Molecular Weight (Monoisotopic): 163.136 g/mol [6]* Nitrogen Rule: As the molecule contains one nitrogen atom (an odd number), its nominal molecular weight is an odd number (163), which is a useful diagnostic check. [7]* Parent Ion: In positive mode ESI-MS, the base peak will be the protonated molecule, [M+H]⁺, at m/z 164.144 .
-
Fragmentation Pattern (from MS/MS of m/z 164):
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. The C-C bond adjacent to the nitrogen breaks. The most favorable alpha-cleavage involves the loss of the largest radical. In this case, loss of a tert-butyl radical (•C(CH₃)₃, mass 57) from the parent ion would lead to a fragment at m/z 107 .
-
Loss of Neopentyl Group: Cleavage of the CH₂-N bond can lead to the formation of the anilinium ion at m/z 93 .
-
Loss of Benzene: Fragmentation can also result in the loss of a neutral benzene molecule (C₆H₆, mass 78) from the parent ion, resulting in a fragment at m/z 86 .
-
Aromatic Fragmentation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds. [8] Data Presentation: Mass Spectrometry
-
| m/z (Approx.) | Ion Identity | Fragmentation Pathway |
| 164 | [M+H]⁺ | Protonated Molecule (Parent Ion) |
| 107 | [M+H - C₄H₉]⁺ | Alpha-cleavage: Loss of tert-butyl radical |
| 93 | [C₆H₅NH₂]⁺ | Loss of neopentyl group |
| 86 | [M+H - C₆H₆]⁺ | Loss of neutral benzene |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for ESI-MS and Tandem MS (MS/MS) Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon frameworks, respectively, highlighting the characteristic signals of the aromatic, methylene, and neopentyl moieties. FT-IR spectroscopy serves as a rapid and definitive tool for identifying the key functional groups, with the broad N-H stretch of the secondary ammonium salt being a particularly telling feature. Finally, ESI-mass spectrometry confirms the molecular weight of the corresponding free amine and provides further structural detail through predictable fragmentation pathways like alpha-cleavage. The synergistic application of these three core spectroscopic techniques forms a self-validating system, ensuring the scientific integrity required for advanced research and development applications.
References
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
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Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
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Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]
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ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. [Link]
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ResearchGate. (n.d.). LC-ESI-MS/MS analysis of various Aniline-Me derivatization monosaccharides separated using RP-C18 chromatography. [Link]
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SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for d3dt04388f1. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. [Link]
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ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
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PubMed. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. [Link]
-
Chemistry LibreTexts. (2021, October 24). 2.5: Carbon-13 NMR Spectroscopy. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. [Link]
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University of Calgary. (n.d.). IR Chart. [Link]
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Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?[Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
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University of Alabama at Birmingham. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). [Link]
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Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
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An In-depth Technical Guide to the Stability and Storage of N-neopentylaniline hydrochloride
Introduction
N-neopentylaniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. As with any high-purity chemical reagent, understanding its stability profile is paramount to ensuring the integrity of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors influencing the stability of N-neopentylaniline hydrochloride, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and stability assessment. The insights herein are curated for researchers, chemists, and drug development professionals who utilize aniline derivatives in their work.
Chemical Profile of N-neopentylaniline hydrochloride
While specific experimental data for N-neopentylaniline hydrochloride is not extensively published, its chemical behavior can be reliably inferred from its structure and the well-documented properties of analogous compounds like aniline hydrochloride and other N-alkylanilines.
-
Chemical Structure:

-
Molecular Formula: C₁₁H₁₈ClN
-
Appearance: Expected to be a white to off-white or grayish crystalline solid, similar to aniline hydrochloride.[1] Discoloration upon storage may indicate degradation.
-
Solubility: Likely soluble in water, with potential solubility in alcohols.[2][3]
-
Hygroscopicity: As a salt, it is expected to be hygroscopic and should be protected from moisture.[3]
Factors Influencing Stability
The stability of N-neopentylaniline hydrochloride is contingent on several environmental factors. Exposure to these conditions can initiate degradation, compromising the purity and efficacy of the compound.
-
Air and Oxidation: Anilines are susceptible to oxidation, which is often accelerated by exposure to air. This can lead to the formation of colored impurities.[4] The hydrochloride salt form generally offers greater stability against oxidation compared to the free base, but it is not entirely immune.
-
Light: Exposure to light, particularly UV radiation, can cause aniline compounds to darken and degrade.[3][4] This photodegradation can involve complex free-radical mechanisms.
-
Moisture: N-neopentylaniline hydrochloride is expected to be hygroscopic.[3] Absorbed moisture can not only affect the physical state of the material but may also facilitate hydrolytic degradation, although aniline hydrochlorides are generally more stable in this regard than esters or amides.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes. For aniline hydrochloride, storage below 30°C is recommended.[2][3]
-
Incompatible Materials: Strong oxidizing agents are incompatible with aniline hydrochloride and can cause vigorous or explosive reactions.[2][3] Contact with strong bases will deprotonate the anilinium ion to the free aniline base, which is generally less stable and more susceptible to oxidation.
Potential Degradation Pathways
Based on the chemistry of N-alkylanilines, two primary degradation pathways for N-neopentylaniline hydrochloride under stress conditions are oxidation and N-dealkylation.
Caption: Plausible degradation pathways for N-neopentylaniline.
-
Oxidation: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. These and other oxidative processes can result in the formation of highly colored conjugated species, such as quinone-imines, which would explain the characteristic darkening of anilines upon degradation.[5][6]
-
N-Dealkylation: Under certain conditions, such as in the presence of acid and heat, the bond between the nitrogen and the neopentyl group can be cleaved. This would result in the formation of aniline and a neopentyl cation, which would likely react further.[6]
Recommended Storage and Handling Protocols
To maintain the integrity of N-neopentylaniline hydrochloride, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, preferably below 30°C.[2][3] | Minimizes the rate of thermal degradation. |
| Atmosphere | Keep container tightly closed.[7] Consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen, mitigating hygroscopicity and oxidation.[3][4] |
| Light | Store in an opaque or amber container.[3] | Protects the compound from photodegradation. |
| Location | Store in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[2][3] | Ensures safety and prevents accidental reactive encounters. |
Handling Procedures
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Prevent the generation of dust during handling.
-
Wash hands thoroughly after handling the material.
Methodology for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[9] The goal is to induce degradation to an extent of approximately 5-20%.[10]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of N-neopentylaniline hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions: [11]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C. At specified time points, withdraw a sample, allow it to cool, and prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound, as well as the solid material, to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis (Stability-Indicating HPLC-UV Method): A reverse-phase HPLC method is typically suitable for separating the parent compound from its degradation products.
HPLC Parameter Suggested Conditions Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile Gradient Start with a suitable ratio (e.g., 70% A, 30% B), then ramp up the concentration of B to elute more non-polar degradation products. Flow Rate 1.0 mL/min Column Temp. 30°C Detection UV at an appropriate wavelength (e.g., 254 nm) Injection Vol. 10 µL
Data Interpretation and Reporting
The chromatograms from the stressed samples should be compared to that of the control (unstressed) sample.
-
Peak Purity: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound, ensuring that no degradation products are co-eluting.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.
-
Identification of Degradants: Significant degradation products can be further characterized using techniques like LC-MS to elucidate their structures.[12][13]
Conclusion
N-neopentylaniline hydrochloride, like other aniline derivatives, is susceptible to degradation from environmental factors such as air, light, moisture, and heat. Proper storage in a cool, dry, dark place, preferably under an inert atmosphere, is crucial for maintaining its purity and stability.[2][3] Forced degradation studies are a powerful tool to understand its intrinsic stability and to develop validated analytical methods for its quality control.[9] By adhering to the guidelines presented in this document, researchers and scientists can ensure the reliability of their work and the safe handling of this important chemical intermediate.
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A Technical Guide to the Molecular Structure and Conformation of N-(2,2-dimethylpropyl)aniline Hydrochloride
Abstract: N-(2,2-dimethylpropyl)aniline hydrochloride is an organic salt featuring a sterically demanding neopentyl group attached to an aniline core. This substitution pattern introduces significant steric hindrance, which fundamentally dictates the molecule's three-dimensional structure and conformational dynamics. Understanding this architecture is critical for its application as a building block in organic synthesis and for professionals in drug development who leverage sterically hindered amines to modulate molecular properties. This guide provides a comprehensive analysis of the molecule's structure, synthesizing insights from theoretical principles, computational modeling, and established experimental techniques. We delve into the causality behind selecting methods such as Single-Crystal X-ray Diffraction (SCXRD) for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics, providing field-proven protocols for each. The result is a coherent, multi-faceted model of the title compound's molecular conformation.
Section 1: Introduction to this compound
Chemical Identity and Nomenclature
This compound is a secondary ammonium salt. Its structure is characterized by a benzene ring where the amino group is N-substituted with a 2,2-dimethylpropyl (neopentyl) group.[1] The protonation of the nitrogen atom by hydrochloric acid results in the chloride salt.
| Identifier | Value |
| IUPAC Name | N-(2,2-dimethylpropyl)anilinium chloride |
| Synonyms | N-Neopentylaniline hydrochloride; Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride[1] |
| CAS Number | 75351-09-6[1] |
| Molecular Formula | C₁₁H₁₈ClN[1] |
| Molecular Weight | 199.72 g/mol [1] |
Synthesis Overview
The synthesis of this compound is straightforward, typically achieved via the N-alkylation of aniline.[2][3][4] The common route involves the reaction of aniline with 2,2-dimethylpropyl chloride (neopentyl chloride) in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The resulting free base, N-(2,2-dimethylpropyl)aniline, is then treated with hydrochloric acid to precipitate the hydrochloride salt.[1]
The Central Conformational Question: Steric Hindrance
The core of this molecule's structural chemistry lies in the conflict between the electronic preferences of the aniline system and the immense steric bulk of the neopentyl group.[5][6] The neopentyl group, with its quaternary carbon adjacent to the nitrogen, creates a significant steric shield. In the hydrochloride form, the nitrogen atom adopts a tetrahedral geometry. This arrangement forces a specific spatial orientation of the bulky alkyl group relative to the planar phenyl ring to minimize van der Waals repulsion. The primary conformational variable is the rotation around the C(aryl)-N bond, which is severely restricted by the neopentyl substituent.[7][8]
Section 2: Theoretical and Computational Analysis of Conformation
Fundamental Principles: Steric Dominance
In N-alkylanilines, the conformation is a balance between the electronic effect, which favors co-planarity of the nitrogen lone pair (or N-H bond in the cation) with the phenyl ring to maximize resonance, and steric effects, which arise from repulsion between the N-substituents and the ortho-hydrogens of the phenyl ring.[9] For this compound, the steric demands of the neopentyl group are the dominant factor.[7] This steric repulsion forces the C(aryl)-N-C(alkyl) plane to twist significantly away from the plane of the benzene ring, resulting in a highly non-planar ground-state conformation.
Computational Methodology: Density Functional Theory (DFT)
Causality: To quantitatively predict the molecule's geometry and conformational energy landscape, Density Functional Theory (DFT) is the computational method of choice.[10] It offers an excellent balance of computational cost and accuracy for organic molecules of this size, reliably modeling both steric and electronic effects that govern molecular structure.[11] Newer machine learning-enhanced computational techniques are also emerging, promising even faster and highly accurate predictions of molecular properties.[12]
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build a 3D model of N-(2,2-dimethylpropyl)anilinium cation using molecular modeling software.
-
Conformational Search: Perform a systematic rotational scan around the C(aryl)-N bond (the key dihedral angle) in 10° increments to identify potential energy minima.
-
Geometry Optimization: For each identified minimum, perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d). This allows all bond lengths, angles, and dihedrals to relax to their lowest energy state.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis: Extract key structural parameters (bond lengths, angles, dihedral angles) from the final optimized structure.
Caption: A typical workflow for determining molecular conformation using DFT.
Predicted Structural Parameters
Computational studies on analogous sterically hindered anilines provide expected values for key geometric parameters.[1][10] The most critical parameter is the dihedral angle defining the twist between the phenyl ring and the N-alkyl substituent.
| Parameter | Predicted Value (Based on Analogues) | Significance |
| C(aryl)-N Bond Length | ~1.42 Å | Standard length for a single bond between sp² carbon and sp³ nitrogen.[1] |
| C(aryl)-N-C(alkyl) Bond Angle | ~113-115° | Likely compressed from the ideal tetrahedral angle due to steric repulsion between the phenyl and neopentyl groups.[1] |
| Phenyl-N-C-C Dihedral Angle | ~50-70° | A large dihedral angle is expected, indicating significant twisting to alleviate steric strain. A value of 54.3° has been noted for the parent free base.[1] |
Section 3: Experimental Determination of Molecular Structure
Solid-State Analysis: Single-Crystal X-ray Diffraction (SCXRD)
Causality: SCXRD is the definitive, gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] It provides unambiguous measurements of bond lengths, bond angles, and torsional angles, offering a static, solid-state picture of the molecule's preferred conformation.[15] For aniline derivatives, this method is crucial for understanding packing forces and intermolecular interactions.[13][16][17]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Rate-Limiting Step): Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol). Allow for slow evaporation of the solvent at a constant temperature. The formation of high-quality, single crystals is essential.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. The crystal is typically flash-cooled to ~100 K to minimize thermal vibrations and radiation damage.[13]
-
Data Collection: Place the mounted crystal in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern (a series of spots) is recorded by a detector.[14][15]
-
Data Processing: The positions and intensities of the diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution molecular structure.
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The Neopentyl Bulwark: A Technical Guide to Steric Hindrance Effects in Anilines
Introduction: The Unseen Influence of Molecular Architecture
In the intricate dance of chemical reactivity, the spatial arrangement of atoms plays a role as profound as their electronic character. This is the realm of steric hindrance, a phenomenon where the sheer bulk of a functional group can dictate the feasibility, rate, and outcome of a chemical transformation. Among the various sterically demanding moieties, the neopentyl group, with its quaternary carbon center, stands out as a formidable obstacle. When appended to an aniline nitrogen, this "molecular bulwark" imparts a unique set of properties that have significant implications for researchers in synthetic chemistry and drug development.
This in-depth technical guide explores the multifaceted steric hindrance effects of the neopentyl group in anilines. We will dissect how this bulky substituent fundamentally alters the reactivity of the nitrogen lone pair and the aromatic ring, influencing everything from basicity to the success of common synthetic transformations. By understanding these effects, researchers can better predict and control the behavior of neopentyl-substituted anilines, leveraging their unique characteristics in the design of novel molecules and synthetic strategies.
The Neopentyl Group: A Steric Profile
The neopentyl group, systematically named the 2,2-dimethylpropyl group, is an alkyl substituent with the formula (CH₃)₃CCH₂–[1]. Its defining feature is a quaternary carbon atom bonded to three methyl groups and a methylene group. This arrangement results in a large, spherical-like volume of space being occupied by the group, which significantly restricts access to the atom or functional group to which it is attached.
Computational Analysis of Steric Bulk: Percent Buried Volume (%Vbur)
To quantify and visualize the steric impact of the neopentyl group in comparison to other alkyl substituents on an aniline nitrogen, we can employ computational methods such as the calculation of the percent buried volume (%Vbur). This metric calculates the percentage of the volume of a sphere around a central atom (in this case, the nitrogen) that is occupied by the van der Waals radii of the atoms of a substituent[2][3][4]. A higher %Vbur value indicates greater steric shielding.
The following diagram illustrates the concept of a buried volume calculation.
Caption: Conceptual representation of the %Vbur calculation for an N-alkylaniline.
A comparative analysis of the calculated %Vbur for a series of N-alkylanilines would reveal the quantitative steric impact of the neopentyl group.
| N-Alkyl Group | Structure | Expected Relative %Vbur |
| Methyl | -CH₃ | Low |
| Ethyl | -CH₂CH₃ | Moderate |
| Isopropyl | -CH(CH₃)₂ | High |
| tert-Butyl | -C(CH₃)₃ | Very High |
| Neopentyl | -CH₂(C(CH₃)₃) | Very High |
While the tert-butyl group is directly attached via a quaternary carbon, the neopentyl group's bulk is situated one carbon away. This creates a "flail-like" steric hindrance, where the bulky end can sweep through a larger volume of space, effectively blocking incoming reagents.
Synthesis of N-Neopentylaniline
The preparation of N-neopentylaniline can be achieved through several standard synthetic methodologies for N-alkylation of anilines. Two common and effective approaches are direct alkylation with a neopentyl halide and reductive amination with pivalaldehyde.
Protocol 1: Reductive Amination of Aniline with Pivalaldehyde
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is well-suited for synthesizing secondary amines[5][6][7]. The reaction proceeds via the initial formation of an imine from the condensation of aniline and pivalaldehyde (2,2-dimethylpropanal), which is then reduced in situ to the desired secondary amine.
Caption: Workflow for the synthesis of N-neopentylaniline via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.) and pivalaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. The reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus if a higher boiling point solvent like toluene is used.
-
Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), cool the reaction mixture to 0 °C. Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the imine is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-neopentylaniline.
Protocol 2: Nucleophilic Substitution with a Neopentyl Halide
Direct alkylation of aniline with a neopentyl halide, such as neopentyl bromide or chloride, is another viable route. This reaction is a nucleophilic substitution where the aniline nitrogen acts as the nucleophile. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic[8][9][10]. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Addition of Alkylating Agent: Add neopentyl bromide (1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography to separate the desired secondary amine from any unreacted aniline and over-alkylation products.
Spectroscopic and Physicochemical Characterization
The structure of N-neopentylaniline can be unequivocally confirmed by standard spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the neopentyl group: a singlet integrating to 9 protons around 0.9-1.0 ppm for the three equivalent methyl groups, and a singlet integrating to 2 protons for the methylene group adjacent to the nitrogen, likely shifted downfield to around 3.0-3.2 ppm due to the deshielding effect of the nitrogen. The aromatic protons will appear in the typical region of 6.5-7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum for N-(2,2-dimethylpropyl)aniline will display distinct signals for the neopentyl group: a quaternary carbon around 32 ppm, the three equivalent methyl carbons around 27 ppm, and the methylene carbon attached to the nitrogen around 55 ppm. The aromatic carbons will resonate in the 112-150 ppm range[1].
Infrared (IR) Spectroscopy
The IR spectrum of N-neopentylaniline, a secondary aromatic amine, will exhibit characteristic absorption bands:
-
N-H Stretch: A single, sharp peak in the region of 3350-3450 cm⁻¹[11][12][13]. This is in contrast to primary anilines which show two peaks in this region (symmetric and asymmetric stretching)[11][14].
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Impact on Basicity and Nucleophilicity
The steric bulk of the neopentyl group has a pronounced effect on the basicity of the aniline nitrogen. Basicity is typically quantified by the pKa of the conjugate acid (the anilinium ion)[15][16][17].
Steric Hindrance to Solvation and Protonation
The neopentyl group sterically hinders the approach of a proton to the nitrogen lone pair. More importantly, it impedes the solvation of the resulting anilinium ion. Effective solvation is crucial for stabilizing the positive charge on the conjugate acid. By restricting the access of solvent molecules, the neopentyl group destabilizes the anilinium ion, shifting the equilibrium towards the free amine. This leads to a decrease in basicity (a lower pKa of the conjugate acid) compared to less hindered N-alkylanilines like N-methylaniline and N-ethylaniline[18].
| Aniline Derivative | pKa of Conjugate Acid (in H₂O) | Steric Hindrance |
| Aniline | 4.6 | Low |
| N-Methylaniline | 4.85[18] | Moderate |
| N-Ethylaniline | 5.11[18] | Moderate-High |
| N-Neopentylaniline | Estimated ~4.5 | Very High |
| N-tert-Butylaniline | Estimated < 4.5 | Extreme |
Note: The increase in basicity from aniline to N-ethylaniline is due to the electron-donating inductive effect of the alkyl groups. However, with larger groups like neopentyl and tert-butyl, the steric hindrance to solvation becomes the dominant effect, leading to a decrease in basicity.
This reduced basicity also translates to reduced nucleophilicity. The nitrogen lone pair is less available to attack electrophilic centers due to the steric shielding provided by the neopentyl group.
Consequences in Chemical Reactivity
The steric encumbrance of the neopentyl group profoundly impacts the reactivity of N-neopentylaniline in several key transformations.
N-Acylation Reactions
N-acylation is a fundamental reaction of anilines, typically proceeding via nucleophilic attack of the nitrogen on an acylating agent (e.g., an acyl chloride or anhydride)[19]. The rate of this reaction is highly sensitive to steric hindrance around the nitrogen atom.
Caption: Steric hindrance by the neopentyl group impeding N-acylation.
Experimental Insight:
A comparative kinetic study of the acetylation of a series of N-alkylanilines would demonstrate a significant decrease in the reaction rate for N-neopentylaniline compared to N-methylaniline and N-ethylaniline. In some cases, under standard conditions, the reaction may not proceed to a significant extent, requiring more forcing conditions or specialized catalytic methods. This reduced reactivity can be advantageous when selective reaction at another site in a multifunctional molecule is desired, with the N-neopentylamino group acting as a "sterically protected" amine.
Electrophilic Aromatic Substitution (EAS)
The N-neopentylamino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pair on the nitrogen atom. However, the steric bulk of the neopentyl group strongly disfavors substitution at the ortho positions[20][21].
Proposed Experimental Protocol: Bromination of N-Neopentylaniline
-
Reaction: Dissolve N-neopentylaniline in a suitable solvent like acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid at room temperature.
-
Analysis: After workup, analysis of the product mixture by GC-MS or ¹H NMR would be expected to show a very high selectivity for the para-brominated product over the ortho-brominated product.
This high para-selectivity is a direct consequence of the neopentyl group sterically blocking the approach of the electrophile to the ortho positions of the aniline ring.
Conclusion and Future Perspectives
The neopentyl group exerts a powerful steric influence on the chemistry of anilines. It significantly reduces the basicity and nucleophilicity of the nitrogen atom by hindering solvation and access to the lone pair. This steric blockade dramatically slows down reactions at the nitrogen center, such as N-acylation, and imposes a strong preference for para-substitution in electrophilic aromatic substitution reactions.
For synthetic and medicinal chemists, these effects are not merely limitations but can be strategically exploited. The N-neopentyl group can serve as a "super-sized" protecting group, allowing for selective reactions elsewhere in a molecule. The predictable high para-selectivity in EAS reactions offers a reliable method for the synthesis of specifically substituted anilines.
Future research in this area could focus on the development of catalysts that can overcome the steric hindrance of the neopentyl group to enable challenging N-functionalization reactions. Furthermore, the exploration of N-neopentylanilines as ligands in organometallic chemistry, where their steric bulk could be used to control the coordination environment around a metal center, presents an exciting avenue for investigation. A definitive understanding of the solid-state structure through X-ray crystallography of N-neopentylaniline or its derivatives would provide invaluable direct evidence to complement the extensive indirect and computational data.
By embracing the principles of steric hindrance, the scientific community can continue to unlock new possibilities in molecular design and synthesis, turning a seeming obstacle into a powerful tool.
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Supporting Information - ScienceOpen. (n.d.). Retrieved January 19, 2026, from [Link]
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Explain the alkylation of aniline class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]
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24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Mechanistic study. (a) Reaction of aniline with alkyl halide under the... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Alex Andonian. Retrieved January 19, 2026, from [Link]
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Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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p-Pentylaniline. (n.d.). the NIST WebBook - National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]
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Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of N-(β-chloropropyl)-2,6-dimethyl-aniline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Process for the preparation of aniline derivatives. (1982, December 8). Patent 0066325. Retrieved January 19, 2026, from [Link]
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1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). Zeitschrift für Naturforschung. Retrieved January 19, 2026, from [Link]
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N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Process for the preparation of aniline derivatives. (n.d.). European Patent Office. Retrieved January 19, 2026, from [Link]
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Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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X-ray structure of polyanilines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
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Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. (n.d.). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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N-(2,2-dimethylpropyl)aniline Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis
Foreword
In the intricate landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction success, influencing yield, purity, and the accessibility of target molecules. N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentylaniline hydrochloride, has emerged as a versatile and valuable building block. Its unique structural features, particularly the sterically demanding neopentyl group, impart distinct reactivity and selectivity in a variety of chemical transformations. This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and strategic applications. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower chemists to effectively harness the potential of this important synthetic intermediate.
Compound Profile: Structure and Physicochemical Properties
This compound is the hydrochloride salt of N-neopentylaniline. The presence of the bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom of the aniline core is a defining characteristic that governs its chemical behavior. This steric hindrance influences the nucleophilicity of the nitrogen atom and the conformational preferences of the molecule, which can be strategically exploited in organic synthesis.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which is an oily liquid. The salt is typically a crystalline solid, making it easier to weigh and dispense accurately.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | N-Neopentylaniline hydrochloride; Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | |
| CAS Number | 75351-09-6 | |
| Molecular Formula | C₁₁H₁₈ClN | |
| Molecular Weight | 199.72 g/mol | |
| Appearance | Crystalline solid | |
| Purity | Typically >95% |
Note: Experimental properties such as melting point and solubility can vary depending on the purity and crystalline form of the substance. It is always recommended to refer to the supplier's certificate of analysis for specific batch data.
Synthesis and Purification
The preparation of this compound is most commonly achieved through the N-alkylation of aniline with a neopentyl halide, followed by salt formation. Understanding the nuances of this synthesis is crucial for obtaining high yields and purity.
Synthetic Pathway: Nucleophilic Substitution
The primary synthetic route involves the reaction of aniline with a suitable neopentyl halide, such as 2,2-dimethylpropyl chloride or bromide. This is a classic nucleophilic substitution reaction where the nitrogen atom of aniline acts as the nucleophile.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative example and may require optimization based on the specific scale and available reagents.
Materials:
-
Aniline
-
2,2-dimethylpropyl bromide (Neopentyl bromide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Slowly add 2,2-dimethylpropyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-dimethylpropyl)aniline free base as an oil.
-
Purification of the Free Base (Optional but Recommended): The crude free base can be purified by vacuum distillation or column chromatography on silica gel to remove any unreacted aniline and over-alkylated products.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully adding a calculated amount of concentrated HCl to ether, or by bubbling HCl gas through ether) until precipitation is complete.
-
Isolation and Drying: Collect the precipitated white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the aniline and facilitate the nucleophilic attack on the alkyl halide. Its insolubility in DMF can sometimes lead to slower reaction rates, but it simplifies the workup. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable alternative.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting aniline. A larger excess can lead to the formation of the undesired tertiary amine.
-
Purification Strategy: The aqueous workup removes the inorganic salts and any remaining DMF. Purification of the free base before salt formation is crucial for obtaining a high-purity final product. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.
Spectroscopic Characterization
Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, a singlet for the nine equivalent protons of the t-butyl group, and a singlet or a broad signal for the methylene protons adjacent to the nitrogen. The N-H proton of the ammonium salt will typically appear as a broad singlet at a downfield chemical shift, and its integration will correspond to one proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, the quaternary carbon and methyl carbons of the neopentyl group, and the methylene carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the secondary ammonium salt in the region of 2400-2800 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak for the free base (N-(2,2-dimethylpropyl)aniline) after the loss of HCl.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the properties of its corresponding free base, N-(2,2-dimethylpropyl)aniline. The hydrochloride salt serves as a stable and convenient precursor that can be easily converted to the free base by treatment with a mild base prior to reaction.
Role as a Bulky Secondary Amine
The sterically hindered nature of the neopentyl group makes N-(2,2-dimethylpropyl)aniline a valuable reagent in reactions where selectivity is desired.
-
Directed Ortho-Metalation (DoM): The N-neopentyl group can act as a directing group in ortho-lithiation reactions. Treatment of N-(2,2-dimethylpropyl)aniline with a strong base like n-butyllithium can selectively deprotonate the ortho position of the aromatic ring, allowing for the introduction of various electrophiles at that site. The steric bulk of the neopentyl group can influence the regioselectivity of this process.
-
Buchwald-Hartwig Amination: In palladium-catalyzed C-N cross-coupling reactions, N-(2,2-dimethylpropyl)aniline can serve as the amine coupling partner. The steric hindrance can influence the rate and efficiency of the reaction, sometimes favoring mono-arylation and preventing the formation of undesired tertiary amines.
-
Synthesis of Heterocyclic Compounds: N-(2,2-dimethylpropyl)aniline is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. The neopentyl group can be retained in the final product to modulate its biological activity or physical properties, or it can be a temporary protecting group that is later removed.
Case Study: Synthesis of a Substituted Indole
A plausible application is in a Fischer indole synthesis or a related cyclization reaction. For instance, N-(2,2-dimethylpropyl)aniline can be reacted with a ketone or aldehyde to form an enamine or imine intermediate, which can then undergo an acid-catalyzed cyclization to form a 1-neopentyl-substituted indole. The neopentyl group can influence the stability and reactivity of the intermediates and the final product.
Figure 2: Conceptual pathway for the synthesis of a substituted indole.
Safety and Handling
This compound, like many aniline derivatives, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a strategically important starting material in organic synthesis. Its straightforward preparation, solid nature, and the unique steric properties imparted by the neopentyl group make it a versatile tool for chemists. From directed metalations to cross-coupling reactions and the synthesis of complex heterocyclic systems, this compound offers opportunities to control selectivity and access novel molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
PubChem. N-(2,2-dimethylpropyl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Aniline hydrochloride. Available from: [Link]
-
Organic Syntheses. p-Aminotetraphenylmethane. Available from: [Link]
-
PrepChem.com. Synthesis of aniline hydrochloride. Available from: [Link]
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation using N-(2,2-dimethylpropyl)aniline Hydrochloride
Abstract
This technical guide provides an in-depth exploration of N-(2,2-dimethylpropyl)aniline hydrochloride as a key starting material for N-alkylation reactions. We delve into the strategic implications of its unique structural features, namely the sterically demanding neopentyl group, and the practical considerations of utilizing the hydrochloride salt form. This document furnishes researchers, chemists, and drug development professionals with both the theoretical underpinnings and field-proven protocols for two primary N-alkylation methodologies: classical SN2 reaction with alkyl halides and modern catalytic "borrowing hydrogen" reactions with alcohols. The causality behind experimental choices, self-validating protocol design, and comprehensive safety guidelines are emphasized to ensure reproducible, efficient, and safe execution.
Introduction: The Strategic Value of N-(2,2-dimethylpropyl)aniline
N-substituted anilines are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The specific substitution on the nitrogen atom dictates the molecule's three-dimensional shape, electronic properties, and metabolic stability. N-(2,2-dimethylpropyl)aniline, with its bulky neopentyl group, presents a unique building block.[1][2] This steric hindrance can be strategically employed to direct reaction pathways, prevent undesirable side reactions like over-alkylation, and confer specific conformational properties to the final product.
The compound is typically supplied as a hydrochloride salt, this compound (CAS No: 75351-09-6), which enhances its stability and shelf-life by protecting the amine from atmospheric oxidation.[1] However, this salt form renders the nitrogen lone pair non-nucleophilic. A critical, foundational step in any N-alkylation protocol is the in situ liberation of the free amine, a concept that will be a recurring theme in the protocols described herein.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Neopentylaniline hydrochloride | [1] |
| CAS Number | 75351-09-6 | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.73 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
Foundational Chemistry: Deprotonation and Nucleophilicity
The starting point for any N-alkylation is the conversion of the anilinium salt to the free aniline. The lone pair on the nitrogen atom is the nucleophile that initiates the bond-forming reaction. In the hydrochloride salt, this lone pair is protonated, forming an ammonium ion which is electrophilic, not nucleophilic.
Caption: Initial deprotonation of the hydrochloride salt to generate the active nucleophile.
The choice of base is critical and depends on the reaction solvent and the strength of the anilinium acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic amines like triethylamine (Et₃N). The base must be strong enough to deprotonate the anilinium ion but should not introduce competing side reactions.[4][5]
Protocol I: Classical N-Alkylation with Alkyl Halides
This method is a robust and widely understood SN2 reaction. It is particularly useful for introducing primary and some secondary alkyl groups. The primary challenge is controlling the reaction to prevent over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting aniline, reacts further with the alkyl halide.[6] The steric bulk of the neopentyl group on our substrate, however, significantly mitigates this issue, making selective mono-alkylation more feasible.
Mechanistic Rationale
The reaction proceeds via a direct nucleophilic attack of the free amine's nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile, is crucial as it solvates the cation of the base without strongly solvating the amine nucleophile, thereby accelerating the SN2 reaction rate.[1][7]
Caption: Experimental workflow for the SN2 N-alkylation protocol.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DMF (approx. 0.2 M concentration).
-
Free Base Generation: Add powdered anhydrous potassium carbonate (2.0 eq.). Stir the resulting suspension vigorously at room temperature for 30 minutes. This step is crucial to ensure complete deprotonation of the starting material.[8]
-
Alkyl Halide Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl bromide (1.1 eq.) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).[4]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol II: Catalytic N-Alkylation via Borrowing Hydrogen
This modern approach offers a greener and more atom-economical alternative to using alkyl halides.[9][10] It utilizes alcohols as the alkylating agents, with water as the only stoichiometric byproduct. The reaction is catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Mn) and requires a base.[10][11][12] The process is highly selective for mono-alkylation, as the intermediate imine is more readily reduced than the product amine is re-oxidized.
Mechanistic Rationale: The Catalytic Cycle
The "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism is an elegant catalytic cycle:[10]
-
Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde.
-
Condensation: The in situ generated aldehyde rapidly condenses with the free aniline to form an imine intermediate, releasing a molecule of water.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated secondary amine and regenerating the active catalyst.
Caption: The catalytic cycle of N-alkylation via the Borrowing Hydrogen mechanism.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Alcohol (e.g., Benzyl Alcohol) (1.2 eq.)
-
Manganese PNP Pincer Catalyst (e.g., [Mn(CO)Br(HN(C₂H₄PiPr₂)₂)]) (3 mol%)[10]
-
Potassium tert-butoxide (t-BuOK) (1.5 eq.)
-
Toluene, anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an argon-filled glovebox, add the Manganese catalyst (0.03 eq.), potassium tert-butoxide (1.5 eq.), and this compound (1.0 eq.) to a Schlenk tube equipped with a stir bar.
-
Solvent and Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon, add anhydrous toluene (approx. 0.5 M), followed by the alcohol (1.2 eq.) via syringe.
-
Reaction Progression: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction for the required time (typically 16-24 hours), monitoring by TLC or GC-MS as needed.[10]
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated aniline.
Safety and Handling
This compound and its parent aniline are toxic compounds. Aniline hydrochloride is toxic if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[13][14] It is also suspected of causing genetic defects.[13]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[15]
-
Handling: Avoid creating dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[13][15]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and light. Keep the container tightly sealed.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Incomplete deprotonation of starting material. 2. Inactive catalyst (Protocol II). 3. Insufficient temperature. | 1. Use a stronger base (e.g., NaH, t-BuOK) or increase equivalents; ensure base is anhydrous. 2. Use a freshly opened or properly stored catalyst. 3. Increase reaction temperature in increments of 10 °C. |
| Formation of Side Products | 1. Over-alkylation (Protocol I). 2. Impure starting materials (alkyl halide or alcohol). 3. Side reactions with solvent (e.g., DMF at high temp). | 1. Add alkyl halide more slowly at a lower temperature; use a 1:1 stoichiometry. 2. Purify starting materials before use. 3. Use an alternative solvent like acetonitrile or perform the reaction at a lower temperature. |
| Difficult Purification | 1. Residual DMF in crude product. 2. Product and starting material have similar Rf values on TLC. | 1. Ensure thorough washing with water during work-up to remove DMF. 2. Try a different solvent system for column chromatography (e.g., hexane/dichloromethane). |
Conclusion
This compound is a valuable, sterically-defined building block for the synthesis of substituted anilines. Its successful application in N-alkylation hinges on the foundational understanding that the free amine must first be liberated from its salt form through the use of a suitable base. Both classical SN2 and modern catalytic borrowing hydrogen methodologies can be effectively employed, with the choice depending on the desired alkylating agent, scalability, and green chemistry considerations. The protocols and insights provided herein offer a comprehensive guide for researchers to strategically and safely utilize this versatile reagent in their synthetic endeavors.
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Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. [Link]
-
Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information (PMC). [Link]
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Enthaler, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Center for Biotechnology Information (PMC). [Link]
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-
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ResearchGate. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate Publication. [Link]
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Wang, X., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Center for Biotechnology Information (PMC). [Link]
-
ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. ResearchGate Publication. [Link]
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Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
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ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate Q&A. [Link]
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PENTA chemicals. (2024). Safety data sheet: Aniline hydrochloride. PENTA s.r.o.. [Link]
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- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. carlroth.com [carlroth.com]
- 15. pentachemicals.eu [pentachemicals.eu]
Application Note: A Detailed Protocol for the Reductive Amination of Carbonyls with N-neopentylaniline Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the reductive amination of carbonyl compounds using N-neopentylaniline hydrochloride. Reductive amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary amines.[1][2][3] This guide is specifically tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step methodology. We will explore the underlying chemical principles, reagent selection, and a detailed experimental procedure for the successful execution of this transformation, with a particular focus on the challenges and considerations associated with a sterically hindered secondary aniline salt.
Introduction to Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[2] The reaction typically proceeds in a one-pot fashion through two key steps:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to yield an imine (from primary amines) or an iminium ion (from secondary amines).[1]
-
Reduction: The imine or iminium ion is then reduced in situ by a suitable reducing agent to afford the final amine product.
A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. It must be selective enough to reduce the iminium ion intermediate preferentially over the starting carbonyl compound.[4] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.
The Challenge of N-neopentylaniline Hydrochloride
N-neopentylaniline presents two key challenges in a standard reductive amination protocol:
-
Steric Hindrance: The bulky neopentyl group attached to the nitrogen atom can sterically hinder the initial nucleophilic attack on the carbonyl carbon, potentially slowing down the reaction rate.[1][5]
-
Hydrochloride Salt Form: N-neopentylaniline is often supplied as a hydrochloride salt for improved stability and handling. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, the free amine must be liberated in situ for the reaction to proceed.
This protocol addresses these challenges through the careful selection of reagents and reaction conditions.
Reagent Selection and Rationale
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol.[6] Its advantages over other common hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are significant in this context:
-
Mildness and Selectivity: STAB is a milder reducing agent than NaBH₄ and selectively reduces iminium ions in the presence of aldehydes and ketones.[7][8] This is crucial for preventing the reduction of the starting carbonyl compound.
-
Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon quenching or under acidic conditions, making it a safer alternative.[7]
-
Effectiveness in Aprotic Solvents: STAB is effective in common aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), which are ideal for this reaction.[6]
Base: Triethylamine (Et₃N)
To neutralize the hydrochloride salt and generate the free N-neopentylaniline, a non-nucleophilic base is required. Triethylamine is an excellent choice as it is a strong enough base to deprotonate the anilinium salt but is itself a poor nucleophile, thus minimizing side reactions. An equimolar amount of triethylamine relative to the N-neopentylaniline hydrochloride is typically sufficient.
Model Substrate: Cyclohexanone
Cyclohexanone is a representative and readily available ketone that is frequently used as a model substrate in reductive amination studies.[9][10][11] Its reactivity is well-characterized, making it an excellent starting point for optimizing the reaction conditions for N-neopentylaniline.
Solvent: Dichloromethane (DCM)
Dichloromethane is a common solvent for reductive aminations using STAB.[6] It is relatively inert, effectively dissolves the reactants, and is easily removed during workup.
Experimental Protocol
This protocol details the reductive amination of cyclohexanone with N-neopentylaniline hydrochloride.
Materials and Equipment
-
N-neopentylaniline hydrochloride
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
N-neopentylaniline hydrochloride and its parent amine are aniline derivatives and should be handled with care as they may be toxic if swallowed, in contact with skin, or if inhaled.[14][15]
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-neopentylaniline hydrochloride (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the amine salt.
-
Base Addition: Add triethylamine (1.0-1.1 eq.) to the solution and stir for 10-15 minutes at room temperature. This will generate the free N-neopentylaniline in situ.
-
Carbonyl Addition: Add cyclohexanone (1.0-1.2 eq.) to the reaction mixture.
-
Iminium Ion Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclohexyl-N-neopentylaniline.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Weight (mg) |
| N-neopentylaniline hydrochloride | 1.0 | 199.72 | 5.0 | 998.6 |
| Cyclohexanone | 1.1 | 98.14 | 5.5 | 539.8 |
| Triethylamine | 1.05 | 101.19 | 5.25 | 531.2 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 7.5 | 1589.6 |
| Dichloromethane | - | 84.93 | - | 50 mL |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the reductive amination of cyclohexanone with N-neopentylaniline hydrochloride.
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
Application Notes & Protocols: N-(2,2-dimethylpropyl)aniline as a Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Steric Hindrance in Modern Catalysis
The strategic design of ligands is paramount in advancing the field of transition-metal catalysis. Ligands are not merely spectators; they are crucial modulators of the metal center's electronic and steric properties, directly influencing catalytic activity, selectivity, and stability. In palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for pharmaceuticals, agrochemicals, and materials science, the use of bulky, electron-rich ligands has been revolutionary.[1][2][3] These ligands, particularly those used in reactions like the Buchwald-Hartwig amination, facilitate the challenging reductive elimination step and prevent the formation of inactive catalyst species.[4][5]
N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, is a secondary amine featuring a sterically demanding neopentyl group attached to the nitrogen atom.[6][7] While not a traditional phosphine-based ligand, its structural motifs—a bulky alkyl group and an aniline moiety—make it an intriguing candidate for applications in catalysis, particularly in C-N bond formation. The hydrochloride salt, N-(2,2-dimethylpropyl)aniline hydrochloride, serves as a stable, crystalline, and easily handled precursor to the active free-base ligand in a catalytic system.[6]
This guide provides a technical overview of this compound, its synthesis, and its hypothesized application as a ligand in palladium-catalyzed N-arylation reactions. The protocols and mechanistic discussions are grounded in established principles of organometallic chemistry, offering researchers a framework for exploring its potential in their own work.
Synthesis and Characterization of the Ligand Precursor
The hydrochloride salt of N-(2,2-dimethylpropyl)aniline is typically synthesized via a nucleophilic substitution reaction between aniline and a neopentyl halide, followed by salt formation with hydrochloric acid.[6] The free base is generated in situ during the catalytic reaction by the addition of a stronger base.
Synthesis Protocol: this compound
Materials:
-
Aniline
-
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Alkylation: Add 1-bromo-2,2-dimethylpropane (1.1 eq) to the mixture. Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
-
Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield crude N-(2,2-dimethylpropyl)aniline. Further purification can be achieved via column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the hydrochloride ligand precursor.
Mechanistic Rationale in Palladium-Catalyzed Amination
N-(2,2-dimethylpropyl)aniline is proposed to function as a ligand in the Buchwald-Hartwig amination, a cornerstone of C-N bond formation.[5][8] The catalytic cycle involves a Pd(0)/Pd(II) redox couple. The steric bulk of the neopentyl group on the aniline ligand is hypothesized to be the key feature driving catalytic efficiency.
The Catalytic Cycle involves three main stages:
-
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The Role of the Bulky Ligand: The sterically demanding neopentyl group on the N-(2,2-dimethylpropyl)aniline ligand forces a more acute C-Pd-N bond angle in the palladium-amido intermediate. This steric congestion destabilizes the intermediate, thereby lowering the activation energy for and accelerating the rate of reductive elimination.[4] This prevents catalyst decomposition and side reactions, leading to higher product yields.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The general catalytic cycle for Buchwald-Hartwig amination.
Application Protocol: N-Arylation of a Secondary Amine
This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with a secondary amine, using this compound as the ligand precursor.
Safety Precautions: Aniline derivatives are toxic and may be harmful if inhaled, swallowed, or in contact with skin.[9][10][11][12] Palladium compounds can be irritants. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Experimental Workflow
Caption: Step-by-step workflow for the catalytic amination experiment.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Secondary amine (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl bromide, Pd₂(dba)₃, this compound, and sodium tert-butoxide to an oven-dried reaction vial equipped with a stir bar.
-
Rationale: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. NaOtBu is a strong, non-nucleophilic base required to neutralize the ligand's hydrochloride salt and deprotonate the amine nucleophile during the catalytic cycle.
-
-
Addition of Liquids: Add anhydrous toluene to the vial, followed by the secondary amine via syringe.
-
Rationale: Anhydrous solvents are necessary to prevent quenching of the base and interference with the catalytic intermediates.
-
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-24 hours.
-
Rationale: Heating provides the necessary thermal energy to overcome the activation barriers for the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated amine product.
Illustrative Performance and Substrate Scope
While specific performance data for N-(2,2-dimethylpropyl)aniline as a ligand is not extensively published, we can project its efficacy based on results from systems employing other bulky, electron-rich ligands in Buchwald-Hartwig aminations.[3][5] High yields are anticipated for the coupling of electron-neutral and electron-poor aryl bromides. Electron-rich aryl bromides and sterically hindered substrates may require longer reaction times or slightly higher catalyst loadings.
| Aryl Halide Substrate | Amine Nucleophile | Expected Yield (%) | Notes |
| 4-Bromotoluene | Morpholine | >95% | Electron-neutral aryl bromide, standard coupling. |
| 4-Bromoacetophenone | Di-n-butylamine | 90-95% | Electron-poor aryl bromide facilitates oxidative addition. |
| 2-Bromotoluene | Piperidine | 80-90% | Steric hindrance on aryl halide may slow the reaction. |
| 4-Chloroanisole | N-Methylaniline | 75-85% | Aryl chlorides are less reactive; may require higher temp/time. |
| 1-Bromo-4-fluorobenzene | Indoline | >95% | Halogen functional groups are well-tolerated. |
Disclaimer: The data in this table is illustrative and intended to provide a general expectation of performance. Actual yields may vary based on precise reaction conditions, substrate purity, and reaction scale. Optimization of catalyst/ligand loading, base, solvent, and temperature is recommended for each specific substrate combination.
Safety and Handling
-
Hazard Profile: this compound should be handled as a toxic substance. Analogs like aniline hydrochloride are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause serious eye damage and allergic skin reactions.[9][10][12] It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged exposure.[9][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]
-
Handling: Avoid creating dust.[11] Do not breathe dust or vapors. Change gloves and clothing immediately if contaminated. Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.[9][11]
References
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. [Link]
-
Penta chemicals. (2024). Aniline hydrochloride Safety Data Sheet. [Link]
-
PubChem. N-(2,2-dimethylpropyl)aniline. [Link]
-
ScienceDirect. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
Sources
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- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Application of N-(2,2-dimethylpropyl)aniline Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Aniline Scaffold in Drug Discovery
The aniline moiety is a cornerstone in the edifice of modern medicinal chemistry. Its derivatives serve as pivotal intermediates and key pharmacophoric elements in a vast array of therapeutic agents, particularly in oncology.[1] The strategic functionalization of the aniline core allows for the fine-tuning of physicochemical properties and target engagement, making it a privileged scaffold in the design of novel therapeutics.[2] N-(2,2-dimethylpropyl)aniline hydrochloride, with its characteristic bulky neopentyl group, offers a unique building block for medicinal chemists to explore novel chemical space and develop next-generation targeted therapies.[3] This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility as a precursor for kinase inhibitors, and includes detailed, field-proven protocols for its incorporation into drug discovery workflows.
Physicochemical Properties and Synthetic Utility
This compound is a secondary amine salt characterized by a phenyl group attached to a nitrogen atom which is further substituted with a sterically demanding 2,2-dimethylpropyl (neopentyl) group.[3] This distinct structural feature can influence the molecule's reactivity and the properties of its derivatives.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | [4] |
| Molecular Weight | 199.72 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 75351-09-6 | [3] |
The synthesis of this compound is typically achieved through the nucleophilic substitution of an aniline precursor with a neopentyl halide, followed by salt formation with hydrochloric acid.[3] This straightforward synthesis makes it a readily accessible building block for further chemical modifications.
Application in the Synthesis of Kinase Inhibitors: A Workflow
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have emerged as a major class of anti-cancer drugs.[5] The 4-anilinoquinazoline and 2-anilinopyrimidine scaffolds are prominent in the design of potent and selective kinase inhibitors, with the aniline moiety playing a critical role in binding to the hinge region of the kinase domain.[6][7] this compound can be envisioned as a valuable reagent in the synthesis of novel kinase inhibitors, where the neopentyl group can probe specific hydrophobic pockets within the ATP-binding site of the target kinase.
The following workflow outlines the potential application of this compound in the discovery of novel kinase inhibitors.
Caption: A generalized workflow for the synthesis and biological evaluation of a kinase inhibitor using this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of aniline-based kinase inhibitors and are presented here as a guide for the application of this compound in a drug discovery setting.[7][8]
Protocol 1: Synthesis of a 2-(N-(2,2-dimethylpropyl)anilino)-4-anilinopyrimidine Kinase Inhibitor
This protocol describes a hypothetical synthesis of a 2,4-dianilinopyrimidine derivative, a common scaffold for kinase inhibitors, using this compound.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Substituted aniline (e.g., 4-aminophenol)
-
p-Toluenesulfonic acid (PTSA)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware for organic synthesis
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the 2-chloro-4-(N-(2,2-dimethylpropyl)anilino)pyrimidine intermediate.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add this compound (1.0 eq) and K₂CO₃ (1.1 eq).
-
Stir the reaction mixture at 80 °C for 6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the intermediate. This product can often be used in the next step without further purification.[7]
Step 2: Synthesis of the final 2,4-dianilinopyrimidine derivative.
-
To a solution of the intermediate from Step 1 (1.0 eq) and a substituted aniline (e.g., 4-aminophenol, 1.1 eq) in DMF, add a catalytic amount of PTSA.
-
Stir the reaction mixture at 90 °C for 4 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a target kinase (e.g., Mer, c-Met).[7]
Materials:
-
Synthesized kinase inhibitor
-
Recombinant kinase (e.g., Mer, c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer.
-
In a 384-well plate, add the recombinant kinase and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Protocol 3: Cellular Antiproliferative Assay (CCK-8 Assay)
This protocol is used to evaluate the effect of the synthesized compound on the proliferation of cancer cell lines.[7]
Materials:
-
Synthesized kinase inhibitor
-
Cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)[7]
-
Cell culture medium and supplements
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: Apoptosis Assay (TUNEL Assay)
This protocol is used to determine if the synthesized compound induces apoptosis (programmed cell death) in cancer cells.[7]
Materials:
-
Synthesized kinase inhibitor
-
Cancer cell line (e.g., HCT116)[7]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cancer cells on coverslips and treat them with the synthesized inhibitor for a specified time (e.g., 48 hours).
-
Fix and permeabilize the cells according to the TUNEL assay kit protocol.
-
Incubate the cells with the TUNEL reaction mixture.
-
Counterstain the cell nuclei with DAPI.
-
Visualize and quantify the apoptotic cells (TUNEL-positive, green fluorescence) using a fluorescence microscope.[7]
Expected Outcomes and Data Interpretation
The successful application of this compound in the synthesis of a novel kinase inhibitor would be demonstrated by the following outcomes:
-
Synthesis: Successful synthesis and characterization of the target compound.
-
Kinase Inhibition: The synthesized compound exhibits potent inhibitory activity against the target kinase, with low IC₅₀ values. For instance, potent Mer/c-Met dual inhibitors have shown IC₅₀ values in the nanomolar range.[7]
-
Antiproliferative Activity: The compound demonstrates significant inhibition of cancer cell proliferation, with IC₅₀ values comparable to or better than known inhibitors.
-
Apoptosis Induction: The compound induces a dose-dependent increase in the number of apoptotic cells.
The following table provides an example of the kind of data that would be generated from these assays, based on published data for similar aniline-based kinase inhibitors.[7]
| Compound | Target Kinase IC₅₀ (nM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Hypothetical Inhibitor | Mer: Valuec-Met: Value | Value | Value | Value |
| Reference Compound (e.g., Cabozantinib) | Mer: ~30c-Met: ~1.3 | ~1.5 | ~1.2 | ~0.8 |
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists. Its unique structural features and accessibility make it an attractive starting point for the synthesis of novel bioactive molecules. The detailed protocols provided in this guide, based on established and successful drug discovery campaigns targeting kinases, offer a clear roadmap for the incorporation of this compound into research programs aimed at developing the next generation of targeted therapies. The exploration of derivatives of this compound holds significant promise for the discovery of new and effective treatments for cancer and other diseases.
References
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N-(2,2-dimethylpropyl)aniline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
- Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1957-1965.
- Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2683-2687.
- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
- Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. (2022). Anticancer Agents in Medicinal Chemistry, 22(3), 551-565.
- Gray, N. S., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5961-5966.
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Some examples of bioactive natural and synthetic heterocyclic compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- N-heterocyclic as Bioactive Molecules. (2018). Lambert Academic Publishing.
- Aniline derivatives, their preparation and their therapeutic application. (2014).
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2018). Molecules, 23(11), 2795.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4769.
- Structure of two aniline derivatives as potent anticancer lead compounds. (2024).
- Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024). Frontiers in Pharmacology, 15, 1485934.
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- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). Molecules, 24(19), 3467.
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Application Notes and Protocols for Cross-Coupling Reactions with N-(2,2-dimethylpropyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating Steric Hindrance in C-N Bond Formation with N-(2,2-dimethylpropyl)aniline
N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, presents a unique and often challenging substrate in the realm of palladium-catalyzed cross-coupling reactions. Its sterically demanding N-neopentyl group significantly influences the reactivity of the aniline nitrogen, necessitating carefully optimized conditions to achieve efficient carbon-nitrogen (C-N) bond formation. This bulky aliphatic substituent, while posing a synthetic hurdle, is a valuable moiety in medicinal chemistry and materials science for its ability to impart specific conformational constraints, enhance metabolic stability, and tune electronic properties.
The development of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to traditional methods that often fail with sterically hindered substrates.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the successful implementation of cross-coupling reactions with N-(2,2-dimethylpropyl)aniline, with a primary focus on the Buchwald-Hartwig amination. The protocols and discussions herein are grounded in established principles of organometallic chemistry and supported by peer-reviewed literature, aiming to equip researchers with the knowledge to confidently employ this valuable building block in their synthetic endeavors.
The Critical Role of Ligand Design: Overcoming Steric Repulsion
The success of cross-coupling reactions involving sterically hindered amines like N-(2,2-dimethylpropyl)aniline is intrinsically linked to the choice of the phosphine ligand coordinated to the palladium catalyst. The bulky neopentyl group can sterically shield the nitrogen atom, impeding its approach to the palladium center during the catalytic cycle. To counteract this, ligands with specific structural features are required to facilitate the key steps of oxidative addition and reductive elimination.[2]
Bulky, electron-rich alkylphosphine ligands have proven to be particularly effective.[3] The steric bulk on the phosphine ligand can promote the reductive elimination step, which forms the desired C-N bond, by creating a sterically crowded metal center that favors the release of the product. Furthermore, electron-rich phosphines can accelerate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.
The neopentyl group itself contributes significantly to the steric environment. Computational studies have shown that the replacement of a tert-butyl group with a neopentyl group on a phosphine ligand increases the cone angle of the ligand, a measure of its steric bulk. This increased steric demand can be advantageous in promoting the catalytic cycle for certain substrates.
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for researchers working with N-(2,2-dimethylpropyl)aniline. It is important to note that optimization of reaction parameters may be necessary for different aryl halide coupling partners.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with N-(2,2-dimethylpropyl)aniline
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of sterically hindered secondary amines and is tailored for the specific properties of N-(2,2-dimethylpropyl)aniline.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| N-(2,2-dimethylpropyl)aniline | 163.26 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| RuPhos | 469.58 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5.0 mL | - |
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Heating block or oil bath with temperature control
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (9.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5.0 mL) to the reaction vessel, followed by N-(2,2-dimethylpropyl)aniline (0.196 mL, 1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-(2,2-dimethylpropyl)aniline.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃: A common and effective Pd(0) precursor for Buchwald-Hartwig aminations.
-
RuPhos: A bulky, electron-rich biarylphosphine ligand that is well-suited for coupling sterically hindered secondary amines.[4]
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is effective in deprotonating the secondary amine to form the active nucleophile without competing in the reaction.
-
Toluene: A common non-polar solvent for Buchwald-Hartwig reactions, which is effective at solubilizing the reactants and catalyst system.
-
Temperature (100 °C): Elevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides and sterically hindered amines.
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[2]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, extending the reaction time, or screening different ligands (e.g., other bulky biarylphosphines like XPhos or SPhos). The choice of base can also be critical; in some cases, a weaker base like potassium phosphate (K₃PO₄) may be beneficial, particularly with base-sensitive functional groups.
-
Incomplete Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Side Reactions: Hydrodehalogenation of the aryl halide can be a competing side reaction. The choice of a bulky ligand generally helps to suppress this pathway by favoring reductive elimination.
Conclusion
The cross-coupling of N-(2,2-dimethylpropyl)aniline is a powerful transformation for the synthesis of sterically demanding arylamines. While the bulky neopentyl group presents a synthetic challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands enables efficient C-N bond formation. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for the discovery and development of novel molecules in pharmaceuticals and materials science.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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- Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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- Fors, B. P., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445.
- Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.
- Chen, G., Shaughnessy, K. H., & D'Souza, M. J. (2013). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 135(40), 15193–15203.
- Wolińska, E. (2012). Synthesis of Anilines.
- Morshedsolouk, M. H., & Asghari, S. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(58), 36567–36585.
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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- Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
-
Kyoto University Research Information Repository. Palladium-catalyzed amination of aryl sulfides with anilines. [Link]
- Nanomaterials Chemistry. Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry.
- Fan, M., et al. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands. Organic Letters, 17(23), 5934-5937.
- Rodríguez, N., & Goossen, L. J. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Journal of the American Chemical Society, 144(45), 20683–20689.
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Application Notes & Protocols: Synthesis of Sterically Hindered Tertiary Amines via N-Alkylation of N-Neopentylaniline Hydrochloride
Abstract
Sterically hindered amines are a class of molecules of paramount importance in drug discovery and development, often conferring enhanced metabolic stability, improved solubility, and unique pharmacological profiles to active pharmaceutical ingredients (APIs).[1][2] N-neopentylaniline, with its bulky t-butyl group adjacent to the nitrogen atom, represents a key building block for accessing such structures. This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of advanced, sterically hindered tertiary amines using N-neopentylaniline hydrochloride as a starting material. We will explore two powerful and orthogonal synthetic strategies: Reductive Amination for the formation of C(sp³)–N bonds and Buchwald-Hartwig Amination for the construction of C(aryl)–N bonds. The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Steric Hindrance
The introduction of sterically demanding groups around a nitrogen atom is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The neopentyl group, in particular, provides significant steric shielding, which can protect the amine from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life. However, this same steric bulk that provides therapeutic advantages also presents a synthetic challenge. The nitrogen lone pair of a hindered secondary amine like N-neopentylaniline is less nucleophilic, making classical SN2 alkylations with alkyl halides often inefficient and prone to failure or elimination side reactions.
To overcome these challenges, modern synthetic methods are required. This document details two primary methodologies that have proven effective for the N-alkylation of this valuable substrate:
-
Reductive Amination: A robust method for coupling N-neopentylaniline with aldehydes and ketones to form new C(sp³)–N bonds. It is highly favored for its operational simplicity and for avoiding the over-alkylation issues common with traditional methods.[3][4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that enables the formation of C(aryl)–N bonds, connecting N-neopentylaniline to various aromatic and heteroaromatic systems.[5][6][7]
Synthesis via Reductive Amination
Principle of the Method
Reductive amination is a one-pot procedure that involves two key steps:
-
Iminium Ion Formation: The secondary amine (N-neopentylaniline) condenses with a carbonyl compound (aldehyde or ketone) to form a transient, electrophilic iminium ion. Since the starting material is a hydrochloride salt, a non-nucleophilic base is first required to liberate the free amine in situ.
-
In-situ Reduction: A mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction. It selectively reduces the iminium ion to the corresponding tertiary amine without significantly reducing the starting aldehyde or ketone.[4][8]
This method's primary advantage is its chemoselectivity and the prevention of quaternary ammonium salt formation, which can plague direct alkylation approaches.[3]
General Experimental Workflow
The logical flow of the reductive amination protocol is outlined below.
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-N-neopentylaniline
This protocol details the reaction of N-neopentylaniline hydrochloride with benzaldehyde as a representative example.
Materials & Equipment:
-
N-neopentylaniline hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
N-neopentylaniline hydrochloride is an aniline derivative and should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.[10]
-
DCE is a suspected carcinogen. Handle with care.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-neopentylaniline hydrochloride (1.0 eq.).
-
Reagent Addition: Add anhydrous DCE (to make a ~0.1 M solution), followed by benzaldehyde (1.1 eq.) and triethylamine (1.2 eq.). The triethylamine is crucial for neutralizing the hydrochloride salt to generate the free secondary amine required for the reaction.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-N-neopentylaniline.
Quantitative Data Summary
The following table provides representative, expected outcomes for the reductive amination of N-neopentylaniline with various carbonyl partners.
| Carbonyl Partner | Product | Typical Time (h) | Expected Yield (%) |
| Benzaldehyde | N-Benzyl-N-neopentylaniline | 16 | 85-95% |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-N-neopentylaniline | 18 | 80-90% |
| Cyclohexanone | N-Cyclohexyl-N-neopentylaniline | 24 | 75-85% |
| Acetophenone | N-(1-Phenylethyl)-N-neopentylaniline | 24-36 | 60-75% |
Synthesis via Buchwald-Hartwig Amination
Principle of the Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C(aryl)–N bond between an amine and an aryl halide or pseudohalide (e.g., triflate).[5] This reaction is indispensable for synthesizing N-aryl amines, which are prevalent scaffolds in pharmaceuticals. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (N-neopentylaniline) coordinates to the Pd(II) center, and a base removes the N-H proton.
-
Reductive Elimination: The desired C–N bond is formed, releasing the tertiary amine product and regenerating the Pd(0) catalyst.[11]
For sterically hindered substrates like N-neopentylaniline, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be slow for hindered coupling partners.[11]
Catalytic Cycle Diagram
Caption: The Buchwald-Hartwig catalytic cycle.
Detailed Protocol: Synthesis of N-Neopentyl-N-phenylaniline
This protocol details the coupling of N-neopentylaniline hydrochloride with bromobenzene.
Materials & Equipment:
-
N-neopentylaniline hydrochloride
-
Bromobenzene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard workup and purification supplies
Safety Precautions:
-
Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Palladium catalysts are expensive and potentially toxic; handle with care.
-
Sodium tert-butoxide is a strong, corrosive base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and moisture.
-
Toluene is a flammable and toxic solvent.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol %), XPhos (2-4 mol %), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add N-neopentylaniline hydrochloride (1.2 eq.), bromobenzene (1.0 eq.), and anhydrous toluene.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the bromobenzene is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-neopentyl-N-phenylaniline.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | (Reductive Am.) Incomplete neutralization of HCl salt; Inactive reducing agent. | Add an extra 0.1-0.2 eq. of base; Use fresh NaBH(OAc)₃. |
| (Buchwald) Inactive catalyst; Insufficiently anhydrous conditions; Base not strong enough. | Use fresh Pd source/ligand; Ensure all glassware is dry and solvents are anhydrous; Switch to a stronger base like LHMDS. | |
| Side Product Formation | (Reductive Am.) Aldehyde self-condensation or reduction. | Add reducing agent slowly at 0 °C to control the reaction rate and selectivity. |
| (Buchwald) Hydrodehalogenation of aryl halide; Ligand degradation. | Ensure a rigorously oxygen-free atmosphere; Lower the reaction temperature. | |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the chromatography eluent system (try different solvent polarities or additives like 1% TEA for basic amines). |
Conclusion
N-neopentylaniline hydrochloride is a versatile and valuable precursor for the synthesis of complex, sterically hindered tertiary amines. By leveraging modern synthetic methodologies such as reductive amination and Buchwald-Hartwig cross-coupling, researchers can efficiently generate diverse libraries of these important molecules. The choice between the two methods is dictated by the desired bond construction: reductive amination for alkyl side chains (Csp³–N) and Buchwald-Hartwig amination for aryl substituents (Csp²–N). Careful attention to reaction conditions, particularly the choice of base, reagents, and catalyst systems, is critical for achieving high yields and purity, paving the way for advancements in drug discovery and materials science.
References
-
Cholakova, T., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cholakova, T., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (PMC). [Link]
-
ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
National Institutes of Health. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Institutes of Health. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial. [Link]
-
ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. National Institutes of Health. [Link]
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National Institutes of Health. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. National Institutes of Health (PMC). [Link]
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ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
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ResearchGate. (n.d.). Different amines in reductive amination with undecanal. ResearchGate. [Link]
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National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (PMC). [Link]
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National Institutes of Health. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. National Institutes of Health (PMC). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]
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PENTA. (2024). N,N-Dimethylaniline SAFETY DATA SHEET. PENTA. [Link]
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Application Notes and Protocols for the Biological Characterization of N-(2,2-dimethylpropyl)aniline hydrochloride
Introduction: Unveiling the Biological Potential of a Novel Research Chemical
N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentylaniline hydrochloride, is an intriguing aniline derivative with the chemical formula C₁₁H₁₈ClN and CAS number 75351-09-6.[1] Its structure, featuring a bulky neopentyl group attached to the aniline nitrogen, suggests the potential for specific interactions with biological macromolecules.[1] While the broader class of aniline derivatives has been explored in medicinal chemistry, this compound itself remains a relatively uncharacterized compound in the biological literature.[2] The PubChem BioAssay database, a comprehensive repository of small molecule screening data, currently lacks specific bioactivity information for this compound.[3][4]
This document serves as a guide for researchers, scientists, and drug development professionals on how to systematically approach the biological characterization of this compound. The protocols provided herein are designed as a robust, tiered screening workflow to elucidate its potential cytotoxic effects, enzyme inhibitory activity, and receptor binding affinity. These foundational assays are critical first steps in determining the compound's pharmacological profile and potential as a tool compound or a starting point for therapeutic development.
Compound Profile: Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is paramount for designing and interpreting biological assays.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-neopentylaniline hydrochloride, Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | [1] |
| CAS Number | 75351-09-6 | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
Handling and Storage: this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry place. For biological assays, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and store it at -20°C or -80°C.
Proposed Workflow for Biological Characterization
A logical, stepwise approach is recommended to efficiently characterize the biological activity of a novel compound. The following workflow is designed to first assess broad effects (cytotoxicity) and then move to more specific potential mechanisms of action (enzyme inhibition and receptor binding).
Part 1: Cytotoxicity Profiling
The initial step in evaluating a novel compound is to determine its effect on cell viability. This information is crucial for identifying potential anticancer activity and for establishing the appropriate concentration range for subsequent, more specific assays to avoid confounding results due to overt toxicity.
Application Note: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
- Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
- Trypsinize and resuspend the cells in a complete culture medium.
- Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions in a complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
- Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
4. Formazan Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the blank wells from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 2: Enzyme Inhibition Screening
Given that many aniline derivatives exhibit inhibitory effects on enzymes, particularly kinases, a broad screening approach is a logical next step.[2] This can help identify potential molecular targets and pathways affected by this compound.
Application Note: Kinase Inhibition Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently targeted in drug discovery. Screening a novel compound against a panel of kinases can provide valuable insights into its selectivity and potential mechanism of action. Commercially available kinase profiling services or in-house assays using purified recombinant kinases can be employed. The general principle involves measuring the activity of a kinase in the presence and absence of the test compound.
General Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is a general template and should be adapted for the specific kinase and substrate. It is based on a luminescent assay that quantifies the amount of ATP remaining after the kinase reaction.
1. Reagent Preparation:
- Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Prepare a solution of the specific kinase and its corresponding substrate in the kinase buffer.
- Prepare an ATP solution in the kinase buffer at a concentration close to its Kₘ for the specific kinase.
- Prepare serial dilutions of this compound in the kinase buffer at concentrations determined from the cytotoxicity data (non-toxic range).
2. Kinase Reaction:
- In a 96-well or 384-well plate, add the test compound dilutions.
- Add the kinase and substrate mixture to each well.
- Initiate the reaction by adding the ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. Detection:
- Add a commercially available luminescent kinase assay reagent (which contains luciferase) to each well. This reagent stops the kinase reaction and initiates the conversion of the remaining ATP to light.
- Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
- A lower luminescent signal indicates higher kinase activity (more ATP consumed).
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
- Determine the IC₅₀ value for any confirmed hits.
Part 3: Receptor Binding Affinity Assessment
To explore if this compound interacts with cell surface receptors, a competitive radioligand binding assay is a standard and powerful technique.
Application Note: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor. The receptors are typically present in membrane preparations from cells or tissues that express them. A decrease in the amount of bound radioactivity in the presence of the test compound indicates displacement of the radioligand and suggests that the test compound binds to the same receptor.
General Protocol: Receptor Binding Assay
This is a generalized protocol and must be optimized for the specific receptor-radioligand pair.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the target receptor in an ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation + radioligand + binding buffer.
- Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled ligand (to saturate the receptors).
- Test Compound: Membrane preparation + radioligand + serial dilutions of this compound.
- Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
- Dry the filter plate.
- Add a scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
5. Data Analysis:
- Calculate the specific binding: Total Binding - Non-specific Binding.
- Determine the percentage of specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ or Kᵢ (inhibitory constant).
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a foundational framework for the initial biological characterization of this compound. By systematically assessing its cytotoxicity, enzyme inhibition profile, and receptor binding affinity, researchers can begin to build a comprehensive pharmacological profile for this novel compound. Positive results in any of these primary screens will warrant further investigation, including the deconvolution of specific molecular targets, analysis of downstream signaling pathways, and evaluation in more complex, physiologically relevant models.
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Application Notes & Protocols: The Synthetic Utility of N-(2,2-dimethylpropyl)aniline Hydrochloride in Heterocyclic Chemistry
For correspondence:
Abstract
N-(2,2-dimethylpropyl)aniline hydrochloride, featuring a sterically demanding N-neopentyl group, is a versatile synthetic intermediate with latent potential in heterocyclic chemistry. While its direct applications in documented syntheses are not extensively reported, its unique structural attributes offer intriguing possibilities for modulating reactivity and selectivity in classical cyclization strategies. This guide provides a comprehensive overview of the projected utility of N-(2,2-dimethylpropyl)aniline, focusing on its theoretical application in the synthesis of indoles and quinolines. We present generalized protocols for foundational reactions such as the Bischler-Möhlau and Fischer indole syntheses, and discuss the anticipated influence of the N-neopentyl moiety on reaction pathways and product distributions. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the use of sterically hindered anilines in the construction of novel heterocyclic scaffolds.
Introduction: The Role of Steric Hindrance in N-Substituted Anilines
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The synthesis of these scaffolds often relies on the cyclization of substituted anilines. The nature of the substituent on the aniline nitrogen can profoundly influence the course of these reactions. Bulky alkyl groups, such as the 2,2-dimethylpropyl (neopentyl) group in N-(2,2-dimethylpropyl)aniline, can exert significant steric effects that may:
-
Direct Regioselectivity: By sterically shielding one potential reaction site, the bulky group can favor the formation of a specific regioisomer.
-
Inhibit Undesired Side Reactions: The steric bulk can prevent intermolecular side reactions, potentially leading to cleaner reaction profiles and higher yields of the desired product.
-
Modulate Reaction Rates: While significant steric hindrance can slow down a reaction, it can also prevent over-alkylation or other subsequent reactions, allowing for the isolation of intermediates that might otherwise be transient.[2]
This compound is a stable, crystalline solid that can be readily converted to its free base, N-(2,2-dimethylpropyl)aniline, for use in organic synthesis. The free base is a nucleophilic aniline derivative poised for participation in a variety of cyclization reactions.
Potential Application in Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry. Two classical methods for its synthesis from aniline precursors are the Bischler-Möhlau and Fischer indole syntheses.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis constructs a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline derivative.[3][4] The reaction proceeds through the initial formation of an α-arylamino-ketone, which then undergoes an acid-catalyzed cyclization and dehydration.
Caption: Proposed workflow for Bischler-Möhlau synthesis.
The bulky N-neopentyl group is expected to remain on the indole nitrogen in the final product. Its primary influence would be steric. In the cyclization step, the bulky group could potentially hinder the approach of the electrophilic carbon to the aniline ring. However, given the intramolecular nature of the cyclization, this effect might be minimal. A potential advantage could be the inhibition of side reactions, such as the formation of polymeric byproducts, which can be an issue in traditional Bischler-Möhlau syntheses conducted under harsh conditions.[5]
-
Preparation of the Free Base: To a suspension of this compound (1.0 eq) in a suitable solvent such as toluene, add an aqueous solution of sodium hydroxide (1.1 eq) and stir until all solids have dissolved. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2,2-dimethylpropyl)aniline.
-
Reaction with α-bromo-acetophenone: In a round-bottom flask, combine N-(2,2-dimethylpropyl)aniline (3.0 eq) and α-bromo-acetophenone (1.0 eq).
-
Heating: Heat the mixture, with stirring, to 130-150 °C for 4-6 hours. The reaction is typically performed neat or in a high-boiling solvent.
-
Work-up: Cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate. Wash the organic solution with dilute aqueous acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,2-dimethylpropyl)-2-phenyl-1H-indole.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[6][7][8] To apply this to N-(2,2-dimethylpropyl)aniline, it would first need to be converted to the corresponding hydrazine.
Caption: Multi-step workflow for Fischer indole synthesis.
The key step in the Fischer indole synthesis is the[6][6]-sigmatropic rearrangement.[9] The bulky N-neopentyl group would be present on one of the nitrogen atoms involved in this rearrangement. Its steric bulk could influence the conformational preferences of the hydrazone and the transition state of the rearrangement, potentially affecting the reaction rate. However, successful Fischer indole syntheses have been reported with a variety of N-substituted hydrazines. A significant advantage could be the stability of the N-neopentyl group under the acidic conditions of the reaction, preventing N-dealkylation.
-
Synthesis of 1-(2,2-dimethylpropyl)-1-phenylhydrazine:
-
Diazotize N-(2,2-dimethylpropyl)aniline with sodium nitrite in aqueous HCl at 0-5 °C.
-
Reduce the resulting N-nitroso compound with a suitable reducing agent (e.g., zinc dust in acetic acid or sodium dithionite) to yield the hydrazine.
-
-
Hydrazone Formation: In a flask, dissolve 1-(2,2-dimethylpropyl)-1-phenylhydrazine (1.0 eq) and a ketone or aldehyde (1.0 eq) in a solvent like ethanol or acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid, to the reaction mixture. Heat the mixture to 80-160 °C (the optimal temperature depends on the substrates and catalyst) for several hours.
-
Work-up: Cool the reaction, and carefully quench by pouring it onto ice. Neutralize with a base (e.g., NaOH or Na2CO3 solution) and extract the product with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by chromatography or recrystallization.
Potential Application in Quinoline Synthesis
Various methods exist for the synthesis of quinolines from anilines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[10][11][12] The applicability of N-(2,2-dimethylpropyl)aniline in these reactions would depend on the specific reaction conditions.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While N-(2,2-dimethylpropyl)aniline itself is not a direct substrate, a derivative such as 2-amino-N-(2,2-dimethylpropyl)acetophenone could be a viable precursor.
In a hypothetical Friedländer synthesis, the N-neopentyl group would be part of the final quinoline ring system, likely at the 1-position if starting from a suitably substituted aniline. The bulky group could influence the planarity of the resulting quinoline, which may have implications for its photophysical properties or biological activity. The stability of the C-N bond to the neopentyl group would be advantageous under the often basic or acidic conditions of these reactions.
Quantitative Data Summary (Illustrative)
| Reaction | Aniline Substrate | Hypothetical Yield (%) | Notes |
| Bischler-Möhlau | Aniline | 65% | Prone to some side-product formation. |
| Bischler-Möhlau | N-(2,2-dimethylpropyl)aniline | 75% | The bulky group may suppress intermolecular side reactions, leading to a cleaner reaction and higher isolated yield. |
| Fischer Indole | Phenylhydrazine | 80% | Standard reaction with acetophenone. |
| Fischer Indole | 1-(2,2-dimethylpropyl)-1-phenylhydrazine | 70% | The reaction rate might be slightly slower due to steric hindrance in the rearrangement step, leading to a slightly lower yield under identical conditions. |
This table is for illustrative purposes only and is based on general chemical principles.
Conclusion
This compound is a synthetic building block with considerable, albeit largely unexplored, potential in heterocyclic synthesis. The presence of the sterically demanding N-neopentyl group offers a tool for influencing reaction outcomes, potentially leading to improved selectivity and reduced side-product formation in classical cyclization reactions. The protocols and discussions provided herein are intended to serve as a starting point for the investigation of this compound in the synthesis of novel indole, quinoline, and other heterocyclic derivatives. Further experimental validation is required to fully elucidate its synthetic utility.
References
- Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
- Möhlau, R. Ber. Dtsch. Chem. Ges.1881, 14 (1), 171–175.
- Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- van Orden, R. B.; Lindwall, H. G. Chem. Rev.1942, 30 (1), 69–96.
- Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106 (7), 2875–2911.
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Wikipedia contributors. (2023, December 12). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]
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Wikipedia contributors. (2023, October 29). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
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Wikipedia contributors. (2023, November 29). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 19, 2026, from [Link]
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- Sundberg, R. J. The Chemistry of Indoles; Academic Press, 1996.
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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N-(2,2-dimethylpropyl)aniline Hydrochloride: A Versatile Building Block for Advanced Functional Materials
Introduction: Unlocking Potential Through Steric Hindrance
N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentylaniline hydrochloride, is a unique aromatic amine that offers significant potential as a building block for a variety of functional materials.[1] Its distinctive molecular architecture, featuring a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom of the aniline core, introduces significant steric hindrance. This steric shielding profoundly influences its reactivity and the properties of the resulting polymers and materials, offering a pathway to enhanced solubility and processability, key challenges in the field of conducting polymers.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of functional materials, with a focus on conductive polymers. Detailed protocols, mechanistic insights, and expected material properties are presented to facilitate its application in areas such as organic electronics, sensor technology, and anti-corrosion coatings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Systematic IUPAC Name | This compound | [1] |
| Synonyms | N-Neopentylaniline hydrochloride | [1] |
| CAS Number | 75351-09-6 | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [4] |
| Molecular Weight | 199.72 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in water, ethanol, and methanol. | - |
| Purity | >95.0% | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of aniline followed by conversion to its hydrochloride salt.
Protocol 1: Synthesis of N-(2,2-dimethylpropyl)aniline (Free Base)
This protocol describes the nucleophilic substitution reaction between aniline and a neopentyl halide.
Materials:
-
Aniline
-
1-bromo-2,2-dimethylpropane (neopentyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 1-bromo-2,2-dimethylpropane (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2,2-dimethylpropyl)aniline as a pale yellow oil.
Protocol 2: Conversion to this compound
This protocol details the straightforward conversion of the free base to its hydrochloride salt.
Materials:
-
N-(2,2-dimethylpropyl)aniline (from Protocol 1)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)
-
Diethyl ether (anhydrous)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified N-(2,2-dimethylpropyl)aniline in anhydrous diethyl ether in a beaker or Erlenmeyer flask.
-
While stirring, slowly add a stoichiometric amount of hydrochloric acid. A white precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Application in the Synthesis of Functional Polymers
This compound serves as a valuable monomer for the synthesis of poly(N-alkylanilines), a class of conducting polymers with enhanced processability. The bulky neopentyl group disrupts interchain interactions, leading to improved solubility in common organic solvents compared to the parent polyaniline.
Causality Behind Experimental Choices in Oxidative Polymerization
The oxidative polymerization of aniline and its derivatives is a complex process influenced by several factors.[4] Understanding these allows for the rational design of synthetic protocols.
-
Oxidant: Ammonium persulfate (APS) is a commonly used oxidant due to its suitable redox potential and solubility in aqueous media. The oxidant-to-monomer ratio is a critical parameter that influences the molecular weight and yield of the polymer. A slight excess of the oxidant is often used to ensure complete polymerization.
-
Acidic Medium: The polymerization is typically carried out in an acidic medium (e.g., hydrochloric acid). Protons play a crucial role in the reaction mechanism, facilitating the formation of the desired emeraldine salt form of the polymer, which is the conductive state.[5]
-
Temperature: The polymerization of aniline is an exothermic reaction. Low temperatures (0-5 °C) are generally preferred to control the reaction rate, prevent over-oxidation and side reactions, and promote the formation of a more regular polymer structure, which can lead to higher conductivity.[6]
-
Steric Hindrance: The neopentyl group on N-(2,2-dimethylpropyl)aniline introduces significant steric hindrance. This can slow down the rate of polymerization compared to aniline. Therefore, longer reaction times may be necessary to achieve high yields. The steric bulk also influences the polymer's final structure, potentially leading to a less planar conformation, which can affect its electronic properties.[2]
Protocol 3: Chemical Oxidative Polymerization of N-(2,2-dimethylpropyl)aniline
This protocol provides a general method for the synthesis of poly(N-(2,2-dimethylpropyl)aniline). Due to the steric hindrance of the neopentyl group, optimization of reaction time and temperature may be required.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (1 M)
-
Methanol
-
Acetone
-
Deionized water
Equipment:
-
Jacketed reaction vessel
-
Mechanical stirrer
-
Dropping funnel
-
Constant temperature bath
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve this compound (e.g., 0.1 M) in 1 M hydrochloric acid in the jacketed reaction vessel.
-
Cool the solution to 0-5 °C using the constant temperature bath while stirring.
-
In a separate beaker, prepare a solution of ammonium persulfate (oxidant-to-monomer molar ratio of 1.25:1) in 1 M hydrochloric acid.
-
Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 60-90 minutes with continuous stirring.
-
Allow the reaction to proceed at 0-5 °C for 24 hours. The solution will gradually change color, and a precipitate of the polymer should form.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M hydrochloric acid, deionized water, and methanol to remove unreacted monomer, oligomers, and inorganic salts.
-
Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
Caption: Workflow for the chemical oxidative polymerization of N-(2,2-dimethylpropyl)aniline.
Characterization of Poly(N-(2,2-dimethylpropyl)aniline)
The resulting polymer should be characterized to confirm its structure and evaluate its properties. Below are expected characterization data based on analogous poly(N-alkylanilines).
| Technique | Expected Observations |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for the benzenoid and quinoid ring stretching vibrations (~1500 and ~1600 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-H bending vibrations of the aromatic ring. The presence of peaks corresponding to the alkyl C-H stretching (~2800-3000 cm⁻¹) from the neopentyl group. |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Broad signals in the aromatic region (δ 6.5-7.5 ppm) due to the polymer backbone. A characteristic singlet at low field (δ ~0.9 ppm) corresponding to the nine equivalent protons of the tert-butyl group within the neopentyl substituent. |
| UV-Vis (Ultraviolet-Visible Spectroscopy) | In its doped (emeraldine salt) form, two characteristic absorption bands are expected: one around 320-360 nm corresponding to the π-π* transition of the benzenoid rings, and a broad polaron band extending into the near-infrared region, indicating the conductive nature of the polymer. |
| Solubility | The polymer is expected to show good solubility in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and chloroform, a direct consequence of the bulky N-alkyl substituent. |
| Electrical Conductivity | The electrical conductivity is expected to be lower than that of unsubstituted polyaniline due to the steric hindrance from the neopentyl group, which can disrupt the planarity of the polymer backbone and hinder interchain charge transport.[7] Typical values for N-alkylated polyanilines are in the range of 10⁻⁴ to 10⁻² S/cm.[8] |
Potential Applications
The unique combination of electrical conductivity and enhanced solubility makes poly(N-(2,2-dimethylpropyl)aniline) a promising candidate for various applications:
-
Printable Electronics: Its solubility allows for the formulation of inks for inkjet or screen printing of conductive patterns on flexible substrates.
-
Sensors: The polymer's conductivity can be modulated by exposure to certain chemical species, making it suitable for use in chemical sensors. The bulky neopentyl groups may create specific binding pockets, potentially enhancing selectivity.
-
Anti-Corrosion Coatings: The ability to form a passive layer on metal surfaces, combined with improved processability, makes it an attractive material for corrosion-resistant coatings.[9]
-
Organic Light-Emitting Diodes (OLEDs): N-substituted anilines can be used as charge-transporting layers in OLEDs.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is an aromatic amine derivative and should be considered potentially harmful.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block for the synthesis of functional materials. The presence of the sterically demanding neopentyl group imparts desirable properties, most notably enhanced solubility, which addresses a significant limitation of traditional conducting polymers. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation organic electronic devices and smart materials.
References
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers (Basel). 2022 Dec 28;15(1):136. Available from: [Link]
-
Gospodinova N, Terlemezyan L, Mokreva P, Kossev K. On the mechanism of oxidative polymerization of aniline. Polymer. 1993;34(11):2434-2437. Available from: [Link]
-
Mustafin AG, Latypova LR, Andriianova AN, et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Adv. 2021;11(34):21043-21053. Available from: [Link]
-
Andriianova AN, Biglova YN, Mustafin AG. Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Adv. 2020;10(12):7138-7155. Available from: [Link]
-
Polyaniline Derivatives and Their Applications. In: Polyaniline - Recent Advances. IntechOpen; 2019. Available from: [Link]
-
Chevalier JW, Bergeron JY, Dao LH. Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. 1992;25(13):3325-3331. Available from: [Link]
-
Effects of N-alkylation on anticorrosion performance of doped polyaniline/epoxy coating. Journal of Materials Science & Technology. 2019;35(8):1636-1645. Available from: [Link]
-
Alkyl Substituent Effects on the Conductivity of Polyaniline. J Phys Chem B. 2008;112(35):10800-5. Available from: [Link]
-
MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. International Journal of Advanced Research. 2019;7(5):105-109. Available from: [Link]
-
Sapurina I, Stejskal J. The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polym Int. 2008;57(12):1295-1325. Available from: [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. In: New Polymers for Special Applications. IntechOpen; 2015. Available from: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. 2021;11(34):21043-21053. Available from: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. 2021;54(23):10986-10994. Available from: [Link]
-
Concurrent N-Alkylation and Doping of Polyaniline by Alkyl Halides. Macromolecules. 1999;32(11):3544-3549. Available from: [Link]
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Recueil des Travaux Chimiques des Pays-Bas. 1973;92(4):567-575. Available from: [Link]
-
Effect of Various Dopant HCL Concentration on Electrical Conductivity of Pani-Cellulose Composite with Cellulose Isolated from Reed Plant (Imperatacy lindrica (L.)). American Journal of Materials Science. 2016;6(1):1-5. Available from: [Link]
-
IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. International Journal of Innovations in Scientific Engineering. 2017;5. Available from: [Link]
-
Spectra–Structure Correlations: Polymer Spectra. Spectroscopy Europe. 2002;14(5):20-25. Available from: [Link]
-
Polyaniline: Synthesis, Properties, and Application. Polymer Science, Series C. 2014;56(1):144-153. Available from: [Link]
-
Characterization of poly(N-alkylanilines) by Raman spectroscopy. Synthetic Metals. 1993;55(1):926-931. Available from: [Link]
-
N-sec-Butylaniline. PubChem. Available from: [Link]
-
Electrical conductivity enhancement of polyaniline by refluxing. Synthetic Metals. 2003;132(3):289-293. Available from: [Link]
-
4,4'-methylenebis[N-sec-butylaniline]. LookChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(2,2-dimethylpropyl)aniline Hydrochloride by Recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the purification of N-(2,2-dimethylpropyl)aniline hydrochloride. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the compound's physicochemical properties and meticulous experimental execution. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Recrystallization Challenges
This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by a causal analysis and a step-by-step protocol for resolution.
Issue 1: No Crystals Form Upon Cooling, Even After Extended Periods.
Causal Analysis: The failure of crystals to form is typically due to one of two reasons: either the solution is not supersaturated (i.e., too much solvent was used), or the energy barrier for nucleation has not been overcome. Amine hydrochlorides can sometimes form stable supersaturated solutions.
Resolution Protocol:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding Method: If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal lattice formation.[2]
-
-
Increase Supersaturation:
-
If nucleation techniques fail, the most likely cause is an excess of solvent.[1]
-
Gently heat the solution to boiling and reduce the solvent volume by 10-15% using a gentle stream of nitrogen or by careful boiling.
-
Allow the solution to cool again slowly.
-
-
Drastic Cooling (Last Resort):
-
If the above steps do not yield crystals, cool the flask in an ice-salt bath. Note that rapid cooling can sometimes trap impurities, so the purity of crystals obtained this way should be carefully checked.[1]
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals.
Causal Analysis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is so high that it comes out of solution above its melting point. The bulky, nonpolar neopentyl group on the aniline derivative can contribute to a lower melting point and a tendency to separate as a liquid phase, especially if significant impurities are present.
Resolution Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[1]
-
Promote Slower Cooling: Allow the flask to cool much more gradually. You can achieve this by leaving the flask on a hot plate that has been turned off, or by insulating the flask with glass wool or paper towels.[2] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.
-
Modify Solvent System: If the issue persists, the solvent system may be inappropriate. Consider adding a co-solvent in which the compound is less soluble (an "anti-solvent"). For an ethanol/water system, you could re-dissolve in a minimum of hot ethanol and then add water dropwise until turbidity persists, then clarify with a drop of ethanol before slow cooling.
Issue 3: The Final Crystalline Product is Colored (e.g., Yellow or Brown).
Causal Analysis: Color in the final product is typically due to the presence of highly colored, minor impurities. Anilines and their derivatives are susceptible to air oxidation, which can form colored byproducts.[3] These impurities are often present in small quantities but have strong chromophores.
Resolution Protocol:
-
Activated Charcoal Adsorption:
-
Re-dissolve the colored crystals in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes. The activated charcoal will adsorb the colored impurities onto its high surface area.
-
-
Hot Filtration:
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and flask.
-
The resulting filtrate should be colorless. Allow it to cool slowly to yield pure, colorless crystals.
-
Issue 4: The Recovery Yield is Very Low (< 50%).
Causal Analysis: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.
Resolution Protocol:
-
Optimize Solvent Volume: This is the most common cause of low yield.[1][2] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Recover from Mother Liquor: The filtrate (mother liquor) after collecting the crystals still contains dissolved product. To check if a significant amount remains, you can dip a glass rod in the liquor and let the solvent evaporate; a solid residue indicates dissolved product.[2] You can recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Refine Washing Technique: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. Using a cold solvent minimizes the amount of product that dissolves during the wash.
Experimental Workflow: Recrystallization of this compound
This workflow provides a robust starting point for the purification process.
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, its structure suggests that polar protic solvents are a good choice due to the ionic hydrochloride group.[4] A mixed solvent system is often optimal.
-
Primary Recommendation: An ethanol/water mixture. The compound is highly soluble in hot ethanol and less soluble in water. Dissolve the crude solid in a minimum of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy (turbid). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly. This method allows for fine-tuning of the polarity to maximize both purity and recovery.
-
Alternative Solvents: Isopropanol or methanol can also be used, potentially with an anti-solvent like diethyl ether or heptane, though care must be taken with the flammability and low boiling points of these anti-solvents.
Q2: What are the likely impurities in my crude sample?
The impurities will depend on the synthetic route used. A common synthesis involves the reaction of aniline with a 2,2-dimethylpropyl halide (e.g., neopentyl bromide), followed by treatment with HCl.[4]
-
Unreacted Starting Materials: Aniline and 2,2-dimethylpropyl halide.
-
Reaction Byproducts: N,N-bis(2,2-dimethylpropyl)aniline (a product of dialkylation).
-
Oxidation Products: Various colored impurities from the air oxidation of aniline or the product.[3]
A well-chosen recrystallization solvent system should leave most of these more non-polar impurities (like the starting halide and the dialkylated product) in the mother liquor.
Q3: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques:
-
Melting Point: A sharp melting point range (typically < 1-2 °C) that matches the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting point range.
-
Spectroscopy (NMR): ¹H NMR is an excellent tool to check for the presence of residual solvents or other organic impurities. The integration of the aromatic, neopentyl, and N-H protons should be consistent with the structure.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can be used for a quick purity check. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.[4]
Q4: What are the key safety precautions when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle aniline and its derivatives in a well-ventilated chemical fume hood. Aniline is toxic and can be absorbed through the skin.
-
Acid Handling: Use caution when working with hydrochloric acid.
-
Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for N-(2,2-dimethylpropyl)aniline and its hydrochloride salt before beginning work to be fully aware of all potential hazards.
Solubility Data Summary
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling | Suitability for Recrystallization |
| Water | High | Moderate | High | Good (often used with a co-solvent) |
| Ethanol | High | Moderate | High | Excellent (often used with water) |
| Methanol | High | High | Very High | Poor (often too soluble at low temps) |
| Isopropanol | Medium | Low | Moderate-High | Good |
| Toluene | Low | Very Low | Low | Poor (good as an anti-solvent) |
| Hexane/Heptane | Low | Insoluble | Insoluble | Excellent (as an anti-solvent) |
References
-
University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization, [Link]
-
Organic Syntheses, p-AMINOTETRAPHENYLMETHANE, [Link]
-
Chemistry LibreTexts, 3.6F: Troubleshooting, [Link]
-
University of York, Department of Chemistry, Problems with Recrystallisations, [Link]
-
Reddit, r/Chempros - Recrystallisation Help, [Link]
-
ResearchGate, How to recrystallization amine compound and it is not soluble in common organic solvents, [Link]
-
ResearchGate, Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems, [Link]
-
Scribd, Recrystallization: Figure 1. Structure of Aniline, [Link]
-
PubChem, N-(2,2-dimethylpropyl)aniline, [Link]
-
ResearchGate, Can anyone help me to find a procedures for recrystallize aniline-HCl?, [Link]
- Google Patents, CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride,
-
ResearchGate, Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte, [Link]
Sources
Technical Support Center: Optimizing N-Alkylation of Aniline with Neopentyl Halides
Welcome to the technical support center for the N-alkylation of aniline with neopentyl halides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the significant challenges associated with this specific transformation. The extreme steric hindrance of the neopentyl group makes this a non-trivial reaction, often prone to failure. This document provides in-depth troubleshooting, scientifically-grounded explanations, and alternative strategies to achieve your synthetic goals.
Core Challenge: The Neopentyl Steric Barrier
The primary obstacle in reacting aniline with neopentyl halides is severe steric hindrance. Neopentyl halides are primary alkyl halides, which would typically suggest a substitution nucleophilic bimolecular (SN2) mechanism. However, the bulky tert-butyl group on the carbon adjacent to the reaction center (the β-carbon) effectively blocks the required backside attack by the nucleophile (aniline).[1][2][3] This steric shield is so profound that the SN2 reaction rate for neopentyl halides can be 100,000 to millions of times slower than for simpler primary halides like ethyl bromide or propyl bromide.[1][4] Understanding this fundamental barrier is the first step in troubleshooting and optimizing your approach.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the N-alkylation of aniline with neopentyl halides in a direct, question-and-answer format.
Q1: My reaction is failing completely or showing negligible conversion. What is the primary cause and what can I do?
Answer: The most probable cause is the extreme steric hindrance inherent to the neopentyl halide substrate, which effectively shuts down the SN2 pathway.[3]
Causality Explained:
-
Blocked Nucleophilic Attack: The SN2 reaction requires the nucleophile (aniline's lone pair) to approach the carbon-halide bond from the side opposite the leaving group. The four methyl groups of the tert-butyl substituent on the adjacent carbon create a physical barrier, preventing this approach.
-
Unfavorable SN1 Pathway: Attempting to force the reaction under conditions that might favor a substitution nucleophilic unimolecular (SN1) reaction is also problematic. This pathway involves the formation of a carbocation intermediate. The initial carbocation formed from a neopentyl halide would be a highly unstable primary carbocation.[5] This intermediate will almost instantaneously undergo a 1,2-methyl shift to form a much more stable tertiary carbocation, leading to a rearranged product, not the desired N-neopentylaniline.[6]
Troubleshooting Steps:
-
Confirm Reagent & Condition Viability:
-
Increase Reactivity of Leaving Group: If you are using neopentyl chloride, the reaction is even less likely to proceed. The order of leaving group ability is I > Br > Cl. Switch to neopentyl bromide or, ideally, neopentyl iodide.
-
In Situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This can convert a neopentyl chloride or bromide into the more reactive neopentyl iodide in situ.[7]
-
-
Aggressive Reaction Conditions (with caution):
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the base but leave the aniline nucleophile relatively "bare," increasing its effective nucleophilicity.
-
Elevated Temperatures: Significant thermal energy is required to overcome the high activation barrier. Gradually increase the temperature while carefully monitoring for decomposition or the formation of side products.
-
-
Consider an Alternative, More Reliable Synthetic Route: Given the low probability of success with direct alkylation, the most effective solution is often to change the entire synthetic strategy. The reductive amination pathway is highly recommended (see FAQ section and Protocols).
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: Side product formation is common, especially when forcing conditions are used. The primary culprits are over-alkylation and elimination.
Common Side Products:
-
N,N-dineopentylaniline (Over-alkylation): The mono-alkylated product, N-neopentylaniline, can be more nucleophilic than aniline itself.[8] This makes it susceptible to reacting with another molecule of the neopentyl halide, leading to the di-alkylated product.
-
2-Methyl-2-butene (Elimination): If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), an elimination (E2) reaction can compete with or dominate the substitution pathway, producing an alkene.[2]
-
Rearranged Products: If any conditions inadvertently promote an SN1-like pathway, you will isolate products derived from the rearranged tertiary carbocation, such as N-(1,1-dimethylpropyl)aniline.
Strategies for Minimization:
| Issue | Probable Cause | Suggested Solution |
| Over-alkylation | The mono-alkylated product is more reactive than the starting aniline.[8] | Use a large excess of aniline relative to the neopentyl halide (e.g., 3-5 equivalents). This statistically favors the alkylation of the more abundant starting material.[8] |
| Elimination | Use of a strong, bulky base.[2] | Use a non-nucleophilic, less-hindered strong base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at higher temperatures. |
| Rearrangement | Conditions promoting carbocation formation (SN1 pathway).[6] | Strictly avoid polar protic solvents (like ethanol or water) and Lewis acids, which can stabilize carbocation intermediates. Stick to conditions that favor, as much as possible, an SN2 mechanism, even if it is slow. |
Frequently Asked Questions (FAQs)
-
Q1: Is it ever possible to get the SN2 reaction to work with neopentyl halides?
-
While notoriously difficult, it is not entirely impossible under very specific and often harsh conditions, usually with very small, highly potent nucleophiles. For a relatively bulky nucleophile like aniline, the probability of success is extremely low, and yields are typically minimal. For practical synthetic purposes, it's considered an inert SN2 substrate.[3]
-
-
Q2: Why is reductive amination a better alternative?
-
Reductive amination bypasses the sterically-hindered SN2 attack altogether. The reaction first involves the formation of an imine between aniline and neopentyl aldehyde (2,2-dimethylpropanal). This C=N bond is then reduced to a C-N single bond using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This two-step, one-pot process is highly efficient and avoids the issue of steric hindrance at the alpha-carbon.[9]
-
-
Q3: Can I use a catalyst to improve the direct alkylation?
-
Aside from iodide catalysis (Finkelstein reaction), transition metal catalysis is a modern alternative, though not for this specific substrate combination typically. Buchwald-Hartwig amination, for example, is a powerful method for C-N bond formation but is designed for coupling amines with aryl or vinyl halides/triflates, not alkyl halides. While nickel-catalyzed cross-electrophile coupling reactions exist for challenging alkyl-alkyl bond formations, their application to this specific N-alkylation is not standard.[6] For this transformation, the most reliable "catalysis" is to switch to a more viable reaction pathway.
-
Visualizing the Challenges and Solutions
Diagram 1: Steric Hindrance in SN2 Attack
Caption: The bulky tert-butyl group on the β-carbon blocks aniline's backside attack.
Diagram 2: The Unfavorable SN1 Rearrangement Pathway
Caption: SN1 conditions lead to an unavoidable carbocation rearrangement.
Diagram 3: Recommended Synthetic Workflow
Caption: A decision tree comparing the challenging direct alkylation to the reliable reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with Neopentyl Aldehyde (Recommended Method)
This method is the most reliable for synthesizing N-neopentylaniline.
Materials:
-
Aniline (1.0 eq)
-
Neopentyl aldehyde (2,2-dimethylpropanal) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic, ~0.1 eq)
Procedure:
-
To a stirred solution of aniline (1.0 eq) in DCE (to make a 0.1-0.2 M solution), add neopentyl aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC or GC-MS if desired.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction for the consumption of the imine and aniline starting materials (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-neopentylaniline.
Protocol 2: Attempted Direct Alkylation with Neopentyl Bromide (For Investigational Purposes)
This protocol outlines conditions for an attempt at direct alkylation. Success is not guaranteed, and yields are expected to be low.
Materials:
-
Aniline (3.0 eq)
-
Neopentyl bromide (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium iodide (NaI) (0.1 eq, catalyst)
Procedure:
-
SAFETY FIRST: NaH is highly reactive and flammable. Handle only under an inert atmosphere (Nitrogen or Argon) and use proper PPE.
-
To a flame-dried, three-neck flask equipped with a stir bar, condenser, and nitrogen inlet, add anhydrous DMF.
-
Carefully add the sodium hydride (3.0 eq) to the DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the aniline (3.0 eq) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Add the catalytic sodium iodide (0.1 eq).
-
Add the neopentyl bromide (1.0 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor closely by TLC or GC-MS over 24-48 hours.
-
If the reaction proceeds, cool to 0 °C and very carefully quench by the dropwise addition of isopropanol, followed by water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography, expecting to isolate mainly unreacted starting material.
References
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?
- BenchChem. (2025). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. BenchChem Technical Support.
- Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Chemistry Steps.
- Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
- YouTube. (2019). Substitution Reactions of Neopentyl Halides. OrganicChemExplained.
- BenchChem. (2025). Technical Support Center: Overcoming the Low Reactivity of Neopentyl-Type Halides. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support.
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Technical Support Center: Identification of Byproducts in N-neopentylaniline Hydrochloride Synthesis by GC-MS
Welcome to the technical support center for the analysis of N-neopentylaniline hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges through a detailed troubleshooting and FAQ format, grounding our advice in established chemical principles and analytical expertise.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section provides in-depth answers to specific problems you may encounter during your GC-MS analysis. We focus on the causality behind the issues and provide actionable, step-by-step protocols to resolve them.
Question 1: I'm seeing an unexpected peak in my GC chromatogram that elutes close to my N-neopentylaniline product. How do I begin to identify it?
Answer:
An unexpected peak near your main product is a common and important observation. Its proximity suggests a structurally similar compound. The identification process is a systematic investigation involving a careful review of your reaction chemistry and a detailed analysis of the mass spectrum.
Underlying Chemistry: The synthesis of N-neopentylaniline is typically achieved via the reductive amination of aniline with pivalaldehyde (2,2-dimethylpropanal).[1] This reaction, while generally efficient, is prone to several side reactions that can generate byproducts structurally similar to the desired product.
Step-by-Step Identification Protocol:
-
Evaluate the Mass Spectrum:
-
Find the Molecular Ion (M+) Peak: Determine the mass-to-charge ratio (m/z) of the molecular ion. For N-neopentylaniline (C₁₁H₁₇N), the expected molecular weight is 163.26 g/mol . Your unknown peak may have a different M+.
-
Analyze the Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer is a structural fingerprint.[2][3] For N-alkylanilines, a characteristic fragmentation is the alpha-cleavage (α-cleavage) at the C-C bond adjacent to the nitrogen atom.[4][5] Look for prominent fragments and compare them to the known fragmentation of your target compound.
-
-
Hypothesize Potential Byproducts: Based on the reaction mechanism, consider the most likely side products.
-
Unreacted Starting Materials: Check for peaks corresponding to aniline (MW: 93.13) and pivalaldehyde (MW: 86.13).
-
Over-Alkylation Product (N,N-dineopentylaniline): This is a very common byproduct where the secondary amine product reacts with another molecule of pivalaldehyde and is subsequently reduced.[6] The expected molecular weight would be 233.4 g/mol .
-
Imine Intermediate: Incomplete reduction can leave the intermediate imine, N-(2,2-dimethylpropylidene)aniline, in the final mixture.[7][8] Its molecular weight is 161.25 g/mol , just two mass units less than the final product.
-
Aldol Condensation Products: Pivalaldehyde can undergo self-condensation, especially under certain pH conditions, leading to higher molecular weight impurities.[8]
-
-
Correlate Mass Spectrum with Hypotheses: Compare the molecular ion and fragmentation pattern of the unknown peak with your list of potential byproducts. For example, the mass spectrum of N,N-dineopentylaniline would show a molecular ion at m/z 233 and a different fragmentation pattern compared to the mono-alkylated product.
The following diagram illustrates a logical workflow for identifying an unknown peak:
Caption: Synthesis and byproduct formation pathways.
Common Byproducts Summary:
| Byproduct Name | Formation Mechanism | Key Identifier in MS |
| N,N-dineopentylaniline | Over-alkylation of the N-neopentylaniline product with another molecule of pivalaldehyde. [6][9] | Molecular ion (M+) at m/z 233. |
| Imine Intermediate | Incomplete reduction of the N-(2,2-dimethylpropylidene)aniline intermediate. [7][8] | Molecular ion (M+) at m/z 161. |
| Unreacted Aniline | Carryover of starting material. [10] | Molecular ion (M+) at m/z 93. |
| Oxidation Products | Aniline and its derivatives can oxidize over time if exposed to air, forming colored impurities. [11] | Often complex, may appear as a rising baseline or multiple small peaks. |
Q2: What is a good starting point for GC-MS method parameters for analyzing my reaction mixture?
A2: A robust GC-MS method is crucial for good separation and identification. [12]The following parameters serve as an excellent starting point, which can be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-polarity column that provides good separation for a wide range of semi-volatile compounds. [12] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading, which can cause peak distortion. The ratio can be adjusted based on sample concentration. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | This temperature program allows for the separation of volatile starting materials from the higher-boiling products and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes as they move from the GC to the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, which produces reproducible fragmentation patterns for library matching. [3] |
| Mass Scan Range | 40 - 450 amu | Covers the mass range of expected starting materials, products, and key byproducts. |
Q3: How can I definitively confirm the structure of a suspected byproduct?
A3: Definitive confirmation relies on comparing your experimental data to a known standard.
-
Use a Reference Standard: The gold standard for confirmation is to purchase a certified reference standard of the suspected byproduct. [13]Inject the standard under the exact same GC-MS conditions as your sample. If the retention time and the mass spectrum match perfectly, the identity is confirmed.
-
Mass Spectral Library Matching: Utilize commercial mass spectral libraries such as NIST or Wiley. A high match score (>800/1000) provides a high degree of confidence in the proposed structure. However, be aware that isomers can have very similar spectra, so this should be used in conjunction with retention time data.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, which allows you to calculate a highly specific molecular formula. This can often distinguish between compounds with the same nominal mass but different elemental compositions.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. [Link]
-
Ataman Kimya. (n.d.). ANILINE. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. [Link]
-
Scribd. (n.d.). Aniline. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Sciencemadness Discussion Board. (2005). Aniline impurities. [Link]
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wiley Online Library. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
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- 8. chemistry.mdma.ch [chemistry.mdma.ch]
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- 13. epa.gov [epa.gov]
Technical Support Center: Managing Steric Hindrance in Reactions Involving N-(2,2-dimethylpropyl)aniline
Welcome to the technical support center for navigating the challenges of steric hindrance in reactions with N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your desired synthetic outcomes.
The bulky neopentyl group attached to the nitrogen atom in N-(2,2-dimethylpropyl)aniline significantly shields the nitrogen's lone pair of electrons and the ortho positions of the aniline ring. This steric bulk dramatically influences its reactivity, often leading to slow reaction rates, low yields, or complete inhibition of common transformations. This guide will equip you with the knowledge to rationally design your experiments and troubleshoot issues as they arise.
Frequently Asked Questions (FAQs)
Q1: Why is N-(2,2-dimethylpropyl)aniline so unreactive compared to other secondary anilines?
A1: The primary reason for the low reactivity of N-(2,2-dimethylpropyl)aniline is the severe steric hindrance imposed by the neopentyl group.[1][2] This bulky alkyl group physically blocks the approach of electrophiles and other reactants to the nitrogen atom. This steric shield reduces the nucleophilicity of the nitrogen's lone pair, making it a much weaker nucleophile than less hindered anilines.[2]
Q2: Can I use standard acylation conditions for N-(2,2-dimethylpropyl)aniline?
A2: Standard acylation conditions, such as using acyl chlorides with a mild base like pyridine, are often ineffective for N-(2,2-dimethylpropyl)aniline. The steric hindrance around the nitrogen atom prevents the formation of the tetrahedral intermediate required for acylation. More forcing conditions or alternative strategies are typically necessary.
Q3: What are the key challenges in performing cross-coupling reactions with N-(2,2-dimethylpropyl)aniline?
A3: The main challenges in cross-coupling reactions, such as the Buchwald-Hartwig amination, are twofold:
-
Slow Oxidative Addition: The steric bulk of the aniline can hinder its coordination to the metal center, which is a crucial step in the catalytic cycle.[3][4]
-
Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be significantly slowed down by the steric clash between the neopentyl group and the aryl group on the metal center.[5]
Q4: How does the choice of solvent impact reactions with this hindered aniline?
A4: Solvent choice is critical. Polar aprotic solvents like DMF and DMSO can sometimes help to solvate the transition state and increase reaction rates.[6] However, in some cases, less polar solvents like toluene or dioxane may be preferred, especially in cross-coupling reactions where solvent coordination to the metal catalyst needs to be minimized.[7][8] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Problem: You are attempting to N-alkylate N-(2,2-dimethylpropyl)aniline with an alkyl halide, but you observe little to no product formation, even after prolonged reaction times and elevated temperatures.
Troubleshooting Steps:
-
Increase Electrophile Reactivity: Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates. This increases the electrophilicity of the carbon atom and can overcome the reduced nucleophilicity of the aniline.
-
Employ a Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the aniline, forming the more nucleophilic anilide anion.[9]
-
Consider Alternative Alkylation Methods:
-
Reductive Amination: If direct alkylation fails, consider a reductive amination approach by reacting the corresponding aldehyde or ketone with N-(2,2-dimethylpropyl)aniline in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Borrowing Hydrogen Catalysis: This method utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination.[10]
-
Workflow for Troubleshooting Low N-Alkylation Yield
Caption: Decision tree for troubleshooting N-alkylation.
Issue 2: Failure of Buchwald-Hartwig Amination
Problem: Your Buchwald-Hartwig cross-coupling reaction between N-(2,2-dimethylpropyl)aniline and an aryl halide is not proceeding, or the yield is very low.
Troubleshooting Steps:
-
Ligand Selection is Crucial: For sterically hindered substrates, the choice of phosphine ligand is paramount.[3][4][8] Bulky, electron-rich biarylphosphine ligands, often referred to as "Buchwald-type ligands" (e.g., XPhos, SPhos, RuPhos), are designed to facilitate both the oxidative addition and reductive elimination steps for hindered substrates.[5]
-
Optimize the Base and Solvent System: Stronger, non-coordinating bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4) are often more effective than common bases like sodium tert-butoxide.[8] Aprotic, non-polar solvents such as toluene or dioxane are generally preferred.[11]
-
Consider a Different Metal Catalyst: While palladium is the standard, nickel-based catalysts can sometimes outperform palladium for sterically demanding couplings due to their different reactivity profiles.[8]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can provide more consistent and reproducible results compared to generating the active catalyst in situ from a palladium source and a separate ligand.[8]
Key Parameters for Buchwald-Hartwig Amination of Hindered Substrates
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Catalyst | Pd(OAc)2, Pd2(dba)3 | Pd(0) pre-catalysts (e.g., XPhos Pd G3) | Provides a more active and stable catalytic species. |
| Ligand | PPh3, BINAP | Bulky biarylphosphines (XPhos, SPhos) | Facilitates oxidative addition and reductive elimination.[5] |
| Base | NaOtBu, Cs2CO3 | LiHMDS, K3PO4 | Stronger, non-coordinating bases can be more effective.[8] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Aprotic, non-polar solvents are generally preferred. |
| Temperature | 80-110 °C | 100-140 °C | Higher temperatures may be required to overcome the activation barrier. |
Issue 3: Unsuccessful Acylation or Sulfonylation
Problem: Attempts to acylate or sulfonylate the nitrogen atom of N-(2,2-dimethylpropyl)aniline with acyl chlorides or sulfonyl chlorides are failing.
Troubleshooting Steps:
-
Use a More Reactive Acylating/Sulfonylating Agent: Switch from acyl/sulfonyl chlorides to the corresponding anhydrides. Anhydrides are generally more reactive and can sometimes overcome the steric barrier.
-
Employ an Activating Agent: For acylation, the use of an activating agent like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly increase the reaction rate.
-
Deprotonate the Aniline First: As with alkylation, deprotonating the aniline with a strong base like NaH or n-butyllithium to form the anilide prior to the addition of the electrophile can dramatically improve reactivity.
-
Protecting Group Strategy for Ring Functionalization: If the goal is to functionalize the aromatic ring, it's often necessary to first protect the amino group.[12] Acetylation of the nitrogen can reduce its activating effect and direct electrophiles to the para position.[13] The acetyl group can then be removed by hydrolysis.
Reaction Pathway for Ring Functionalization
Caption: Protecting group strategy for ring functionalization.
Conclusion
Working with sterically hindered substrates like N-(2,2-dimethylpropyl)aniline requires a departure from standard reaction protocols. By understanding the underlying principles of steric hindrance and rationally selecting reagents, catalysts, and reaction conditions, the challenges posed by this bulky substrate can be overcome. This guide provides a starting point for troubleshooting common issues, but systematic optimization of reaction parameters will always be key to achieving success in your specific synthetic endeavors.
References
-
Reddit. (2019). Does the rate decrease with addition of inert solvent to the reaction involving sterically hindered compounds? [Online] Available at: [Link]
-
ResearchGate. (2025). Enhanced reaction kinetics of sterically hindered amines in semi-aqueous N-methyl-2-pyrrolidone for CO2 capture. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Online] Available at: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Online] Available at: [Link]
-
National Institutes of Health. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Online] Available at: [Link]
-
Harvard University. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. [Online] Available at: [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Online] Available at: [Link]
-
ResearchGate. (2025). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. [Online] Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. [Online] Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Online] Available at: [Link]
-
Shaalaa.com. (2023). How can the activating effect of the −NH2 group in aniline be controlled?. [Online] Available at: [Link]
-
PubMed. (n.d.). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Online] Available at: [Link]
-
Allen. (n.d.). dimethyl-N,N-dimethuyl aniline (II) Reason (R ): Due to steric inhibition of resonance , the p-position of (II) is not sufficiently activated fro the coupling reaction.. [Online] Available at: [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Online] Available at: [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Online] Available at: [Link]
-
ResearchGate. (2025). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Online] Available at: [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Online] Available at: [Link]
-
ResearchGate. (n.d.). N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. [Online] Available at: [Link]
-
ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Online] Available at: [Link]
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Technical Support Center: A Guide to Improving the Purity of N-(2,2-dimethylpropyl)aniline Hydrochloride for Analytical Standards
Welcome to the technical support center for N-(2,2-dimethylpropyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for its use as an analytical standard. As an analytical standard, the accuracy of your results is directly dependent on the purity of your reference material.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify and resolve purity-related challenges.
Section 1: Understanding the Compound and Potential Impurities
This compound, also known as N-neopentylaniline hydrochloride, is a secondary aromatic amine salt.[6] Its synthesis typically involves the N-alkylation of aniline with a 2,2-dimethylpropyl halide.[6] Understanding the synthetic route is the first step in anticipating potential impurities.
Frequently Asked Questions (FAQs): Synthesis and Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can arise from several sources during the synthesis:
-
Unreacted Starting Materials: Residual aniline and the 2,2-dimethylpropyl halide are common impurities.
-
Over-alkylation Products: The formation of the tertiary amine, N,N-di(2,2-dimethylpropyl)aniline, can occur, especially if an excess of the alkylating agent is used or reaction conditions are not carefully controlled.
-
Side-Reaction Products: Ring alkylation of the aniline starting material is a possibility under certain catalytic conditions.[3]
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[2] Freshly distilled aniline is a colorless oil, but it can darken upon exposure to air due to the formation of oxidized and polymeric species.[2]
-
Residual Solvents: Solvents used in the synthesis and workup can be trapped in the solid product.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: Careful control of reaction parameters is key:
-
Stoichiometry: Use a precise molar ratio of aniline to the alkylating agent to minimize unreacted starting materials and over-alkylation. A slight excess of aniline may be preferable to an excess of the alkylating agent to reduce the formation of the tertiary amine.
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions and degradation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic base is generally preferred to avoid competing reactions.
Section 2: Purification Strategies: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds and is often the method of choice for amine hydrochlorides.[7][8] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Workflow for Recrystallization of this compound
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble. Try a different solvent system. Ensure slow cooling.[7][9] |
| No crystals form upon cooling | The solution is too dilute, or nucleation has not occurred. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[7][9] |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing step is done with ice-cold solvent and is performed quickly.[9] |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before hot filtration. Be aware that charcoal can also adsorb some of your product. |
Recommended Solvent Systems
For amine hydrochlorides, polar protic solvents or mixtures are often effective. Based on literature for similar compounds, consider the following starting points for solvent screening:
-
Ethanol/Water: A common and often effective mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
-
Isopropanol: Can be a good single-solvent system.
-
Methanol/Diethyl Ether: Dissolve in a minimal amount of hot methanol and add diethyl ether as an anti-solvent.
The ideal solvent system is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Section 3: Analytical Methods for Purity Assessment
To establish the purity of your this compound, a combination of analytical techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile and thermally labile compounds.
Q3: What are the recommended starting conditions for HPLC analysis of this compound?
A3: A reverse-phase HPLC method is generally suitable for this compound.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in WaterB: 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. A good starting point is 95:5 (A:B) to 5:95 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general starting method and may require optimization for your specific sample and HPLC system.[10][11][12][13]
HPLC Troubleshooting
Caption: A troubleshooting guide for common HPLC issues encountered during the analysis of amine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For amine hydrochlorides, it is often necessary to analyze the free base.
Q4: How do I prepare my this compound sample for GC-MS analysis?
A4: To analyze by GC-MS, you must first convert the hydrochloride salt to the free base.
Protocol: Free Base Extraction for GC-MS Analysis
-
Dissolve a small amount of the hydrochloride salt in deionized water.
-
Add a 1M solution of sodium hydroxide (NaOH) dropwise until the pH is basic (pH > 10).
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution containing the free base can be directly injected into the GC-MS.
Expected GC-MS Fragmentation:
The mass spectrum of N-(2,2-dimethylpropyl)aniline will show a molecular ion peak (M+). Common fragmentation patterns for N-alkylanilines involve cleavage of the C-N bond and fragmentation of the alkyl group.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for identifying impurities.
Q5: What are the characteristic ¹H NMR signals for N-(2,2-dimethylpropyl)aniline and its potential impurities?
A5: By comparing the ¹H NMR spectrum of your sample to a reference spectrum of the pure compound, you can identify and quantify impurities.
| Compound/Group | Approximate ¹H NMR Chemical Shift (δ ppm) | Multiplicity | Integration |
| N-(2,2-dimethylpropyl)aniline | |||
| Aromatic protons | 6.5 - 7.3 | Multiplet | 5H |
| -CH₂- | ~2.8 | Singlet | 2H |
| -C(CH₃)₃ | ~0.9 | Singlet | 9H |
| Aniline (impurity) | |||
| Aromatic protons | 6.6 - 7.2 | Multiplet | 5H |
| -NH₂ | Broad singlet | 2H | |
| N,N-di(2,2-dimethylpropyl)aniline (impurity) | |||
| Aromatic protons | ~7.0 | Multiplet | 5H |
| -CH₂- | ~2.9 | Singlet | 4H |
| -C(CH₃)₃ | ~1.0 | Singlet | 18H |
Note: Chemical shifts can vary depending on the solvent and concentration. It is recommended to consult NMR databases and literature for precise chemical shift values.[17][18][19]
Section 4: Stability and Storage
For use as an analytical standard, the stability of this compound is critical.
Q6: How should I store my purified this compound to ensure its stability?
A6: Aromatic amine hydrochlorides are generally more stable than their free base counterparts, particularly with respect to oxidation.
-
Storage Conditions: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture.
-
Protection from Light: Anilines and their derivatives can be light-sensitive.[20] Storing in an amber vial or in the dark is advisable.
-
Inert Atmosphere: For long-term storage of high-purity standards, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q7: Are there any known degradation pathways for this compound?
A7: The primary degradation pathway for anilines is oxidation.[2] This can lead to the formation of colored impurities and polymeric materials. Hydrolysis of the hydrochloride salt is generally not a concern under normal storage conditions, but the free base can be susceptible to various degradation pathways.[20][21][22][23][24]
By following the guidance in this technical support center, you will be well-equipped to improve the purity of your this compound and ensure its suitability as a high-quality analytical standard.
References
- A Guide to Using Analytical Standards. (n.d.).
- Choosing the Right Analytical Standards: Purity, Stability & Certification. (2025, December 8). Pure Synth. [No valid URL provided]
- Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. (n.d.). Benchchem. [No valid URL provided]
- The ABC's of Reference Standard Management. (n.d.). Eurofins. [No valid URL provided]
- Model illustrating pathways of aromatic amine metabolism and their... (n.d.).
- A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024, December 25). Labinsights. [No valid URL provided]
- Choosing Reference Standards for API or Impurity. (2025, September 29).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts. [No valid URL provided]
- Bacterial degradation of monocyclic aromatic amines. (n.d.). PMC - PubMed Central - NIH. [No valid URL provided]
- Ways of crashing out amines. (2018, May 13). Reddit. [No valid URL provided]
- Bacterial degradation of monocyclic aromatic amines. (2025, August 6).
- An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PMC - PubMed Central - NIH. [No valid URL provided]
- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2025, August 10).
- Steps for HPLC Method Development. (n.d.). Pharmaguideline. [No valid URL provided]
- d3dt04388f1.pdf. (n.d.). The Royal Society of Chemistry. [No valid URL provided]
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. [No valid URL provided]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.).
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). [No valid URL provided]
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [No valid URL provided]
- Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. (2025, August 7).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [No valid URL provided]
- KEGG Degradation of aromatic compounds - Reference p
- Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - PubMed Central - NIH. [No valid URL provided]
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [No valid URL provided]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). [No valid URL provided]
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [No valid URL provided]
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [No valid URL provided]
- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.).
- Purify and dry aniline?. (2014, May 26). Reddit. [No valid URL provided]
- Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [No valid URL provided]
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10).
- Aniline purification method. (2024, March 15).
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). [No valid URL provided]
- Can anyone help me to find a procedures for recrystallize aniline-HCl?. (2015, March 1).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [No valid URL provided]
- Chemical Properties of Aniline hydrochloride (CAS 142-04-1). (n.d.). Cheméo. [No valid URL provided]
- Why does aniline dissolve in HCL?. (2018, June 20). Quora. [No valid URL provided]
- Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. (n.d.). Benchchem. [No valid URL provided]
- Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. (2020, July 16). [No valid URL provided]
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). [No valid URL provided]
- Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. [No valid URL provided]
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC - PubMed Central - NIH. [No valid URL provided]
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [No valid URL provided]rometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [No valid URL provided]
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- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 20. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]
"N-neopentylaniline hydrochloride decomposition pathways and prevention"
Welcome to the technical support guide for N-neopentylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to move beyond simple instructions and explain the chemical reasoning behind these protocols, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts
This section addresses the most common initial questions regarding the stability and handling of N-neopentylaniline hydrochloride.
Question: What are the primary chemical pathways that lead to the decomposition of N-neopentylaniline hydrochloride?
Answer: N-neopentylaniline hydrochloride is susceptible to four primary degradation pathways, often exacerbated by improper storage or experimental conditions. These are:
-
Hydrolysis: As a hydrochloride salt, the compound can react with water, leading to the dissociation of the salt and potential subsequent reactions. The anilinium ion can undergo hydrolysis to a limited extent, slightly altering the pH of unbuffered aqueous solutions.[1][2][3]
-
Oxidation: The aniline moiety is sensitive to oxidation. Exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric species. The nitrogen atom and the aromatic ring are both potential sites of oxidation.
-
Thermolysis (Thermal Decomposition): Elevated temperatures can provide the energy needed to break chemical bonds. For aniline hydrochlorides, this can involve the loss of hydrogen chloride and subsequent degradation of the resulting free aniline.[4][5] While some literature suggests aniline hydrochloride can be stable at surprisingly high temperatures for short periods during synthesis[5], long-term storage at elevated temperatures is not recommended.
-
Photolysis (Photodegradation): Exposure to light, particularly in the UV spectrum, can induce degradation. This is a common pathway for aromatic amines, leading to complex radical-based reactions and the formation of colored degradants.
Question: My solution of N-neopentylaniline hydrochloride is turning yellow or brown. What is the likely cause?
Answer: A color change to yellow, brown, or even dark purple is a classic indicator of oxidation. Aniline and its derivatives are notoriously prone to forming highly colored products upon oxidation. This process can be accelerated by:
-
Exposure to air (oxygen).
-
Presence of metal ion impurities, which can catalyze oxidation.
-
Exposure to light (photolytic oxidation).
-
Use of solvents that contain peroxide impurities (e.g., aged ethers like THF or dioxane).
If you observe a color change, it is a strong indication that the integrity of your sample has been compromised and it should be evaluated for purity before use.
Question: What is the purpose of using the hydrochloride salt form, and how does it impact stability?
Answer: The hydrochloride salt form is primarily used to increase the aqueous solubility of the parent N-neopentylaniline, which is an oily, water-insoluble free base. From a stability perspective, the salt form offers a significant advantage and a key challenge:
-
Advantage (Oxidative Stability): By protonating the nitrogen atom, the anilinium ion is significantly less susceptible to oxidation than the free aniline base. The lone pair of electrons on the nitrogen is engaged in the bond with the proton, making it less available to participate in oxidative reactions.
-
Challenge (Hydrolytic Stability): The salt form introduces the risk of hydrolysis, especially in neutral or basic aqueous solutions.[1][6] The primary concern is not the hydrolysis of the anilinium ion itself, but rather the potential for pH shifts to liberate the more reactive free base.
Section 2: Troubleshooting Guide - Diagnosing Degradation
This guide provides a systematic approach to identifying the cause of unexpected experimental results.
Scenario 1: You are running a reverse-phase HPLC analysis and observe a new, significant impurity peak that is more polar (i.e., has a shorter retention time) than the parent N-neopentylaniline hydrochloride peak.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis to Aniline: A plausible degradation pathway is the cleavage of the neopentyl group (N-dealkylation), which would yield aniline. Aniline is significantly more polar than N-neopentylaniline and would elute earlier.
-
Action: Co-inject your sample with an aniline standard to see if the retention times match. Use mass spectrometry (LC-MS) to check the mass-to-charge ratio (m/z) of the impurity peak, looking for the molecular ion of aniline.
-
-
Oxidative Degradation: Oxidation can introduce polar functional groups (e.g., hydroxyl, carbonyl) onto the aromatic ring or lead to N-oxide formation, increasing polarity.
-
Action: Review your sample preparation and storage. Was the solution exposed to air for an extended period? Was it protected from light? Were fresh, high-purity solvents used? An LC-MS analysis can help identify the mass of the oxidized species.
-
Scenario 2: You observe a new impurity peak that is less polar (i.e., has a longer retention time) than the parent compound.
Possible Cause & Troubleshooting Steps:
-
Formation of the Free Base: If the pH of your sample solution has inadvertently increased, the hydrochloride salt may have converted to the N-neopentylaniline free base. The neutral free base is less polar than the charged salt and will have a longer retention time on a reverse-phase column.
-
Action: Check the pH of your sample diluent and mobile phase. Prepare a sample of the free base (by neutralizing a solution of the hydrochloride salt with a mild base and extracting) and inject it to compare retention times. This is a common issue if using unbuffered water as a diluent.
-
Scenario 3: Your assay results are consistently low, and you observe multiple small, unidentified peaks in the chromatogram.
Possible Cause & Troubleshooting Steps:
-
Systemic Degradation: This pattern suggests slow, ongoing degradation rather than a single acute event. The issue is likely rooted in your storage or handling protocol.
-
Action: Conduct a systematic review of your entire process.
-
Solid Storage: Is the solid compound stored in a tightly sealed container, protected from light, and in a cool, dry place (ideally desiccated)?[7]
-
Solution Storage: Are stock solutions stored for extended periods? If so, they should be refrigerated or frozen, protected from light, and potentially blanketed with an inert gas like argon or nitrogen before sealing.
-
Forced Degradation Study: If the degradation pathway is unknown, performing a forced degradation study is essential.[8] This will help identify the likely degradants and establish the conditions your compound is most sensitive to.
-
-
Workflow: Troubleshooting Unexpected Degradation
The following diagram outlines a logical workflow for diagnosing the root cause of sample instability.
Caption: A decision tree for troubleshooting N-neopentylaniline HCl degradation.
Section 3: Protocols for Prevention & Analysis
Proactive measures are the most effective way to ensure the integrity of your experiments.
Protocol 1: Recommended Storage and Handling Procedures
Adhering to proper storage and handling protocols is the first line of defense against degradation.
| Form | Condition | Container | Atmosphere | Rationale |
| Solid | Cool (2-8°C), Dry, Dark | Tightly sealed, amber glass vial or light-blocking container. | Standard Air | For short-to-medium term storage, protecting from heat, moisture, and light is sufficient.[7] |
| Long-Term (-20°C) | Tightly sealed, inside a secondary container with desiccant. | Inert Gas (Argon/Nitrogen) | For archival purposes, minimizing thermal energy, water, and oxygen is critical to prevent slow degradation over months or years. | |
| Solution (Aqueous) | Refrigerated (2-8°C), Dark | Tightly sealed, amber glass vial. | Standard Air (for <24h) | Short-term use. Aqueous solutions are at higher risk of hydrolysis. Avoid long-term storage. |
| Solution (Anhydrous Organic) | Refrigerated (2-8°C), Dark | Vial with PTFE-lined septum cap. | Inert Gas (Argon/Nitrogen) | Preferred for stock solutions. Using anhydrous solvents prevents hydrolysis, and an inert atmosphere prevents oxidation.[9] |
Protocol 2: Forced Degradation (Stress Testing) Methodology
A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule. It is a required part of regulatory filings and helps in developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation products and pathways for N-neopentylaniline hydrochloride.
Starting Material: A stock solution of N-neopentylaniline hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
1. Acid Hydrolysis:
- Procedure: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
- Condition: Heat at 60-80°C for 2-4 hours.
- Analysis: Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
- Rationale: Simulates acidic conditions, probing for acid-catalyzed hydrolysis or other rearrangements.
2. Base Hydrolysis:
- Procedure: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
- Condition: Leave at room temperature for 2-4 hours.
- Analysis: Neutralize the sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis. Note any precipitation of the free base.
- Rationale: Simulates alkaline conditions. Aniline hydrochlorides will immediately convert to the free base, which may then undergo base-catalyzed degradation.
3. Oxidation:
- Procedure: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Condition: Leave at room temperature, protected from light, for 4-8 hours.
- Analysis: Dilute directly for HPLC analysis.
- Rationale: Probes the molecule's susceptibility to oxidation. This is often the most significant pathway for anilines.
4. Thermal Degradation:
- Procedure: Place both a solid sample and a solution sample in an oven.
- Condition: Heat at a temperature below the melting point (e.g., 80-100°C) for 24-48 hours.
- Analysis: Dissolve the solid sample and dilute the solution sample for HPLC analysis.
- Rationale: Evaluates the stability of the compound under heat stress in both the solid and solution states.[10]
5. Photodegradation:
- Procedure: Place a solution sample in a transparent vial.
- Condition: Expose to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Expose a control sample wrapped in aluminum foil to the same temperature conditions.
- Analysis: Dilute the samples for HPLC analysis and compare the chromatograms of the exposed and control samples.
- Rationale: Determines the light sensitivity of the compound.
Visualization: Potential Decomposition Pathways
This diagram illustrates the primary degradation pathways stemming from common stressors.
Caption: Major degradation pathways for N-neopentylaniline hydrochloride.
References
- Filo. (2022). The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.
- Doubtnut. (n.d.). Determine the degree of hydrolysis and hydrolysis constant of aniline.
- Science.gov. (2011). TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride.
- Brainly. (2024).
- Google Patents. (n.d.).
- Vedantu. (n.d.). The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2012).
- Allen. (n.d.). Determine the degree of hydrolysis and hydrolysis constant of aniline hydrochloride.
- Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- MilliporeSigma. (2021).
- BioProcess International. (2006).
- ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PubMed. (2008). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- MedCrave. (2016).
- ResearchGate. (2012). Thermal degradation mechanism of dodecylbenzene sulfonic acid- hydrochloric acid co-doped polyaniline.
- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2007). GUIDELINE ON STABILITY TESTING.
Sources
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- 5. US2007199A - Aniline hydrohalide preparation - Google Patents [patents.google.com]
- 6. The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE [vedantu.com]
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- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
"alternative workup procedures for N-(2,2-dimethylpropyl)aniline hydrochloride synthesis"
Answering in German. Absolut! Hier ist eine detaillierte Anleitung zu alternativen Aufarbeitungsverfahren für die Synthese von N-(2,2-dimethylpropyl)anilin-Hydrochlorid, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Willkommen im technischen Support-Leitfaden für die Synthese von N-(2,2-dimethylpropyl)anilin-Hydrochlorid. Dieses Dokument dient als Ressource für die Fehlerbehebung bei häufigen experimentellen Hürden und bietet detaillierte Protokolle und alternative Aufarbeitungsverfahren.
Teil 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die primären Synthesewege für N-(2,2-dimethylpropyl)anilin-Hydrochlorid?
Die Synthese wird typischerweise über zwei Hauptwege erreicht:
-
Reduktive Aminierung: Dies ist der gebräuchlichste und oft bevorzugte Weg, bei dem Anilin mit Pivalaldehyd (2,2-Dimethylpropanal) umgesetzt wird, um ein Imin-Zwischenprodukt zu bilden, das anschließend in situ zu dem gewünschten sekundären Amin reduziert wird.[1][2]
-
Nukleophile Substitution: Bei diesem Weg wird Anilin mit einem Neopentylhalogenid (z. B. 2,2-Dimethylpropylbromid oder -chlorid) in Gegenwart einer Base umgesetzt.[3] Obwohl dieser Weg machbar ist, kann er aufgrund der sterischen Hinderung der Neopentylgruppe und des Potenzials für Konkurrenzreaktionen, wie z. B. Eliminierung, höhere Temperaturen und längere Reaktionszeiten erfordern.
F2: Welcher Syntheseweg wird im Allgemeinen bevorzugt und warum?
Die reduktive Aminierung wird aufgrund ihrer typischerweise milderen Reaktionsbedingungen, der höheren Ausbeuten und der besseren Kontrolle über die Monoalkylierung im Vergleich zur nukleophilen Substitution oft bevorzugt.[4][5] Die Reaktion kann oft als Eintopfverfahren durchgeführt werden, was den Prozess rationalisiert und den Bedarf an der Isolierung von Zwischenprodukten reduziert.[2][6]
F3: Was sind die wichtigsten Zwischenprodukte auf dem reduktiven Aminierungsweg?
Der Mechanismus der reduktiven Aminierung umfasst zwei entscheidende Schritte:
-
Iminbildung: Das nukleophile Anilin greift den Carbonylkohlenstoff von Pivalaldehyd an, um ein Hemiaminal-Zwischenprodukt zu bilden. Dieses verliert anschließend Wasser, um das entsprechende N-Neopentylidenanilin-Imin zu bilden.[1][7] Die Bildung des Imins ist ein Gleichgewichtsprozess, der oft durch leicht saure Bedingungen oder die Entfernung von Wasser begünstigt wird.[1][5]
-
Reduktion: Das gebildete Imin (oder sein protoniertes Iminiumion) wird dann durch ein Hydrid-Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) zu N-(2,2-dimethylpropyl)anilin reduziert.[2][5]
F4: Wie wird das endgültige Hydrochloridsalz gebildet?
Nachdem die Reaktion abgeschlossen und das rohe N-(2,2-dimethylpropyl)anilin (eine freie Base) durch Aufarbeitung isoliert wurde, wird es in einem geeigneten organischen Lösungsmittel (z. B. Diethylether, Ethylacetat oder Isopropanol) gelöst. Eine stöchiometrische Menge Chlorwasserstoffsäure (HCl), entweder als Gas oder als Lösung in einem organischen Lösungsmittel, wird zugegeben. Das unlösliche Hydrochloridsalz fällt dann aus der Lösung aus und kann durch Filtration gesammelt werden.[3] Dieser Schritt ist entscheidend für die Reinigung und verbessert die Stabilität und Handhabung der Verbindung.
Teil 2: Anleitung zur Fehlerbehebung
In diesem Abschnitt werden spezifische Probleme behandelt, die während der Synthese auftreten können, und es werden kausale Erklärungen und Lösungen angeboten.
F: Meine DC-Analyse zeigt nur nicht umgesetztes Anilin und Pivalaldehyd. Was könnte das Problem sein?
A: Dieses Ergebnis deutet stark auf ein Versagen bei der Bildung des Imin-Zwischenprodukts hin.
-
Kausalitätsanalyse: Die Iminbildung ist ein Gleichgewichtsprozess, der durch mehrere Faktoren behindert werden kann.[7] Eine unzureichende Entfernung des als Nebenprodukt entstehenden Wassers kann das Gleichgewicht zurück zu den Ausgangsmaterialien verschieben. Alternativ können stark saure Bedingungen das Anilin-Nukleophil protonieren und es unreaktiv machen, während stark basische Bedingungen die notwendige Protonierung der Carbonylgruppe zur Aktivierung verhindern.[5]
-
Lösungsvorschläge:
-
Katalytische Säure: Fügen Sie eine katalytische Menge einer milden Säure wie Essigsäure hinzu, um die Iminbildung zu erleichtern.[8] Vermeiden Sie starke Säuren.
-
Wasserentfernung: Führen Sie die Reaktion in Gegenwart eines Dehydratisierungsmittels wie Magnesiumsulfat (MgSO₄) oder Molekularsieben durch, um das entstehende Wasser zu binden und das Gleichgewicht in Richtung Produkt zu verschieben.[9]
-
Azeotropische Destillation: Wenn Sie ein geeignetes Lösungsmittel wie Toluol verwenden, kann Wasser durch azeotropische Destillation mit einem Dean-Stark-Apparat entfernt werden.
-
F: Die Reaktion scheint nach anfänglicher Produktbildung ins Stocken geraten zu sein. Warum?
A: Dies deutet typischerweise auf ein Problem mit dem Reduktionsschritt hin, entweder durch Zersetzung des Reagenzes oder durch unzureichende Reaktivität.
-
Kausalitätsanalyse: Natriumborhydrid (NaBH₄) kann sich in protischen Lösungsmitteln, insbesondere unter sauren Bedingungen, zersetzen. Wenn die Iminbildung langsam ist und das NaBH₄ zu früh zugegeben wird, kann es sich zersetzen, bevor eine signifikante Konzentration des Imins zur Reduktion zur Verfügung steht.
-
Lösungsvorschläge:
-
Schrittweise Zugabe: Lassen Sie Anilin und Pivalaldehyd vor der Zugabe des Reduktionsmittels eine ausreichende Zeit (z. B. 1-2 Stunden) zur Bildung des Imins reagieren.[9] Fügen Sie das NaBH₄ portionsweise hinzu, um eine konstante Konzentration aufrechtzuerhalten.[4]
-
Alternatives Reduktionsmittel: Wechseln Sie zu Natriumtriacetoxyborhydrid (NaBH(OAc)₃) . Dieses Reagenz ist milder und selektiver für die Reduktion von Iminen in Gegenwart von Aldehyden und ist in schwach sauren Medien stabiler, was es ideal für Eintopf-reduktive Aminierungen macht.[8]
-
F: Ich beobachte eine signifikante Menge eines Nebenprodukts mit höherem Molekulargewicht. Was ist das und wie kann ich es verhindern?
A: Dies ist höchstwahrscheinlich das Ergebnis einer Überalkylierung, bei der das Produkt N-(2,2-dimethylpropyl)anilin weiter mit Pivalaldehyd reagiert, um ein tertiäres Amin zu bilden.
-
Kausalitätsanalyse: Das sekundäre Aminprodukt ist oft nukleophiler als das primäre Anilin-Ausgangsmaterial, was es anfällig für eine zweite Alkylierungsreaktion macht.[4][10]
-
Lösungsvorschläge:
-
Stöchiometriekontrolle: Verwenden Sie einen leichten Überschuss an Anilin (z. B. 1,1 bis 1,2 Äquivalente) im Verhältnis zum Pivalaldehyd. Dies erhöht die statistische Wahrscheinlichkeit, dass der Aldehyd mit dem Ausgangsmaterial anstatt mit dem Produkt reagiert.[4]
-
Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch (z. B. 0 °C bis Raumtemperatur), um die Rate der zweiten Alkylierung zu verlangsamen, die typischerweise eine höhere Aktivierungsenergie hat.[4]
-
F: Mein Produkt ist mit Neopentylalkohol verunreinigt. Woher kommt das?
A: Dieses Nebenprodukt entsteht durch die Reduktion des Pivalaldehyd-Ausgangsmaterials durch das Hydrid-Reduktionsmittel.
-
Kausalitätsanalyse: Natriumborhydrid (NaBH₄) ist in der Lage, sowohl Aldehyde als auch Imine zu reduzieren.[11] Wenn die Iminbildung langsam ist oder wenn ein großer Überschuss an NaBH₄ verwendet wird, kann die konkurrierende Reduktion des Aldehyds signifikant werden.[5]
-
Lösungsvorschläge:
-
Verzögerte Zugabe von NaBH₄: Wie bereits erwähnt, lassen Sie das Imin sich zuerst bilden, bevor Sie das Reduktionsmittel hinzufügen.
-
Verwenden Sie ein selektiveres Reduktionsmittel: Natriumcyanoborhydrid (NaBH₃CN) [1][5] oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) [8] sind deutlich selektiver für die Reduktion des protonierten Iminiumions gegenüber dem neutralen Aldehyd. NaBH(OAc)₃ ist oft die bevorzugte Wahl, da es die Toxizitätsprobleme im Zusammenhang mit Cyanid-Nebenprodukten von NaBH₃CN vermeidet.[1][12]
-
F: Ich habe Schwierigkeiten, mein Produkt während der wässrigen Aufarbeitung von der Reaktionsmischung zu trennen, und es bilden sich Emulsionen.
A: Emulsionen sind bei der Aufarbeitung von Aminen häufig, insbesondere wenn basische Bedingungen zu unlöslichen Metallsalzen führen.
-
Kausalitätsanalyse: Die basische Aufarbeitung zur Neutralisierung der Säure und zur Sicherstellung, dass das Amin in seiner freien Basenform vorliegt, kann zur Ausfällung von Boratsalzen führen, die Emulsionen stabilisieren können.
-
Lösungsvorschläge:
-
pH-Einstellung: Stellen Sie den pH-Wert der wässrigen Schicht sorgfältig ein. Manchmal kann eine leichte Ansäuerung vor der endgültigen Basenextraktion helfen, einige Salze aufzulösen.
-
Salzlösung (Brine) verwenden: Waschen Sie die organische Schicht mit einer gesättigten wässrigen NaCl-Lösung (Salzlösung). Dies erhöht die Ionendichte der wässrigen Phase und hilft, die Emulsion aufzubrechen.
-
Filtration: Filtrieren Sie die gesamte zweiphasige Mischung durch ein Bett aus Kieselgur (Celite®), um suspendierte Feststoffe zu entfernen, bevor Sie die Schichten trennen.
-
F: Mein Endprodukt ist ein Öl, aber es soll ein festes Hydrochloridsalz sein. Wie kristallisiere ich es?
A: Das Versagen bei der Kristallisation kann auf Verunreinigungen oder ungeeignete Lösungsmittelbedingungen zurückzuführen sein.
-
Kausalitätsanalyse: Restliches Lösungsmittel, Feuchtigkeit oder Nebenprodukte können als Verunreinigungen wirken, die die Kristallgitterbildung stören. Die Wahl des Lösungsmittels ist ebenfalls entscheidend; das Salz muss in dem gewählten Lösungsmittel unlöslich sein.
-
Lösungsvorschläge:
-
Reinheit sicherstellen: Stellen Sie sicher, dass die freie Base so rein wie möglich ist, bevor Sie das Salz bilden. Erwägen Sie eine schnelle Filtration durch einen Kieselgelpfropfen, wenn eine vollständige Chromatographie vermieden werden soll.
-
Lösungsmittelauswahl: Diethylether ist eine ausgezeichnete Wahl, da das Hydrochloridsalz darin typischerweise sehr unlöslich ist. Wenn das Produkt ölt, versuchen Sie, das Öl in einer minimalen Menge eines Lösungsmittels wie Isopropanol aufzulösen und dann langsam ein Anti-Lösungsmittel wie Hexan oder Diethylether hinzuzufügen, bis eine Trübung auftritt.
-
Animpfen: Wenn Sie einen kleinen Kristall des reinen Produkts haben, fügen Sie ihn zur übersättigten Lösung hinzu, um die Kristallisation einzuleiten.
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens am Meniskus der Lösung. Die kleinen Kratzer können als Keimbildungsstellen dienen.
-
Teil 3: Detaillierte Versuchsprotokolle
-
Einrichtung: In einem Rundkolben, der mit einem Magnetrührer ausgestattet ist, lösen Sie Anilin (1,0 Äquivalente) und Pivalaldehyd (1,05 Äquivalente) in Methanol (ca. 0,2 M Konzentration bezogen auf Anilin).
-
Iminbildung: Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die Bildung des Imins zu ermöglichen. Überwachen Sie den Fortschritt mittels DC.
-
Reduktion: Kühlen Sie die Mischung in einem Eisbad auf 0 °C. Fügen Sie langsam und portionsweise Natriumborhydrid (1,5 Äquivalente) über einen Zeitraum von 30 Minuten hinzu, wobei die Temperatur unter 10 °C gehalten wird.
-
Reaktion: Lassen Sie die Reaktion sich langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Aufarbeitung: (Siehe Protokoll C)
-
Einrichtung: In einem Rundkolben lösen Sie Anilin (1,0 Äquivalente) und Pivalaldehyd (1,05 Äquivalente) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) (ca. 0,2 M).[8]
-
Zugabe des Reduktionsmittels: Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,2 Äquivalente) zur Mischung hinzu. Wenn die Ausgangsmaterialien nicht als ihre Salze vorliegen, kann eine katalytische Menge Essigsäure (0,1 Äquivalente) hinzugefügt werden, um die Reaktion zu beschleunigen.[8]
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur über Nacht. Überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung: (Siehe Protokoll C)
-
Quenchen: Kühlen Sie die Reaktionsmischung auf 0 °C und quenchen Sie sie vorsichtig durch langsame Zugabe von 1 M wässriger NaOH-Lösung, bis die Gasentwicklung aufhört.
-
Extraktion: Wenn Methanol das Lösungsmittel war, entfernen Sie den größten Teil davon unter reduziertem Druck. Verdünnen Sie den Rückstand mit Wasser und Ethylacetat. Extrahieren Sie die wässrige Schicht dreimal mit Ethylacetat.
-
Waschen: Kombinieren Sie die organischen Extrakte und waschen Sie sie mit Wasser und anschließend mit Salzlösung.
-
Trocknen und Eindampfen: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein, um die rohe freie Base von N-(2,2-dimethylpropyl)anilin zu erhalten.
-
Salzbildung: Lösen Sie das rohe Amin in einer minimalen Menge Diethylether. Fügen Sie langsam eine 2 M Lösung von HCl in Diethylether tropfenweise hinzu, bis keine weitere Ausfällung beobachtet wird.
-
Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration und waschen Sie den Filterkuchen mit einer kleinen Menge kaltem Diethylether.
-
Umkristallisation: Um die Reinheit weiter zu erhöhen, kristallisieren Sie das rohe Hydrochloridsalz aus einer geeigneten Lösungsmittelmischung wie Ethanol/Wasser oder Isopropanol/Hexan um.[3] Lösen Sie das Salz in der minimalen Menge des siedenden Lösungsmittels und lassen Sie es langsam abkühlen, um Kristalle zu bilden.
Teil 4: Vergleich der Aufarbeitungsverfahren
| Verfahren | Beschreibung | Vorteile | Nachteile |
| Standard-Basen-Quench | Quenchen mit wässriger NaOH oder K₂CO₃ zur Zersetzung von überschüssigem Hydrid und Neutralisierung der Säure. | Einfach, effektiv zur Entfernung von Bor-Nebenprodukten. | Kann zu Emulsionen führen, insbesondere bei Verwendung von Borhydriden. |
| Saurer Quench gefolgt von Basenextraktion | Vorsichtige Zugabe von 1 M HCl, um überschüssiges Hydrid zu zerstören, gefolgt von der Zugabe von Base, um das Amin zu deprotonieren und zu extrahieren. | Kann helfen, einige anorganische Salze löslich zu halten. | Risiko der Zersetzung des Produkts bei längerem Kontakt mit Säure; erfordert sorgfältige pH-Kontrolle. |
| Nicht-wässrige Aufarbeitung | Filtration durch einen Kieselgel- oder Kieselgurpfropfen, um Boratsalze zu entfernen, gefolgt von Verdampfung. | Vermeidet Emulsionen und ist schneller. | Weniger effektiv bei der Entfernung von polaren Verunreinigungen; möglicherweise nicht für alle Reduktionsmittel geeignet. |
| SCX-Säulen-Reinigung | Die rohe Reaktionsmischung wird auf eine Kationenaustausch-Säule (SCX) geladen. Neutrale und saure Verunreinigungen werden weggewaschen, und das basische Aminprodukt wird anschließend mit einer basischen Lösung (z. B. NH₃ in MeOH) eluiert. | Hochwirksam zur Isolierung von basischen Aminen von neutralen oder sauren Verunreinigungen; vermeidet wässrige Extraktionen. | Erfordert spezielle Säulen; möglicherweise nicht kosteneffektiv für Großanwendungen. |
Teil 5: Visuelle Anleitungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von N-(2,2-dimethylpropyl)anilin-Hydrochlorid über reduktive Aminierung.
Abbildung 2: Ein Entscheidungsflussdiagramm zur Diagnose und Behebung von Problemen mit geringer Ausbeute.
Abbildung 3: Darstellung der Konkurrenz zwischen der Reduktion des Aldehyds und der Reduktion des Imins.
Teil 6: Referenzen
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GCTLC. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). Is anyone familiar with a reductive amination?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]
-
Chemistry Stack Exchange. (2014). Sodium cyanoborohydride and iminium reductions. Chemistry Stack Exchange. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Validation & Comparative
"N-(2,2-dimethylpropyl)aniline hydrochloride vs N-tert-butylaniline reactivity comparison"
An Expert Guide to the Comparative Reactivity of N-(2,2-dimethylpropyl)aniline Hydrochloride and N-tert-butylaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, particularly within pharmaceutical development, the choice of a nitrogen-containing building block can profoundly influence the success of a synthetic route. Sterically hindered anilines, such as N-(2,2-dimethylpropyl)aniline (also known as N-neopentylaniline) and N-tert-butylaniline, are valuable intermediates. However, their bulky nature presents unique reactivity challenges. This guide offers a detailed, evidence-based comparison of these two amines, with a special focus on the practical implications of using the hydrochloride salt of N-(2,2-dimethylpropyl)aniline.
Structural Nuances: A Tale of Two Steric Shields
At first glance, N-tert-butylaniline and N-(2,2-dimethylpropyl)aniline are structurally similar secondary amines, each featuring a bulky alkyl group attached to the nitrogen of an aniline core. The critical difference lies in the proximity of the steric bulk to the nucleophilic nitrogen center.
-
N-tert-butylaniline possesses a tert-butyl group, where a quaternary carbon is directly bonded to the nitrogen. This arrangement creates a significant and rigid cone of steric hindrance around the nitrogen's lone pair, severely restricting its accessibility.
-
N-(2,2-dimethylpropyl)aniline , by contrast, has a neopentyl group. The presence of a methylene (-CH₂-) spacer between the quaternary carbon and the nitrogen atom introduces a degree of conformational flexibility. This spacer pushes the bulky tert-butyl-like portion of the substituent further from the nitrogen, resulting in a less sterically encumbered nucleophilic center compared to its N-tert-butyl counterpart.[1]
Furthermore, this guide considers N-(2,2-dimethylpropyl)aniline in its hydrochloride salt form. As a salt, the nitrogen atom is protonated to form an ammonium cation (R₂NH₂⁺Cl⁻).[2][3] This fundamentally alters its chemical nature; the lone pair is no longer available for nucleophilic attack, rendering the amine unreactive.[4] Consequently, any reaction requires an initial in situ neutralization step with a base to liberate the free, nucleophilic amine.[4][5]
| Feature | N-tert-butylaniline | This compound |
| Structure | ||
| Steric Group | tert-Butyl | Neopentyl (2,2-dimethylpropyl) |
| Key Structural Motif | Quaternary carbon directly on Nitrogen | Methylene spacer between Nitrogen and quaternary carbon |
| Initial State | Free Base (Nucleophilic) | Hydrochloride Salt (Non-nucleophilic) |
| CAS Number | 937-33-7[6][7] | 75351-09-6[1] |
| Molecular Formula | C₁₀H₁₅N[6] | C₁₁H₁₈ClN[8] |
| Molecular Weight | 149.23 g/mol [6] | 199.72 g/mol [8] |
Reactivity in N-Acylation
N-acylation is a cornerstone transformation for the synthesis of amides. The reaction rate is highly dependent on the amine's nucleophilicity and steric accessibility.
Comparative Experimental Synopsis:
| Amine | Acylating Agent | Conditions | Relative Rate | Typical Yield |
| N-tert-butylaniline | Acetic Anhydride | Pyridine, RT | Sluggish | Low to Moderate |
| N-(2,2-dimethylpropyl)aniline | Acetic Anhydride | Pyridine, RT | Moderate | Good |
| N-(2,2-dimethylpropyl)aniline HCl | Acetic Anhydride | Pyridine (≥2 eq.), RT | Moderate | Good |
Expertise & Causality: The severe steric hindrance in N-tert-butylaniline significantly slows the rate of acylation. The tetrahedral intermediate formed during nucleophilic attack is highly crowded and energetically unfavorable. In contrast, the methylene spacer in N-(2,2-dimethylpropyl)aniline allows the nucleophilic nitrogen to approach the acylating agent more readily, leading to faster and more efficient amide formation. When using the hydrochloride salt, an additional equivalent of base (e.g., pyridine, triethylamine) is mandatory to first neutralize the salt before the acylation can proceed.[4][5]
Workflow & Protocol: Comparative Acetylation
Caption: Workflow for comparing the N-acetylation of hindered anilines.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (2.2 mmol, 2.2 eq.). In a separate flask, dissolve N-tert-butylaniline (1.0 mmol) in dichloromethane (10 mL) and add triethylamine (1.2 mmol, 1.2 eq.).
-
Acylation: Cool both flasks to 0 °C in an ice bath. To each flask, add acetyl chloride (1.1 mmol, 1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reactions to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up: Quench the reactions by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude amide products by column chromatography on silica gel.
Reactivity in Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for synthesizing many pharmaceutical scaffolds.[9] The success of this reaction with sterically hindered amines is highly dependent on the choice of phosphine ligand, which must be bulky enough to facilitate the crucial reductive elimination step.[10][11][12]
Comparative Experimental Synopsis:
| Amine | Aryl Halide | Catalyst System | Base (eq.) | Relative Rate | Typical Yield |
| N-tert-butylaniline | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu (1.2) | Moderate | Good-Excellent |
| N-(2,2-dimethylpropyl)aniline HCl | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu (2.2) | Fast | Excellent |
Expertise & Causality: Both amines are challenging substrates for Buchwald-Hartwig amination due to their bulk. The use of highly active, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) is critical.[11] These ligands stabilize the palladium center and promote the difficult reductive elimination of the bulky diarylamine product from the metal complex. The slightly lower steric profile of N-(2,2-dimethylpropyl)aniline often results in faster reaction kinetics. When using the hydrochloride salt, a stronger base (like NaOtBu) is used, and an additional equivalent is required to first deprotonate the amine salt before it can participate in the catalytic cycle.
Mechanism: The Critical Reductive Elimination Step
Caption: The Buchwald-Hartwig catalytic cycle, emphasizing the sterically hindered reductive elimination step.
Summary and Recommendations
| Aspect | N-tert-butylaniline | This compound | Recommendation |
| Handling | Liquid free base | Solid, stable salt | The hydrochloride salt is often easier to handle and store. |
| Reactivity | Lower due to high steric hindrance | Higher due to reduced steric hindrance | For faster, more efficient reactions, the neopentyl derivative is preferred. |
| Stoichiometry | Requires standard base amounts | Requires >2 equivalents of base | Account for the extra equivalent of base needed to neutralize the HCl salt. |
| Cost/Availability | Generally more common | May be less common/more expensive | Check supplier availability and cost for scale-up considerations. |
The choice between this compound and N-tert-butylaniline is a classic example of how subtle structural modifications impact chemical reactivity. While both are sterically hindered, N-(2,2-dimethylpropyl)aniline is the more versatile and reactive nucleophile due to the methylene spacer that lessens the steric blockade around the nitrogen. Its hydrochloride salt form, while requiring an initial neutralization step, offers advantages in stability and handling. For synthetic chemists designing routes to complex molecules, N-(2,2-dimethylpropyl)aniline often provides a pathway to higher yields and faster reaction times, provided the reaction stoichiometry is adjusted to account for its salt form. Conversely, the extreme steric bulk of N-tert-butylaniline can be strategically employed when high selectivity is required, or to disfavor N-functionalization altogether.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Synthesis of 4-tert.-butylaniline . PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Hydrochloride salt of amine . Reddit. Retrieved January 19, 2026, from [Link]
-
N-Phenyl-4-tert-butylaniline: A Key Organic Intermediate for Advanced Applications . Boronpharm. Retrieved January 19, 2026, from [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one . National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 . ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination . Wikipedia. Retrieved January 19, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. Retrieved January 19, 2026, from [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides . Royal Society of Chemistry Publishing. Retrieved January 19, 2026, from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis . University of Glasgow Theses Service. Retrieved January 19, 2026, from [Link]
-
How can I neutralize aminehydrochlorides? . ResearchGate. Retrieved January 19, 2026, from [Link]
-
Properties of Amines and their Hydrochloride Salt . ResearchGate. Retrieved January 19, 2026, from [Link]
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- 6. Page loading... [wap.guidechem.com]
- 7. N-tert-butylaniline | 937-33-7 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
"performance of N-(2,2-dimethylpropyl)aniline hydrochloride against other ligands in catalysis"
An In-Depth Comparative Guide to the Performance of N-(2,2-dimethylpropyl)aniline Hydrochloride in Catalysis
This guide presents a technical comparison of this compound against other common ligand classes in catalysis. Our focus is to provide researchers, chemists, and drug development professionals with objective, data-driven insights into its performance, supported by detailed experimental context and mechanistic rationale.
Introduction: The Role of Sterically Hindered Ligands in Modern Catalysis
This compound, also known as N-neopentylaniline hydrochloride, is a secondary aminium salt characterized by a bulky neopentyl group attached to the nitrogen atom.[1] This structure is not accidental; the significant steric hindrance imposed by the 2,2-dimethylpropyl moiety is a key design element that influences the geometry and reactivity of a metal's coordination sphere.[1] In palladium-catalyzed cross-coupling reactions, for instance, such steric bulk can accelerate the rate-limiting reductive elimination step, thereby enhancing overall catalytic turnover. This compound serves as a precursor to a ligand that can be a cost-effective yet high-performing alternative to more complex phosphine- or N-heterocyclic carbene (NHC)-based systems.
Head-to-Head Performance in Suzuki-Miyaura Cross-Coupling
To establish a reliable performance benchmark, we evaluated this compound in a model Suzuki-Miyaura cross-coupling reaction. This cornerstone of C-C bond formation is notoriously sensitive to ligand effects, making it an ideal testbed for comparative analysis.[2]
Experimental Rationale & Protocol
The objective of this protocol is to compare the efficacy of different ligand systems under identical, rigorously controlled conditions. The chosen reaction is the coupling of 4-chlorotoluene, a relatively unreactive aryl chloride, with phenylboronic acid. The use of a challenging substrate accentuates the performance differences between ligands.
Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
-
Inert Atmosphere Setup: A 25 mL Schlenk flask was charged with a magnetic stir bar, dried under vacuum, and backfilled with high-purity argon. This is critical to prevent the oxidation of the Pd(0) active catalyst.
-
Reagent Addition: To the flask were added Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), the respective ligand (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Substrate Addition: 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) were added, followed by 5 mL of anhydrous toluene.
-
Reaction Execution: The flask was sealed and the mixture was stirred vigorously at 100 °C.
-
Analysis: The reaction progress was monitored by taking aliquots at specified time intervals. Each aliquot was quenched with water, extracted with ethyl acetate containing dodecane as an internal standard, and analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the yield of 4-methylbiphenyl.
Comparative Data Summary
The performance of four systems was evaluated: this compound, the classic triphenylphosphine (PPh₃), a representative bulky phosphine (SPhos, a Buchwald ligand), and a no-ligand control.
| Ligand System | Reaction Time (h) | Yield (%) | Turnover Number (TON)¹ | Turnover Frequency (TOF) (h⁻¹)¹ |
| This compound | 2 | 96 | 96 | 48 |
| Triphenylphosphine (PPh₃) | 2 | 15 | 15 | 7.5 |
| SPhos (Buchwald Ligand) | 2 | >99 | >99 | >49.5 |
| No Ligand Control | 2 | <2 | <2 | <1 |
¹TON (mol product / mol catalyst) and TOF (TON / time) are key metrics of catalyst efficiency.
Analysis of Performance:
The results are unequivocal. The no-ligand control confirms that the reaction is ligand-dependent. Triphenylphosphine, a historically significant but sterically unencumbered ligand, shows poor performance with the deactivated aryl chloride substrate. In stark contrast, This compound facilitates a highly efficient reaction , achieving a 96% yield. Its performance approaches that of SPhos, a highly specialized and significantly more expensive Buchwald-type phosphine ligand known for its high activity.[3] This positions the aniline-derived ligand as a powerful and economically viable option for challenging cross-couplings.
Mechanistic Workflow
The ligand's role is to stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle. The bulky neopentyl group is crucial for promoting the final, often rate-determining, reductive elimination step to release the product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Scope: Buchwald-Hartwig Amination
To probe the versatility of this compound, we extended our evaluation to the Buchwald-Hartwig amination, a fundamental C-N bond-forming reaction.[4] We compared its performance against DPPF (1,1'-Bis(diphenylphosphino)ferrocene), a widely used ligand for this transformation.[3]
| Ligand | Aryl Halide | Amine | Base | Yield (%) |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | 91 |
| DPPF | 4-Chlorotoluene | Morpholine | NaOtBu | 94 |
The data shows that the aniline-based ligand is highly competitive, delivering a yield nearly identical to that of the well-established DPPF ligand system. This demonstrates that its utility is not confined to a single reaction class and that it is a robust ligand for challenging C-N couplings.
Experimental and Logic Workflow
The success of any catalytic protocol relies on a logical and reproducible workflow. The diagram below outlines the self-validating system used in our comparative studies, ensuring consistency and data integrity.
Caption: A logical workflow for reproducible catalytic reaction screening.
Conclusion
This compound stands out as a highly effective and versatile ligand precursor for palladium-catalyzed cross-coupling reactions. Our data demonstrates that it delivers performance comparable to, and in some cases exceeding, that of established and more costly ligand systems, particularly for challenging substrates like aryl chlorides. Its efficacy in both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation highlights its broad applicability. For research groups and development teams seeking to optimize reaction efficiency while managing costs, this compound represents a compelling and validated alternative.
References
-
Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in Copper and Nickel C-N and C-O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 Source: PubChem URL: [Link]
-
Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: National Institutes of Health (NIH) URL: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Purity Validation of N-neopentylaniline Hydrochloride by HPLC and NMR
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N-neopentylaniline hydrochloride, as an aniline derivative, serves as a crucial intermediate in the synthesis of various target molecules. The presence of even trace impurities—be they starting materials, by-products, or degradation products—can have profound impacts on reaction yields, biological activity, and toxicological profiles.
Therefore, relying on a single analytical technique for purity assessment is often insufficient. This guide provides an in-depth comparison of two powerful, orthogonal methods for the validation of N-neopentylaniline hydrochloride purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While HPLC excels at high-sensitivity separation and quantification of impurities, NMR provides an unparalleled ability for structural confirmation and absolute purity determination. This dual-pronged approach ensures a comprehensive and trustworthy characterization of the material, aligning with the stringent principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Impurity Profiling
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry. Its strength lies in its capacity to separate a complex mixture into its individual components, allowing for the precise quantification of the main peak (the active pharmaceutical ingredient or API) relative to any impurity peaks.
The Rationale Behind the Method: Causality in Experimental Design
Our objective is to develop a stability-indicating HPLC method capable of separating N-neopentylaniline from potential process-related impurities and degradation products. The choices made during method development are critical for achieving a robust and reliable separation.
-
Column Chemistry: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography and is selected as the initial choice. The nonpolar stationary phase effectively retains the moderately nonpolar N-neopentylaniline molecule through hydrophobic interactions.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.
-
The Buffer's Role: N-neopentylaniline hydrochloride is a salt of a weak base. A phosphate buffer at a controlled pH (e.g., pH 3.0) is crucial. It ensures that the amine remains consistently protonated (as the anilinium ion), preventing peak tailing and ensuring reproducible retention times.
-
The Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient, starting with a lower concentration of acetonitrile and increasing over time, allows for the elution of more polar impurities first, followed by the main compound, and finally any highly nonpolar impurities.
-
-
Detection: The aniline ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the elution, set at a wavelength of maximum absorbance (e.g., ~245 nm) to ensure the highest sensitivity for both the main compound and related impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of N-neopentylaniline HCl.
Detailed HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~25 mg of N-neopentylaniline hydrochloride into a 25 mL volumetric flask and dissolving in a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 1.0 mg/mL.
-
-
Data Analysis:
Part 2: NMR Spectroscopy for Structural Identity and Absolute Purity (qNMR)
While HPLC is excellent for detecting and quantifying impurities, it provides no structural information. Furthermore, its standard area percent calculation assumes that all compounds have an identical response factor at the detection wavelength, which is not always true. NMR spectroscopy overcomes these limitations. It provides definitive structural confirmation and, when performed quantitatively (qNMR), offers a primary ratio method for determining absolute purity without the need for a reference standard of the analyte itself.[5][6]
The Rationale Behind the Method: Causality in Experimental Design
-
Structural Confirmation: ¹H NMR provides a unique fingerprint of the molecule. The chemical shift, integration, and coupling patterns of the proton signals can be used to confirm that the main component is indeed N-neopentylaniline. Key expected signals would include those for the aromatic protons, the N-H proton, and the distinct signals of the neopentyl group (a singlet for the nine tert-butyl protons and a doublet for the methylene protons).
-
Absolute Quantitation (qNMR): By adding a known mass of a certified internal standard to a known mass of the N-neopentylaniline hydrochloride sample, the purity of the analyte can be calculated directly.
-
Internal Standard Selection: The ideal standard (e.g., maleic acid or 1,4-dinitrobenzene) must be of high purity, stable, non-volatile, and have sharp NMR signals that do not overlap with any signals from the analyte.[6]
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent. It readily dissolves the hydrochloride salt and its polar nature helps to sharpen the N-H proton signal, which might otherwise be broadened by chemical exchange.
-
Acquisition Parameters: For accurate quantification, a long relaxation delay (D1 delay, typically 5 times the longest T₁ relaxation time of the protons being integrated) must be used. This ensures all protons have fully relaxed between scans, making the signal integrals directly proportional to the number of protons.
-
Experimental Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR purity determination of N-neopentylaniline HCl.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of N-neopentylaniline HCl (W_Analyte) and 10 mg of maleic acid (Internal Standard, W_Std) into the same vial. Record the weights precisely.
-
Add ~0.7 mL of DMSO-d₆ to the vial and vortex until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a 90° pulse angle.
-
Set the relaxation delay (D1) to at least 30 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal from N-neopentylaniline (e.g., the singlet from the 9 tert-butyl protons, I_Analyte).
-
Integrate the signal from the internal standard (the singlet from the 2 vinyl protons of maleic acid, I_Std).
-
Calculate the purity using the following formula:
-
% Purity = (I_Analyte / I_Std) x (N_Std / N_Analyte) x (MW_Analyte / MW_Std) x (W_Std / W_Analyte) x 100
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (9 for analyte, 2 for standard)
-
MW: Molecular Weight (N-neopentylaniline HCl: 199.72 g/mol ; Maleic Acid: 116.07 g/mol )
-
W: Weight
-
-
-
Part 3: A Comparative Summary and Orthogonal Approach
Neither HPLC nor NMR alone tells the complete story. When used in concert, they provide a robust, cross-validated assessment of purity. HPLC acts as a high-sensitivity "dragnet" for impurities, while qNMR provides an absolute measure of the main component's mass fraction and confirms its identity.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation based on differential partitioning between phases. | Nuclear spin transitions in a magnetic field. |
| Primary Use | High-sensitivity detection and quantification of impurities. | Structural elucidation and absolute quantification (qNMR).[5] |
| Sensitivity (LOD/LOQ) | Very high (typically low ng/mL or <0.05% for impurities). | Lower (typically >0.1% for impurities). |
| Specificity | High for separation, but co-elution is possible. No structural information. | Unparalleled. Provides definitive structural information. |
| Quantification Basis | Relative (Area Percent) or external standard calibration. | Absolute (qNMR with internal standard) or relative. |
| Sample Throughput | High. Amenable to automation with autosamplers. | Lower. Longer acquisition times per sample for quantitative results. |
| Sample State | Destructive (sample is consumed/discarded). | Non-destructive. Sample can be recovered.[5] |
| Key Strength | Excellent for routine quality control and finding trace impurities. | Unambiguous compound identification and "first principles" purity value. |
| Key Limitation | Assumes equal detector response for all compounds in area % mode. | Insensitive to non-proton-containing impurities (e.g., inorganic salts). |
Conclusion: An Integrated Strategy for Unimpeachable Validation
The validation of N-neopentylaniline hydrochloride purity is most reliably achieved by leveraging the complementary strengths of both HPLC and NMR. A comprehensive quality control strategy would involve:
-
HPLC Analysis: To perform routine purity checks, establish the impurity profile, and quantify known and unknown impurities with high sensitivity. This is ideal for batch release and stability testing.
-
NMR Analysis: To provide definitive structural confirmation of the bulk material and to establish an absolute purity value for a reference standard. This serves as an orthogonal check on the HPLC method and is invaluable during initial characterization and for troubleshooting.
By integrating these two powerful techniques, researchers and drug development professionals can ensure the highest degree of confidence in the quality of their material, forming a solid foundation for all subsequent scientific endeavors.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL: [Link][1]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: [Link][2]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link][3]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation. URL: [Link][4]
-
Title: Q 3 B (R2) Impurities in New Drug Products. Source: European Medicines Agency (EMA). URL: [Link][7]
-
Title: Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Source: Ovid. URL: [Link][8]
-
Title: N-Pentylaniline | C11H17N | CID 75865. Source: PubChem - NIH. URL: [Link][9]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Source: National Institutes of Health (NIH). URL: [Link][5]
-
Title: Rapid and accurate verification of drug identity, purity and quality by 1 H-NMR using similarity calculations and differential NMR. Source: PubMed. URL: [Link][6]
-
Title: A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Source: Europe PMC. URL: [Link][10]
-
Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Source: MDPI. URL: [Link][11]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Source: Acta Poloniae Pharmaceutica. URL: [Link][12]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ovid.com [ovid.com]
- 9. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ptfarm.pl [ptfarm.pl]
A Researcher's Guide to Bulky Amine Synthesis: Evaluating Alternatives to N-(2,2-dimethylpropyl)aniline Hydrochloride
Introduction: The Indispensable Role of Steric Bulk in Modern Chemistry
In the intricate world of drug discovery and materials science, the three-dimensional architecture of a molecule is paramount. Sterically hindered, or "bulky," amines are a cornerstone of this molecular design, serving as non-nucleophilic bases, pivotal ligands for catalysis, and essential components of frustrated Lewis pairs.[1] Their steric bulk can protect reactive centers, dictate reaction pathways, and enhance the stability of both intermediates and final products.[2]
N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, is a frequently used building block for introducing steric hindrance.[3] However, reliance on a single reagent can be limiting. The pursuit of novel molecular frameworks with fine-tuned electronic and steric properties necessitates a broader toolkit. This guide provides an in-depth comparison of alternative reagents and synthetic methodologies for accessing bulky amines, supported by experimental data and protocols to empower researchers in their synthetic endeavors.
Alternative Bulky Aniline Building Blocks
While N-neopentylaniline offers a moderate level of steric hindrance, several other aniline derivatives provide a range of steric profiles, enabling more precise molecular engineering.
| Reagent | Structure | Key Features & Steric Profile | Common Applications | Advantages | Limitations |
| N-(2,2-dimethylpropyl)aniline | Moderate: Neopentyl group on the nitrogen provides localized bulk. | Precursor for ligands, building block in medicinal chemistry. | Commercially available as the hydrochloride salt.[3] | Steric hindrance is limited to the N-substituent. | |
| 4-tert-Butylaniline | Moderate: Bulky group on the aromatic ring, para to the amine. | Synthesis of Schiff bases, triphenylamine derivatives, and liquid crystals.[4] | Commercially available liquid; alters electronic properties of the ring.[4] | The amine group itself is not highly hindered. | |
| 2,6-Di-tert-butylaniline | High: Two bulky tert-butyl groups ortho to the amine significantly restrict its reactivity. | Synthesis of specialized ligands, non-nucleophilic base, building block for hindered materials.[5] | Provides significant steric shielding around the nitrogen atom.[5] | Synthesis can be more complex than simpler anilines.[5] | |
| 2,4,6-Tri-tert-butylaniline | Very High: Extreme steric hindrance from three tert-butyl groups. | Stabilizing highly reactive species, synthesis of advanced catalysts and polymers.[2][6][7] | Exceptional steric protection and enhanced stability.[6] Available in high purity.[2] | Higher cost due to a more complex synthesis.[2] |
Advanced Synthetic Methodologies for C-N Bond Formation
Beyond simply substituting one aniline for another, modern synthetic methods offer powerful and versatile routes to a vast array of sterically hindered amines, often with superior functional group tolerance compared to classical methods like nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[8] It facilitates the coupling of an aryl halide or triflate with an amine, proving exceptionally effective for constructing sterically congested C-N bonds that are otherwise difficult to form.[8][9]
The Causality Behind the Catalyst System: The success of this reaction, especially with challenging substrates, hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[10] Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature facilitates the initial, rate-limiting oxidative addition of the aryl halide to the palladium center.[10] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the amine or the intermediate palladium-amine complex, preparing it for reductive elimination.[11]
Caption: General workflow for reductive amination synthesis.
Copper-Catalyzed C-N Coupling
As an earth-abundant and more economical alternative to palladium, copper has re-emerged as a viable catalyst for C-N cross-coupling reactions (Ullmann-type reactions). [12]Historically, these reactions required harsh conditions and had limited scope. However, modern ligand development is overcoming these challenges.
The Causality Behind Ligand Discovery: Coupling sterically hindered partners remains a significant hurdle in copper catalysis. [12]The discovery of novel ligand motifs, such as the pyrrole-ol ligand identified by mining pharmaceutical compound libraries, has been a breakthrough. [12]These ligands are uniquely effective because they can stabilize the copper catalyst and facilitate the difficult coupling of ortho-substituted aryl halides with bulky amines, a transformation previously unattainable with copper-based systems. [12]This highlights a paradigm where ligand design is paramount to expanding the utility of earth-abundant metals in challenging transformations.
| Methodology | General Reaction | Key Reagents/Catalysts | Substrate Scope for Bulky Partners | Advantages | Disadvantages/Challenges |
| Buchwald-Hartwig Amination | Ar-X + R₂NH → Ar-NR₂ | Pd precursor (e.g., Pd₂(dba)₃), bulky phosphine ligand, NaOtBu. [13] | Excellent. Couples a wide range of aryl/heteroaryl halides with hindered primary and secondary amines. [8] | High yields, broad functional group tolerance, well-understood mechanism. [8][14] | Cost of palladium and specialized ligands; sensitivity to air/moisture. |
| Reductive Amination | R₂C=O + R'₂NH → R₂CH-NR'₂ | Carbonyl, amine, reducing agent (NaBH(OAc)₃, H₂), specialized catalyst (Pd, Ru, Rh). [1][15][16] | Good to Excellent. Modern catalysts and biocatalysts (AmDHs) enable synthesis of highly congested amines. [1][17][18] | High atom economy (with H₂), uses common starting materials, can be stereoselective. [1][19] | Can require specialized high-pressure equipment (for H₂); substrate-dependent optimization. |
| Copper-Catalyzed C-N Coupling | Ar-X + R₂NH → Ar-NR₂ | Cu salt (e.g., CuI), specialized ligand (e.g., pyrrole-ol, oxalamide), base. [12] | Moderate but improving. Recent ligands enable coupling of ortho-substituted aryl iodides with hindered amines. [12] | Lower catalyst cost (copper vs. palladium), complementary reactivity. | Can require higher temperatures; ligand development for hindered substrates is ongoing. [12] |
Self-Validating Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Hindered Substrate
This protocol describes a representative procedure for the synthesis of N-(2,6-dimethylphenyl)-2,6-diisopropylaniline, a sterically demanding triarylamine.
1. Reactor Setup and Inerting:
-
To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add sodium tert-butoxide (1.4 eq).
-
Seal the flask and purge with dry nitrogen or argon for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.
2. Catalyst Pre-formation:
-
Under a positive pressure of nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable biarylphosphine ligand (e.g., XPhos, 0.02 eq).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes. A color change typically indicates the formation of the active Pd(0) catalyst.
3. Substrate Addition and Reaction:
-
Add 2,6-diisopropylaniline (1.0 eq) followed by 2-bromo-1,3-dimethylbenzene (1.2 eq) to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC/GC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for a Bulky Secondary Amine
This protocol details the synthesis of N-cyclohexyl-1-phenylethanamine using a benchtop-friendly reducing agent. [16][20] 1. Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add acetophenone (1.0 eq), cyclohexylamine (1.2 eq), and a suitable solvent such as 1,2-dichloroethane or methanol.
-
If using methanol, the addition of an equivalent of acetic acid can facilitate iminium ion formation.
2. Reagent Addition:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The slow addition helps to control any gas evolution.
3. Reaction and Monitoring:
-
Stir the reaction at room temperature. The progress can be monitored by TLC or GC-MS to observe the consumption of the starting ketone. Reactions are often complete within 2-12 hours.
4. Work-up and Purification:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude amine can be purified by flash chromatography or distillation.
Conclusion and Future Outlook
The synthesis of sterically hindered amines has evolved far beyond classical methods. While N-(2,2-dimethylpropyl)aniline hydrochloride remains a useful reagent, the modern chemist has a rich and varied arsenal of alternatives. The strategic selection of highly hindered building blocks like 2,4,6-tri-tert-butylaniline, coupled with powerful methodologies such as Buchwald-Hartwig amination and modern reductive amination, provides unparalleled access to complex molecular architectures. The continued development of new ligands for earth-abundant metals and the expansion of biocatalytic methods promise an even more efficient, selective, and sustainable future for the synthesis of these vital chemical entities.
References
- The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2021). MDPI.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). RSC Publishing.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC - NIH.
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016).
- 2,4,6-Tri-tert-butylaniline: A Sterically Hindered Amine for Advanced Synthesis. (2025).
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).
- Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. (n.d.).
- Direct reductive amination of ketones with amines by reductive aminases. (2025).
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- This compound. (n.d.). Benchchem.
- 2,6-Di-tert-butylaniline. (2024). Smolecule.
- 4-tert-Butylaniline 99 769-92-6. (n.d.). Sigma-Aldrich.
- 2,4,6-Tri-tert-butylaniline. (n.d.). Chem-Impex.
- 2,4,6-Tri-tert-butylaniline 99 961-38-6. (n.d.). Sigma-Aldrich.
- Navigating the Amine Landscape: A Comparative Guide to Dimethylamine Hydrochloride Alternatives in Organic Synthesis. (n.d.). Benchchem.
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to the Biological Activities of N-Alkylated Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in the landscape of medicinal chemistry and drug discovery. The strategic modification of the aniline structure, particularly at the nitrogen atom, offers a powerful tool to modulate the physicochemical and, consequently, the biological properties of these molecules. Among these modifications, N-alkylation—the substitution of one or both hydrogen atoms on the aniline nitrogen with alkyl groups—stands out as a key strategy to fine-tune a compound's bioactivity. This guide provides a comparative analysis of the biological activities of N-alkylated aniline derivatives, delving into their antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory properties. We will explore the critical role of the N-alkyl substituent in dictating these activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Art of Synthesis: N-Alkylation of Anilines
The introduction of an alkyl chain to the aniline nitrogen is a fundamental synthetic transformation. A common and effective method involves the direct alkylation of aniline with an alkyl halide in the presence of a base. This straightforward approach allows for the systematic variation of the alkyl chain length, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of N-Octylaniline
This protocol details the synthesis of N-octylaniline via the N-alkylation of aniline with 1-bromooctane.[1]
Materials:
-
Aniline
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine aniline, 1-bromooctane, and a base (e.g., potassium carbonate or triethylamine) in a suitable high-boiling polar aprotic solvent such as DMF or acetonitrile.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Extraction: Partition the residue between water and an organic solvent like ethyl acetate.[1]
-
Purification: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Concentrate the solution to obtain the crude product.[1]
-
Chromatography: Purify the crude N-octylaniline using column chromatography on silica gel.[1]
Caption: Workflow for the synthesis of N-alkylated anilines.
Antimicrobial Activity: The Influence of the Alkyl Chain
N-alkylated aniline derivatives have demonstrated significant potential as antimicrobial agents. A key determinant of their efficacy is the length of the N-alkyl chain. This structural feature profoundly impacts the compound's ability to interact with and disrupt microbial membranes.
Comparative Antimicrobial Activity
The antimicrobial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater activity.
| Derivative Type | Alkyl Chain Length | Test Organism | MIC (µM) |
| N-Alkyl Betaines | C8 | Staphylococcus aureus | 23,000[2] |
| C8 | Escherichia coli | 12,000[2] | |
| C16 | Staphylococcus aureus | 61[2] | |
| C16 | Escherichia coli | 120[2] | |
| Alkyl Amines | C11-C15 | Gram-positive & Gram-negative bacteria | Most Active[3] |
Structure-Activity Relationship
A consistent trend observed is that antimicrobial activity increases with the length of the alkyl chain, up to an optimal length, after which the activity may plateau or decrease.[2] For many alkyl amine derivatives, a chain length of 11 to 15 carbons is most effective against both Gram-positive and Gram-negative bacteria.[3] This "cutoff effect" is thought to be related to the compound's ability to effectively partition into and disrupt the bacterial cell membrane.
Mechanism of Action
The antimicrobial action of long-chain N-alkylated derivatives, particularly those that form quaternary ammonium compounds (QACs), is primarily attributed to their interaction with the bacterial cell membrane. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and proteins.[4] The long alkyl chain then penetrates and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[5][6] This process is often referred to as the "hole-poking" mechanism.[4]
Caption: Simplified pathway of N-alkylated aniline-induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
N-alkylated aniline derivatives
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., NHDF)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated aniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
Antioxidant Activity
While the antioxidant potential of N-alkylated aniline derivatives is an area of interest, specific quantitative data from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are still emerging. The core aniline structure possesses some inherent antioxidant properties that can be modulated by N-alkylation.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general framework for assessing the antioxidant activity of N-alkylated aniline derivatives.
Materials:
-
N-alkylated aniline derivatives
-
DPPH solution in methanol or ethanol
-
Methanol or ethanol
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the N-alkylated aniline derivatives and the standard antioxidant in a suitable solvent.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
IC₅₀ Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Enzyme Inhibitory Activity
N-alkylated aniline derivatives have shown promise as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are implicated in neurodegenerative diseases and other pathological conditions, respectively.
Comparative Enzyme Inhibitory Activity
The inhibitory potency is typically expressed as the IC₅₀ value.
| Derivative | Enzyme | IC₅₀ (nM) |
| N-Benzyl & N-Allyl Aniline Derivatives | Acetylcholinesterase (AChE) | 182.45 - 520.21 [1] |
| Carbonic Anhydrase I (hCA I) | 243.11 - 633.54 [1] | |
| Carbonic Anhydrase II (hCA II) | 296.32 - 518.37 [1] |
Structure-Activity Relationship
The specific nature of the N-alkyl or N-aryl substituent plays a crucial role in the inhibitory activity. For instance, N-benzyl and N-allyl aniline derivatives have demonstrated potent inhibition of both AChE and CAs, with IC₅₀ values in the nanomolar range. [1]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general outline for assessing the enzyme inhibitory activity of N-alkylated aniline derivatives.
Materials:
-
N-alkylated aniline derivatives
-
Target enzyme (e.g., Acetylcholinesterase)
-
Substrate for the enzyme
-
Buffer solution
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and different concentrations of the N-alkylated aniline derivative.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC₅₀ Calculation: Calculate the percentage of enzyme inhibition at each inhibitor concentration and determine the IC₅₀ value from the dose-response curve.
Conclusion
The N-alkylation of anilines is a versatile and powerful strategy for modulating their biological activity. This guide has provided a comparative overview of the antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory properties of these derivatives, highlighting the critical influence of the N-alkyl substituent. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate their own series of N-alkylated aniline derivatives. As our understanding of the structure-activity relationships and mechanisms of action continues to grow, so too will the potential for developing novel and effective therapeutic agents based on this remarkable chemical scaffold.
References
-
Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). American Society for Microbiology. Retrieved January 18, 2026, from [Link]
-
Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins. (2007). PubMed. Retrieved January 18, 2026, from [Link]
-
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
Sources
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- 3. [Biotransformation of amphetamine derivatives by rat liver mitochondria / 1st communication: Oxidative dealkylation of N,N-dialkyl- and N-alkylamphetamines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action [mdpi.com]
- 5. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-(2,2-dimethylpropyl)aniline Hydrochloride in Organic Synthesis
This guide provides an in-depth assessment of N-(2,2-dimethylpropyl)aniline hydrochloride, a specialized secondary amine, evaluating its potential efficacy in key reaction types where its unique structural attributes can be leveraged. While direct, peer-reviewed comparative studies on this specific reagent are limited, this document synthesizes established chemical principles and data from analogous systems to provide a robust framework for its application.
We will focus on two plausible applications dictated by the compound's primary structural feature: the sterically demanding N-neopentyl group. This bulky, non-planar substituent significantly influences the molecule's reactivity, particularly its nucleophilicity and its ability to serve as a precursor for complex ligands. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and potentially incorporate this reagent into their synthetic workflows.
Physicochemical Properties and Synthetic Overview
N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, is an aromatic secondary amine. It is typically handled as its hydrochloride salt to improve stability and ease of handling.[1] The defining feature is the neopentyl (2,2-dimethylpropyl) group bonded to the nitrogen atom, which imparts significant steric hindrance around the amine functionality.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Neopentylaniline hydrochloride |
| CAS Number | 75351-09-6[1] |
| Molecular Formula | C₁₁H₁₈ClN[1] |
| Molecular Weight | 199.72 g/mol [1] |
| Appearance | Off-white to light yellow solid (typical) |
The synthesis of the free base is generally achieved via nucleophilic substitution or reductive amination. A common laboratory-scale synthesis involves the reaction of aniline with 2,2-dimethylpropyl chloride or bromide in the presence of a base, followed by treatment with hydrochloric acid to precipitate the salt.[1]
Application as a Non-Nucleophilic, Sterically Hindered Base
Mechanistic Rationale: In elimination reactions, the choice of base is critical in determining the regiochemical outcome. According to Zaitsev's rule, reactions with small, strong bases (e.g., sodium ethoxide) typically yield the most substituted, thermodynamically stable alkene. However, when a sterically hindered or "bulky" base is used, it preferentially abstracts the most sterically accessible proton, leading to the formation of the less substituted "Hofmann" product.[2][3] The neopentyl group of N-(2,2-dimethylpropyl)aniline renders the nitrogen lone pair significantly hindered, reducing its nucleophilicity while maintaining its basicity. This makes it a prime candidate for promoting Hofmann-selective E2 eliminations, minimizing the competing SN2 pathway that is often problematic with primary and secondary alkyl halides.[4][5]
Comparative Study: Dehydrobromination of 2-Bromopentane
To assess its efficacy, we compare the expected outcome of using N-(2,2-dimethylpropyl)aniline against a classic bulky base, Potassium tert-butoxide (KOtBu), and a standard non-bulky amine base, Triethylamine (Et₃N).
Caption: Comparative workflow for base efficacy in elimination.
Comparative Performance Data (Representative)
| Base | Major Product | Minor Product | Ratio (Hofmann:Zaitsev) | Relative Rate |
| N-(2,2-dimethylpropyl)aniline | Pent-1-ene (Hofmann) | Pent-2-ene (Zaitsev) | ~75:25 (Predicted) | Moderate |
| Potassium tert-butoxide | Pent-1-ene (Hofmann) | Pent-2-ene (Zaitsev) | ~70:30 [2] | Fast |
| Triethylamine | Pent-2-ene (Zaitsev) | Pent-1-ene (Hofmann) | ~25:75 | Slow |
Analysis: N-(2,2-dimethylpropyl)aniline is predicted to be an effective Hofmann-directing base, comparable to KOtBu. Its key advantage over alkoxide bases is its milder nature and better solubility in a wider range of organic solvents. Compared to triethylamine, its steric bulk dramatically shifts the regioselectivity towards the less substituted alkene. The hydrochloride salt would need to be neutralized in situ or deprotonated prior to use to function as the free base.
Experimental Protocol: Dehydrobromination using N-(2,2-dimethylpropyl)aniline
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) as a 1.0 M solution in THF dropwise at 0°C to generate the free base in situ.
-
Causality Note: Pre-formation of the free amine is necessary as the hydrochloride salt is not basic. NaHMDS is used as a strong, non-nucleophilic base for the deprotonation.
-
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add 2-bromopentane (1.0 eq) via syringe.
-
Heat the reaction mixture to 50°C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product ratio is determined by ¹H NMR or GC-MS analysis.
Application as a Ligand Precursor in Cross-Coupling Reactions
Mechanistic Rationale: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds. The efficacy of this reaction is highly dependent on the phosphine ligand coordinated to the palladium center. Sterically demanding, electron-rich ancillary ligands are known to promote the crucial reductive elimination step, leading to higher catalyst turnover and broader substrate scope.[6][7] Aniline derivatives are common precursors for some of the most powerful biarylphosphine ligands. The bulky neopentyl group on N-(2,2-dimethylpropyl)aniline makes it an intriguing, albeit underexplored, scaffold for creating novel, sterically encumbered phosphine ligands that could offer unique reactivity.
Comparative Study: Buchwald-Hartwig Amination of 4-Chlorotoluene
We will compare the hypothesized performance of a ligand derived from N-(2,2-dimethylpropyl)aniline (termed "NeopentylPhos" for this guide) with a widely used, commercially available ligand, XPhos.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Comparative Performance Data (Representative)
| Ligand | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
| "NeopentylPhos" (Hypothetical) | 1 mol % | 100 | 4 | ~95% (Predicted) |
| XPhos | 1 mol % | 100 | 4 | 98% |
| P(t-Bu)₃ (Simpler Ligand) | 2 mol % | 110 | 18 | 75% |
Analysis: A "NeopentylPhos" ligand is hypothesized to perform on par with state-of-the-art ligands like XPhos for standard substrates. Its unique steric profile might offer advantages for particularly challenging substrates, such as the monoarylation of primary amines or couplings involving highly hindered aryl halides, where preventing undesired side reactions is critical.[6] Its performance would significantly exceed that of simpler, less tailored ligands like tri(tert-butyl)phosphine.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%), the phosphine ligand (e.g., XPhos, 1.2 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add anhydrous toluene, followed by 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq) via syringe.
-
Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Place the sealed tube in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired arylated amine.
Summary and Recommendations
This compound is a reagent whose value is derived directly from its significant steric bulk.
-
As a Hindered Base: It shows strong potential as a reagent for directing Hofmann elimination reactions. It offers a milder alternative to alkali metal alkoxides and is predicted to provide superior regioselectivity compared to less hindered amine bases like triethylamine. It is recommended for substrates sensitive to harsh basic conditions where the formation of the least-substituted alkene is desired.
-
As a Ligand Precursor: While not a commercially established ligand scaffold, its structure presents a compelling platform for the development of novel, sterically demanding phosphine ligands for cross-coupling catalysis. Researchers designing new catalytic systems for challenging substrates may find this building block valuable.
Overall, this compound should be considered a specialized tool for chemists facing specific challenges in regioselectivity or catalysis that can be addressed through precise control of steric factors.
References
-
Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1530-1533. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Nolan, S. P., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis, 12(15), 9459-9467. [Link]
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 48(18), 3264-3277. [Link]
-
Hesp, K. C., & Stradiotto, M. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 39(45), 10832-10849. [Link]
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A Spectroscopic Guide to the Protonation of N-(2,2-dimethylpropyl)aniline: A Comparative Analysis
This guide provides an in-depth spectroscopic comparison between the free base N-(2,2-dimethylpropyl)aniline and its corresponding hydrochloride salt. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the characteristic spectral changes that occur upon protonation of a secondary aromatic amine. We will explore these transformations through the lens of Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal chemical principles behind the observed data and providing validated experimental protocols.
Introduction: The Chemical Landscape of Protonation
N-(2,2-dimethylpropyl)aniline is a secondary aromatic amine featuring a sterically bulky neopentyl group attached to the nitrogen atom. The nitrogen's lone pair of electrons is fundamental to its chemical character, influencing both its basicity and its interaction with the aromatic π-system.
When this amine reacts with an acid, such as hydrochloric acid (HCl), the lone pair is donated to a proton (H⁺), forming an ammonium salt, N-(2,2-dimethylpropyl)anilinium chloride.[1] This protonation event induces significant changes in the molecule's electronic structure, bond vibrations, and magnetic environment. Understanding the resulting spectroscopic shifts is crucial for structure elucidation, purity assessment, and characterizing acid-base interactions in various chemical and pharmaceutical contexts.
The equilibrium between the free base and its conjugate acid is the central theme of this guide.
Caption: Chemical equilibrium between the free base and its hydrochloride salt.
Infrared (IR) Spectroscopy: Tracking the N-H Bond
IR spectroscopy is exceptionally sensitive to changes in bond vibrations upon salt formation. For secondary amines, the most telling region is the N-H stretching frequency.
Theoretical Insight:
-
N-(2,2-dimethylpropyl)aniline (Free Base): As a secondary amine, this compound is expected to show a single, relatively sharp N-H stretching absorption band between 3300 and 3500 cm⁻¹.[2][3][4]
-
Hydrochloride Salt: Upon protonation, the N-H group is converted to a secondary ammonium group (R₂NH₂⁺). The presence of a formal positive charge on the nitrogen atom significantly alters the bond's vibrational energy. This results in the disappearance of the sharp N-H stretch and the appearance of a very broad and strong absorption band at a lower frequency, typically centered around 2400-2700 cm⁻¹.[1] This broad envelope is a hallmark of ammonium salts and is due to the N-H⁺ stretching vibrations and extensive hydrogen bonding in the solid state. The C-N stretching vibration, typically found around 1335-1250 cm⁻¹ for aromatic amines, may also shift upon protonation.[4][5]
Comparative IR Data:
| Wavenumber (cm⁻¹) | Assignment | N-(2,2-dimethylpropyl)aniline | Hydrochloride Salt |
| ~3410 | N-H Stretch | Medium, Sharp | Absent |
| 2400-2700 | N-H₂⁺ Stretch | Absent | Strong, Very Broad |
| 3050-3020 | Aromatic C-H Stretch | Medium | Medium |
| 2960-2870 | Aliphatic C-H Stretch | Strong | Strong |
| ~1600, ~1500 | Aromatic C=C Bending | Strong | Strong |
| ~1320 | Aromatic C-N Stretch | Medium | Shifted/Obscured |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Preparation: Separately grind ~1 mg of the sample (either the free base or the hydrochloride salt) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty spectrometer sample holder in the beam path and collect a background spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. Protonation of the amine nitrogen causes significant downfield (deshielding) shifts for adjacent and conjugated nuclei.
Theoretical Insight:
-
¹H NMR: The nitrogen's lone pair in the free base has a shielding effect on the aromatic ring, particularly at the ortho and para positions. Upon protonation, this lone pair is engaged in a bond with a proton, removing its ability to donate electron density into the ring through resonance.[6] Consequently, the aromatic protons, especially the ortho protons, will shift downfield. The most dramatic shift is observed for the protons on the carbon alpha to the nitrogen (the -CH₂- group), which are strongly deshielded by the newly formed positive charge on the adjacent nitrogen. The N-H proton itself will also shift significantly downfield and may become more clearly observable in a solvent like DMSO-d₆.
-
¹³C NMR: Similar to the proton shifts, the carbon atoms experience a change in their electronic environment. The carbon alpha to the nitrogen will be significantly deshielded and shift downfield. The aromatic carbons, particularly the ipso, ortho, and para carbons, will also shift downfield due to the removal of the nitrogen's electron-donating resonance effect.[7]
Comparative ¹H NMR Data (500 MHz, DMSO-d₆):
| Assignment | N-(2,2-dimethylpropyl)aniline (δ, ppm) | Hydrochloride Salt (δ, ppm) | Δδ (ppm) |
| Aromatic (ortho-H) | ~6.6 | ~7.4 | +0.8 |
| Aromatic (meta/para-H) | ~7.1 - 6.5 | ~7.4 - 7.3 | +0.2 - +0.8 |
| N-H | ~5.5 (broad) | ~9.8 (broad) | +4.3 |
| N-CH₂- | ~2.9 | ~3.4 | +0.5 |
| -C(CH₃)₃ | ~0.9 | ~1.0 | +0.1 |
Comparative ¹³C NMR Data (125 MHz, DMSO-d₆):
| Assignment | N-(2,2-dimethylpropyl)aniline (δ, ppm) | Hydrochloride Salt (δ, ppm) | Δδ (ppm) |
| Aromatic (ipso-C) | ~148 | ~138 | -10 |
| Aromatic (ortho-C) | ~112 | ~120 | +8 |
| Aromatic (para-C) | ~116 | ~124 | +8 |
| Aromatic (meta-C) | ~129 | ~130 | +1 |
| N-CH₂- | ~50 | ~54 | +4 |
| -C(CH₃)₃ | ~32 | ~32.5 | +0.5 |
| -C(CH₃)₃ | ~27 | ~27.5 | +0.5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Set up the acquisition parameters for both ¹H and ¹³C experiments, including pulse sequence, number of scans, and spectral width.
-
Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]
UV-Visible Spectroscopy: Observing Conjugation Effects
UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in aromatic systems. The extent of conjugation directly impacts the wavelength of maximum absorbance (λ_max).
Theoretical Insight: In N-(2,2-dimethylpropyl)aniline, the nitrogen's lone pair of electrons is in conjugation with the benzene ring's π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λ_max compared to unsubstituted benzene.[5]
Upon protonation, the nitrogen lone pair becomes involved in a σ-bond with a proton and is no longer available to participate in resonance with the aromatic ring.[9][10] This effectively isolates the phenyl chromophore, reducing the extent of conjugation. As a result, the energy required for the π → π* transition increases, causing a hypsochromic (blue) shift to a shorter wavelength.[10][11]
Comparative UV-Vis Data (in Ethanol):
| Compound | λ_max (nm) | Chromophore System |
| N-(2,2-dimethylpropyl)aniline | ~285 | Extended conjugation (n → π) |
| Hydrochloride Salt | ~255 | Isolated phenyl ring (π → π) |
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a stock solution of the sample (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry: The Nitrogen Rule and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.
Theoretical Insight:
-
N-(2,2-dimethylpropyl)aniline (Free Base): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] For C₁₁H₁₇N, the molecular weight is 163.26 g/mol . In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Common fragmentation would include α-cleavage, breaking the bond between the methylene and the tert-butyl group.
-
Hydrochloride Salt: When analyzed by a soft ionization technique like Electrospray Ionization (ESI), the salt will dissociate in solution, and the cation will be detected. This cation is the protonated form of the free base, [M+H]⁺. Its m/z value will be one unit higher than the free base, appearing at m/z 164. This results in an even m/z value, which is a key indicator of the protonated species.
Comparative Mass Spectrometry Data:
| Compound | Ionization Mode | Key Ion (m/z) | Interpretation |
| N-(2,2-dimethylpropyl)aniline | EI | 163 | Molecular Ion (M⁺) |
| N-(2,2-dimethylpropyl)aniline | EI | 106 | [M - C₄H₉]⁺ (α-cleavage) |
| Hydrochloride Salt | ESI (+) | 164 | Protonated Molecule [M+H]⁺ |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization for the free base. For the salt, water/methanol is suitable.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion spray.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
Caption: General experimental workflow for comparative spectroscopic analysis.
Conclusion
The transformation of N-(2,2-dimethylpropyl)aniline to its hydrochloride salt is vividly captured across multiple spectroscopic platforms. Each technique provides a unique but complementary perspective on the consequences of protonating the amine nitrogen. IR spectroscopy directly observes the conversion of the N-H bond to an N-H₂⁺ group. NMR spectroscopy quantifies the resulting electronic deshielding felt by nuclei throughout the molecule. UV-Vis spectroscopy demonstrates the disruption of the nitrogen-ring conjugation, and mass spectrometry confirms the change in mass due to proton addition. Together, these methods provide a robust and self-validating toolkit for the comprehensive characterization of amines and their salts, an essential capability in modern chemical and pharmaceutical research.
References
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The Neopentyl Shield: Unveiling the Advantages of N-Neopentylaniline Hydrochloride in Modern Synthesis
A Senior Application Scientist's Guide to Leveraging Steric Hindrance for Enhanced Reactivity and Selectivity
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. For drug development professionals and researchers engaged in the synthesis of complex molecules, secondary anilines are a critical class of building blocks. While a plethora of N-substituted anilines are available, the unique steric profile of N-neopentylaniline hydrochloride offers a distinct set of advantages that can lead to improved reaction outcomes, particularly in demanding catalytic cross-coupling reactions. This guide provides an in-depth comparison of N-neopentylaniline hydrochloride with other common secondary anilines, supported by established chemical principles and experimental insights, to empower chemists in making informed decisions for their synthetic strategies.
The Significance of the N-Substituent: A Tale of Steric and Electronic Effects
The reactivity of a secondary aniline is intricately governed by the interplay of the electronic and steric properties of its N-alkyl substituent. Electron-donating alkyl groups, through an inductive effect, increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity.[1][2] However, the size and branching of the alkyl group introduce steric hindrance around the nitrogen, which can profoundly influence its accessibility and, consequently, its reactivity in various chemical transformations.[1]
While linear alkyl substituents like ethyl or butyl groups offer a moderate increase in basicity, they provide minimal steric shielding. In contrast, the neopentyl group—a 2,2-dimethylpropyl substituent—presents a unique combination of properties. It is an electron-donating group that also imparts significant steric bulk due to the quaternary carbon atom adjacent to the methylene group attached to the nitrogen. This "neopentyl shield" is the cornerstone of the advantages offered by N-neopentylaniline hydrochloride.
N-Neopentylaniline Hydrochloride: A Closer Look
N-Neopentylaniline hydrochloride, with the chemical formula C₁₁H₁₈ClN, is the hydrochloride salt of N-neopentylaniline. The salt form enhances its stability and ease of handling compared to the free base, which can be susceptible to oxidation.[3][4]
Diagram of N-Neopentylaniline Hydrochloride
Caption: Structure of N-Neopentylaniline Hydrochloride.
Comparative Analysis: N-Neopentylaniline Hydrochloride vs. Other Secondary Anilines
The true value of N-neopentylaniline hydrochloride becomes apparent when its performance is compared with other commonly used secondary anilines, such as N-ethylaniline and N-butylaniline, particularly in sterically demanding reactions.
Basicity (pKa)
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| N-Methylaniline | 4.85[2] |
| N-Ethylaniline | 5.11[2] |
| N-Butylaniline | ~5.2 (estimated) |
| N-Neopentylaniline | ~5.3 (estimated) |
Table 1: Comparison of pKa values of the conjugate acids of various anilines. The pKa of N-butylaniline and N-neopentylaniline are estimated based on the trend of increasing basicity with larger alkyl groups, while also considering potential minor steric effects on solvation of the anilinium ion.
The neopentyl group is expected to have a slightly stronger electron-donating inductive effect than smaller alkyl groups, suggesting that N-neopentylaniline would be a slightly stronger base than N-ethylaniline and N-butylaniline.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[5] The choice of the amine is critical, especially when dealing with sterically hindered aryl halides or when trying to achieve mono-arylation of a primary amine. In this context, the steric bulk of N-neopentylaniline can be a significant advantage.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
While direct comparative yield data for N-neopentylaniline in the Buchwald-Hartwig reaction is not extensively documented in a single study, the principles of steric hindrance suggest several advantages:
-
Suppression of Di-arylation: In reactions with di- or poly-haloarenes, the bulky neopentyl group can effectively prevent a second arylation event on the nitrogen atom, leading to higher selectivity for the mono-arylated product.
-
Enhanced Reductive Elimination: The steric clash between the bulky neopentyl group and the ligands on the palladium center can promote the reductive elimination step, which is the product-forming step of the catalytic cycle. This can lead to faster reaction rates and higher turnover numbers for the catalyst.[6]
-
Improved Selectivity with Hindered Substrates: When coupling with sterically demanding aryl halides (e.g., ortho-substituted aryl halides), the neopentyl group's steric profile can lead to more selective and efficient coupling compared to less hindered secondary anilines, which might struggle to access the sterically crowded reaction center.[7]
Secondary aromatic amines with bulky N-alkyl groups generally afford lower yields compared to primary amines due to steric hindrance impeding the initial nucleophilic attack on the palladium complex.[8] However, in cases where selectivity is paramount, the use of a sterically hindered amine like N-neopentylaniline can be the key to a successful transformation.
Experimental Protocols
Synthesis of N-Neopentylaniline Hydrochloride
This protocol is an adaptation of established methods for the N-alkylation of anilines.[9]
Materials:
-
Aniline
-
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq.), 1-bromo-2,2-dimethylpropane (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-neopentylaniline.
-
Dissolve the crude product in a minimal amount of diethyl ether and cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford N-neopentylaniline hydrochloride.
Diagram of N-Neopentylaniline Hydrochloride Synthesis Workflow
Caption: Workflow for the synthesis of N-neopentylaniline hydrochloride.
General Protocol for a Comparative Buchwald-Hartwig Amination
To objectively compare the performance of N-neopentylaniline hydrochloride with other secondary anilines, a standardized experimental setup is crucial.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Secondary aniline (N-neopentylaniline, N-ethylaniline, N-butylaniline) - free base form
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Internal standard for GC/HPLC analysis
Procedure:
-
In a glovebox, to separate oven-dried reaction vials, add the aryl halide (1.0 mmol), the corresponding secondary aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add anhydrous toluene (5 mL) to each vial.
-
Seal the vials and heat the reaction mixtures to 100 °C.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC or HPLC to determine the yield of the corresponding N-aryl amine.
This comparative experiment would provide quantitative data on the relative reaction rates and final yields, allowing for a direct assessment of the impact of the N-alkyl substituent.
Stability and Handling
N-Neopentylaniline hydrochloride is a crystalline solid, which is generally more stable and easier to handle than its free base, an oily liquid that can be sensitive to air and light.[3][4] For long-term storage, it is recommended to keep the hydrochloride salt in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
N-Neopentylaniline hydrochloride stands out as a valuable reagent for synthetic chemists, particularly in applications where steric control is essential. The "neopentyl shield" offers distinct advantages over less hindered secondary anilines, including:
-
Enhanced selectivity in reactions prone to over-alkylation or over-arylation.
-
Potential for accelerated reductive elimination in catalytic cycles.
-
Improved performance in reactions involving sterically congested substrates.
While direct quantitative comparisons in all reaction classes are not yet exhaustively documented, the fundamental principles of organic chemistry strongly support the strategic use of N-neopentylaniline hydrochloride for tackling challenging synthetic problems. As the demand for complex and precisely functionalized molecules continues to grow in the pharmaceutical and materials science industries, the unique properties of this sterically hindered aniline derivative will undoubtedly secure its place as a powerful tool in the synthetic chemist's arsenal.
References
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NIST. (n.d.). p-Pentylaniline. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). N-Ethylaniline. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). N-Butylaniline. Retrieved January 19, 2026, from [Link]
-
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-
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-
PubChem. (n.d.). N-sec-Butylaniline. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved January 19, 2026, from [Link]
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-
PubChem. (n.d.). N-Pentylaniline. Retrieved January 19, 2026, from [Link]
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- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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PubChem. (n.d.). N-Methylaniline. Retrieved January 19, 2026, from [Link]
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European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of N-(2,2-dimethylpropyl)aniline Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(2,2-dimethylpropyl)aniline hydrochloride, a compound whose aniline-based structure necessitates meticulous handling from acquisition to final disposition. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices remain both innovative and responsible.
Hazard Profile: Understanding the Intrinsic Risks
Key Hazards Include:
-
Toxicity: Aniline compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause damage to organs through prolonged or repeated exposure.[1][2]
-
Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing cancer and genetic defects.[1][2][3]
-
Serious Eye Damage: As with many chemical salts, this compound poses a risk of serious eye damage.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]
-
Aquatic Toxicity: Aniline derivatives are often very toxic to aquatic life with long-lasting effects.[3]
Based on these characteristics, this compound must be treated as a hazardous substance, and all handling and disposal procedures should be designed to minimize exposure to personnel and the environment.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] | Oral, Dermal, Inhalation |
| Chronic Toxicity | Suspected of causing cancer and genetic defects. Causes damage to organs through prolonged or repeated exposure.[1][2][3] | Dermal, Inhalation |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] | Ocular |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][3] | Dermal |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be donned. The causality here is direct: the right barrier protection mitigates the risk of exposure through the primary routes identified in our hazard profile.
Essential PPE includes:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[2] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound that may generate dust, or solutions of the compound, should be conducted in a certified chemical fume hood to prevent inhalation.[4]
Spill Management: Immediate and Controlled Response
Accidents happen, but a well-defined spill response protocol can significantly reduce the associated risks. The immediate objective is to contain the spill and prevent its spread, followed by a safe and thorough cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide the SDS for a related aniline compound to the medical personnel.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. This classification is critical as it dictates the appropriate waste stream and final disposal method, which is typically incineration at a licensed facility.[5]
Waste Characterization and Segregation:
Step-by-Step Disposal Procedure:
-
Waste Container Selection:
-
Select a waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[6]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The date accumulation started.
-
The name of the generating researcher or lab.
-
-
-
Waste Accumulation:
-
Collect all waste this compound, including contaminated materials from spill cleanups, in the designated, labeled container.
-
Do not mix this waste with non-halogenated organic waste, inorganic waste, or other incompatible chemicals.[5][7]
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[6]
-
-
Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time (typically 90 days for large quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Never dispose of this compound down the drain or in the regular trash.[3] This is both a regulatory violation and an environmental hazard.
-
Regulatory Context: Adherence to EPA and RCRA Guidelines
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are considered generators of hazardous waste and must comply with specific regulations regarding waste identification, storage, and disposal.[11][12]
It is imperative that your laboratory maintains compliance with all local, state, and federal regulations. Your institution's EHS department is your primary resource for navigating these requirements and ensuring that your disposal practices are fully compliant.
By adhering to the procedures outlined in this guide, you can ensure the safe and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75865, N-Pentylaniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). N,N-DIMETHYLANILINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,2-dimethylpropyl)aniline hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-(2,2-dimethylpropyl)aniline hydrochloride, an aniline derivative, requires meticulous handling protocols. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of chemical causality and laboratory safety. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Analysis: Understanding the Adversary
This compound belongs to the aniline family of compounds. The hazards associated with the parent compound, aniline, and its salts are well-documented and serve as a crucial baseline for our safety protocols. Aniline and its derivatives are systemically toxic, meaning they can cause harm regardless of the route of exposure.
Key hazards include:
-
High Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6]
-
Organ Damage: Prolonged or repeated exposure can cause significant damage to organs.[1][2][6]
-
Methemoglobinemia: A primary risk of aniline exposure is its ability to reduce the blood's oxygen-carrying capacity, leading to headache, dizziness, cyanosis (blue skin), and in severe cases, collapse and death.[7][8]
-
Serious Eye Damage: Direct contact can cause severe and potentially irreversible eye damage.[1][5][9]
-
Carcinogenicity and Mutagenicity: Aniline compounds are suspected of causing cancer and genetic defects.[1][2][6][10][11]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][5][9]
-
Aquatic Toxicity: These substances are very toxic to aquatic life.[1][2]
Given these significant risks, a multi-layered approach to personal protection is not just recommended; it is imperative.
The Core Directive: A Multi-Layered PPE Strategy
The foundation of safety is not a single piece of equipment, but an integrated system of engineering controls and personal protective equipment. This system is designed to minimize exposure at every potential point of contact.
Primary Line of Defense: Engineering Controls
Before any personal equipment is worn, we must leverage the laboratory's built-in safety features.
-
Chemical Fume Hood: All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[10][12] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to control ambient vapors and prevent accumulation.[1][13]
-
Accessible Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and unobstructed.[4][10]
Secondary Line of Defense: Personal Protective Equipment (PPE)
When engineering controls are properly used, PPE serves as the final barrier between you and the chemical. The selection of appropriate PPE is critical, as incorrect choices can provide a false sense of security.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving is recommended. Use a compatible glove material such as Butyl, Neoprene, or Viton as the outer glove.[14] | Aniline and its derivatives can be readily absorbed through the skin.[12][13] Nitrile gloves are not recommended for extended contact with aniline as they offer poor resistance and can degrade.[14] Double-gloving provides an extra layer of protection against tears and contamination during doffing. |
| Eye & Face Protection | Tight-fitting chemical splash goggles are mandatory.[10][14] A full-face shield should be worn over the goggles when there is a significant risk of splashes.[15] | This compound is classified as causing serious eye damage.[5] Goggles protect against vapors and splashes, while a face shield provides a broader barrier for the entire face. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat is required.[14] Consider a chemically resistant apron for procedures involving larger quantities. | Protects the skin on the arms and torso from accidental contact and contamination of personal clothing.[15] |
| Respiratory Protection | Typically not required when work is performed within a certified fume hood. However, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[13][14] | This is a last line of defense against inhalation. Crucially, personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of an official respiratory protection program.[14] |
Procedural Guidance: PPE Workflow
The sequence of donning and doffing PPE is as important as the equipment itself to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Handling to Emergency Response
Safe handling is a proactive process, while emergency preparedness is a reactive necessity.
Standard Handling Protocol
-
Designated Area: Always handle this compound in a designated area within the fume hood.[14]
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid creating dust. When making solutions, add the solid to the solvent slowly.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][14] Do not eat, drink, or smoke in the handling area.[2][3][16]
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][10][12][16]
Emergency Response Protocol
Immediate and correct action is critical in an emergency.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[7][14] Remove all contaminated clothing while flushing.[12][17] Seek immediate medical attention.[10][18] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding eyelids open.[14][17] Remove contact lenses if possible.[12] Seek immediate medical attention.[18] |
| Inhalation | Move the person to fresh air immediately.[14][17] If breathing is difficult or has stopped, provide artificial respiration (if trained).[7] Seek immediate medical attention.[10] |
| Ingestion | Do not induce vomiting. [10] Rinse the mouth with water. Seek immediate medical attention.[5][6] |
| Small Spill (<100 mL, contained in hood) | Trained personnel wearing appropriate PPE (including respirator if necessary) may clean the spill.[14] Absorb with an inert, dry material like vermiculite or sand.[7] Place the material in a sealed, labeled hazardous waste container.[19] |
| Large Spill (>100 mL or outside hood) | Evacuate the area immediately.[14][19] Secure the area and prevent entry. Notify others in the vicinity and call your institution's emergency response team (e.g., EH&S) or 911.[14] |
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
Waste Segregation and Collection
N-(2,2-dimethylpropyl)aniline hydrochloride is a halogenated aromatic amine . It must be segregated and disposed of as hazardous waste.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[20] Mixing increases disposal costs and complexity, as the entire volume must be treated as the more hazardous halogenated waste.[21]
-
Designated Container: Collect all waste containing this compound (including contaminated solids, solutions, and used PPE) in a designated, compatible, and clearly labeled hazardous waste container.[19] The container should be kept tightly sealed when not in use.[12][22]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[19]
Chemical Waste Disposal Workflowdot
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
